SCH 51344
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-14-15(17-5-7-23-8-6-21)12-9-11(22-2)3-4-13(12)18-16(14)20-19-10/h3-4,9,21H,5-8H2,1-2H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEGXZZAORIRQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=C(C=CC3=NC2=NN1)OC)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433926 | |
| Record name | Ras/Rac Transformation Blocker, SCH 51344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171927-40-5 | |
| Record name | 2-[2-[(6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171927-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ras/Rac Transformation Blocker, SCH 51344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual Inhibitory Action of SCH 51344: Targeting Ras/Rac-Mediated Cell Morphology and MTH1-Dependent Nucleotide Pool Sanitation
For Immediate Release
Kenilworth, NJ – November 20, 2025 – SCH 51344, a pyrazoloquinoline derivative, has been characterized as a potent inhibitor of two distinct and critical cellular pathways implicated in oncogenesis: the Ras/Rac-mediated signaling cascade that governs cell morphology and the MTH1 enzyme, a key component in the sanitation of the cellular nucleotide pool. This technical guide provides an in-depth analysis of the signaling pathways inhibited by this compound, supported by quantitative data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals.
Primary Target: The Ras/Rac-Mediated Cell Morphology Pathway
This compound selectively inhibits a signaling pathway downstream of the oncoproteins Ras and Rac, which is crucial for the morphological changes associated with cellular transformation.[1][2] This pathway is distinct from the well-characterized mitogen-activated protein kinase (MAPK/ERK) and Jun kinase (JNK) cascades, which are largely unaffected by this compound.[1][2] The primary cellular phenotype inhibited by this compound is membrane ruffling, a dynamic process of plasma membrane protrusion driven by actin polymerization, which is a hallmark of Rac activation and is essential for cell motility and transformation.[1][3]
The inhibitory effect of this compound on the Ras/Rac pathway leads to the reversal of the transformed phenotype in cancer cells. This includes the restoration of a more normal, flattened morphology and the reorganization of actin filaments.[2] A significant consequence of this pathway's inhibition is the suppression of anchorage-independent growth, a critical characteristic of malignant cells that allows them to proliferate without attachment to a solid substrate.[2]
Quantitative Analysis of Inhibition
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on Ras/Rac-mediated cellular processes.
| Parameter | Cell Line | Oncogene | IC50 / Effective Concentration | Reference |
| Anchorage-Independent Growth | NIH 3T3 | v-abl, v-mos, H-ras, v-raf, active MEK | Inhibition observed | Kumar et al., 1995, Cancer Research |
| Anchorage-Independent Growth | Rat-2 Fibroblasts | oncogenic RAS, RAC V12 | Inhibition observed | Kumar et al., 1999, Ann N Y Acad Sci |
| Reversal of Transformed Morphology | Ras-transformed cells | Ras | Morphological reversion noted | Kumar et al., 1995, Cancer Research |
Further specific IC50 values for anchorage-independent growth and membrane ruffling inhibition were not explicitly detailed in the reviewed literature.
Secondary Target: MTH1 (NUDT1) Enzyme Inhibition
In addition to its effects on the Ras/Rac pathway, this compound has been identified as a potent inhibitor of the human MutT homolog 1 (MTH1), also known as NUDT1.[4][5] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP, preventing their incorporation into DNA and thus averting DNA damage and mutations.[4] Cancer cells, which often exhibit high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival.[6]
By inhibiting MTH1, this compound leads to an accumulation of oxidized nucleotides in the cellular pool.[4] The incorporation of these damaged nucleotides into DNA during replication results in DNA single-strand breaks and induces a DNA damage response, which can selectively kill cancer cells.[4][6]
Quantitative Analysis of MTH1 Inhibition
| Parameter | Value | Reference |
| Kd for MTH1 | 49 nM | Huber et al., 2014, Nature |
| Induction of DNA Damage (53BP1 foci) | 5 µM | Huber et al., 2014, Nature (via ResearchGate) |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Dual Inhibitory Action of SCH 51344: Targeting Ras/Rac-Mediated Cell Morphology and MTH1-Dependent Nucleotide Pool Sanitation
For Immediate Release
Kenilworth, NJ – November 20, 2025 – SCH 51344, a pyrazoloquinoline derivative, has been characterized as a potent inhibitor of two distinct and critical cellular pathways implicated in oncogenesis: the Ras/Rac-mediated signaling cascade that governs cell morphology and the MTH1 enzyme, a key component in the sanitation of the cellular nucleotide pool. This technical guide provides an in-depth analysis of the signaling pathways inhibited by this compound, supported by quantitative data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals.
Primary Target: The Ras/Rac-Mediated Cell Morphology Pathway
This compound selectively inhibits a signaling pathway downstream of the oncoproteins Ras and Rac, which is crucial for the morphological changes associated with cellular transformation.[1][2] This pathway is distinct from the well-characterized mitogen-activated protein kinase (MAPK/ERK) and Jun kinase (JNK) cascades, which are largely unaffected by this compound.[1][2] The primary cellular phenotype inhibited by this compound is membrane ruffling, a dynamic process of plasma membrane protrusion driven by actin polymerization, which is a hallmark of Rac activation and is essential for cell motility and transformation.[1][3]
The inhibitory effect of this compound on the Ras/Rac pathway leads to the reversal of the transformed phenotype in cancer cells. This includes the restoration of a more normal, flattened morphology and the reorganization of actin filaments.[2] A significant consequence of this pathway's inhibition is the suppression of anchorage-independent growth, a critical characteristic of malignant cells that allows them to proliferate without attachment to a solid substrate.[2]
Quantitative Analysis of Inhibition
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on Ras/Rac-mediated cellular processes.
| Parameter | Cell Line | Oncogene | IC50 / Effective Concentration | Reference |
| Anchorage-Independent Growth | NIH 3T3 | v-abl, v-mos, H-ras, v-raf, active MEK | Inhibition observed | Kumar et al., 1995, Cancer Research |
| Anchorage-Independent Growth | Rat-2 Fibroblasts | oncogenic RAS, RAC V12 | Inhibition observed | Kumar et al., 1999, Ann N Y Acad Sci |
| Reversal of Transformed Morphology | Ras-transformed cells | Ras | Morphological reversion noted | Kumar et al., 1995, Cancer Research |
Further specific IC50 values for anchorage-independent growth and membrane ruffling inhibition were not explicitly detailed in the reviewed literature.
Secondary Target: MTH1 (NUDT1) Enzyme Inhibition
In addition to its effects on the Ras/Rac pathway, this compound has been identified as a potent inhibitor of the human MutT homolog 1 (MTH1), also known as NUDT1.[4][5] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, preventing their incorporation into DNA and thus averting DNA damage and mutations.[4] Cancer cells, which often exhibit high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival.[6]
By inhibiting MTH1, this compound leads to an accumulation of oxidized nucleotides in the cellular pool.[4] The incorporation of these damaged nucleotides into DNA during replication results in DNA single-strand breaks and induces a DNA damage response, which can selectively kill cancer cells.[4][6]
Quantitative Analysis of MTH1 Inhibition
| Parameter | Value | Reference |
| Kd for MTH1 | 49 nM | Huber et al., 2014, Nature |
| Induction of DNA Damage (53BP1 foci) | 5 µM | Huber et al., 2014, Nature (via ResearchGate) |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SCH 51344: A Dual-Targeting Inhibitor of MTH1 and Ras/Rac Signaling for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
SCH 51344 is a pyrazolo-quinoline derivative that has emerged as a significant tool compound in cancer research due to its dual inhibitory action against two critical cellular targets: the MutT Homolog 1 (MTH1) enzyme and the Ras/Rac signaling pathway. Initially identified as an inhibitor of Ras-induced malignant transformation, subsequent research has unveiled its potent activity against MTH1, a key enzyme in the sanitization of the oxidized nucleotide pool. This dual mechanism of action makes this compound a compelling agent for targeting cancer cells, which are often characterized by both aberrant Ras signaling and increased oxidative stress. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Concepts: MTH1 and Ras/Rac Signaling in Cancer
Cancer cells are often under high levels of oxidative stress due to their altered metabolism and rapid proliferation. This leads to the oxidation of deoxynucleotide triphosphates (dNTPs), such as the formation of 8-oxo-dGTP. The incorporation of these oxidized nucleotides into DNA can lead to mutations and DNA damage. MTH1 (NUDT1) is a hydrolase that "sanitizes" the dNTP pool by converting oxidized dNTPs into their corresponding monophosphates, preventing their incorporation into DNA and thereby protecting cancer cells from cell death.[1][2]
The Ras family of small GTPases (H-Ras, K-Ras, N-Ras) and the Rac subfamily of Rho GTPases are crucial regulators of cell growth, proliferation, and morphology.[3][4] Mutations in Ras genes are among the most common oncogenic drivers in human cancers. Activated Ras triggers downstream signaling cascades, including the Raf-MEK-ERK pathway that promotes proliferation, and pathways that involve Rac to control cytoskeletal dynamics, leading to changes in cell morphology and motility, such as membrane ruffling.[3][5]
This compound's ability to inhibit both MTH1 and the Ras/Rac-mediated morphological changes presents a multi-pronged attack on cancer cells, targeting both their survival mechanism under oxidative stress and their oncogenic signaling pathways.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound's inhibitory activities.
| Target | Parameter | Value | Assay | Reference |
| MTH1 | Kd | 49 nM | Isothermal Titration Calorimetry (ITC) |
| Cell Line | Transformed by | Assay | IC50 | Reference |
| Rat-2 Fibroblasts | H-Ras (V12) | Anchorage-independent growth (Soft Agar) | ~5 µM | [5] |
| Rat-2 Fibroblasts | K-Ras (V12) | Anchorage-independent growth (Soft Agar) | ~5 µM | [5] |
| Rat-2 Fibroblasts | N-Ras (V12) | Anchorage-independent growth (Soft Agar) | ~5 µM | [5] |
| Rat-2 Fibroblasts | Rac1 (V12) | Anchorage-independent growth (Soft Agar) | ~5 µM | [5] |
| REF-52 Fibroblasts | H-Ras (V12) | Membrane Ruffling Inhibition | 5-25 µM (dose-dependent) | [6] |
| SW480 (colon cancer) | - | DNA Damage (53BP1 foci) | 5 µM (induces foci) | [7] |
Signaling Pathways and Experimental Workflows
MTH1 Signaling Pathway in the Context of Oxidative Stress
Caption: MTH1 sanitizes the dNTP pool to prevent DNA damage.
Ras/Rac Signaling Pathway and its Inhibition by this compound
Caption: this compound inhibits the Ras/Rac pathway downstream of Rac.
Experimental Workflow for Evaluating this compound
Caption: Workflow for characterizing this compound's anticancer activity.
Detailed Experimental Protocols
MTH1 Enzymatic Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of MTH1, which is its ability to hydrolyze oxidized dNTPs.
Materials:
-
Recombinant human MTH1 protein
-
Substrate: 8-oxo-dGTP
-
Assay buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
This compound in DMSO
-
Malachite Green Phosphate (B84403) Assay Kit (or similar phosphate detection method)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the MTH1 enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 8-oxo-dGTP substrate to each well.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of inorganic phosphate released using a Malachite Green-based reagent, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of this compound to inhibit the anchorage-independent growth of cancer cells, a hallmark of transformation.[8][9][10]
Materials:
-
Cancer cell line of interest (e.g., Ras-transformed fibroblasts, SW480)
-
Complete cell culture medium
-
Agar (B569324) (e.g., Noble agar)
-
This compound in DMSO
-
6-well plates
Procedure:
-
Prepare the bottom agar layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Prepare a 2x concentration of the complete cell culture medium.
-
Mix equal volumes of the 1.2% agar (melted and cooled to ~40-45°C) and the 2x medium to get a final concentration of 0.6% agar in 1x medium.
-
Dispense 2 mL of this bottom agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare the top agar layer with cells:
-
Trypsinize and count the cells.
-
Prepare a 0.7% agar solution.
-
Resuspend the cells in complete medium at a desired density (e.g., 5,000 - 10,000 cells/mL).
-
Mix the cell suspension with the 0.7% agar (melted and cooled to ~37-40°C) and complete medium containing various concentrations of this compound or DMSO (vehicle control) to achieve a final agar concentration of 0.35%.
-
-
Plating and Incubation:
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified bottom agar layer in each well.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-4 weeks.
-
Add a small amount of complete medium containing the respective concentrations of this compound to the top of the agar every 3-4 days to prevent drying.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies with a solution of crystal violet (e.g., 0.005% in PBS) for 1-2 hours.
-
Wash the wells gently with PBS.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.
-
Calculate the percentage of inhibition of colony formation for each this compound concentration and determine the IC50 value.
-
DNA Damage Assays
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Cancer cell line of interest
-
This compound in DMSO
-
Comet assay slides (or pre-coated microscope slides)
-
Low melting point agarose (B213101)
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with various concentrations of this compound for a specific duration.
-
Harvest the cells and resuspend them in PBS at a concentration of ~1 x 105 cells/mL.
-
Mix the cell suspension with molten low melting point agarose (~37°C) at a 1:10 ratio (v/v).
-
Pipette the mixture onto a comet assay slide and cover with a coverslip. Allow the agarose to solidify on a cold plate.
-
Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., ~25 V) for 20-30 minutes.
-
Gently remove the slides and neutralize them by washing with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail consists of fragmented DNA that has migrated during electrophoresis.
-
Quantify the DNA damage by measuring the tail length, tail intensity, or tail moment using specialized software.
γH2AX is a phosphorylated form of the histone variant H2AX and is a marker for DNA double-strand breaks.
Materials:
-
Cancer cell line of interest grown on coverslips
-
This compound in DMSO
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-primary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound for the desired time.
-
Wash the cells with PBS and fix them with fixation solution for 10-15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash with PBST (PBS with 0.1% Tween-20).
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Wash with PBST.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the fluorescently labeled γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell to assess the level of DNA double-strand breaks.
Conclusion
This compound stands out as a valuable research tool for investigating the interplay between oxidative stress, DNA repair, and oncogenic signaling in cancer. Its dual inhibitory activity against MTH1 and the Ras/Rac pathway provides a unique mechanism for inducing cancer cell death. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and to design novel strategies for targeting these critical cancer vulnerabilities. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its analogs is warranted to advance its potential clinical application.
References
- 1. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. Anchorage-independent growth assay or Soft Agar assay [protocols.io]
- 10. protocols.io [protocols.io]
SCH 51344: A Dual-Targeting Inhibitor of MTH1 and Ras/Rac Signaling for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
SCH 51344 is a pyrazolo-quinoline derivative that has emerged as a significant tool compound in cancer research due to its dual inhibitory action against two critical cellular targets: the MutT Homolog 1 (MTH1) enzyme and the Ras/Rac signaling pathway. Initially identified as an inhibitor of Ras-induced malignant transformation, subsequent research has unveiled its potent activity against MTH1, a key enzyme in the sanitization of the oxidized nucleotide pool. This dual mechanism of action makes this compound a compelling agent for targeting cancer cells, which are often characterized by both aberrant Ras signaling and increased oxidative stress. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Concepts: MTH1 and Ras/Rac Signaling in Cancer
Cancer cells are often under high levels of oxidative stress due to their altered metabolism and rapid proliferation. This leads to the oxidation of deoxynucleotide triphosphates (dNTPs), such as the formation of 8-oxo-dGTP. The incorporation of these oxidized nucleotides into DNA can lead to mutations and DNA damage. MTH1 (NUDT1) is a hydrolase that "sanitizes" the dNTP pool by converting oxidized dNTPs into their corresponding monophosphates, preventing their incorporation into DNA and thereby protecting cancer cells from cell death.[1][2]
The Ras family of small GTPases (H-Ras, K-Ras, N-Ras) and the Rac subfamily of Rho GTPases are crucial regulators of cell growth, proliferation, and morphology.[3][4] Mutations in Ras genes are among the most common oncogenic drivers in human cancers. Activated Ras triggers downstream signaling cascades, including the Raf-MEK-ERK pathway that promotes proliferation, and pathways that involve Rac to control cytoskeletal dynamics, leading to changes in cell morphology and motility, such as membrane ruffling.[3][5]
This compound's ability to inhibit both MTH1 and the Ras/Rac-mediated morphological changes presents a multi-pronged attack on cancer cells, targeting both their survival mechanism under oxidative stress and their oncogenic signaling pathways.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound's inhibitory activities.
| Target | Parameter | Value | Assay | Reference |
| MTH1 | Kd | 49 nM | Isothermal Titration Calorimetry (ITC) |
| Cell Line | Transformed by | Assay | IC50 | Reference |
| Rat-2 Fibroblasts | H-Ras (V12) | Anchorage-independent growth (Soft Agar) | ~5 µM | [5] |
| Rat-2 Fibroblasts | K-Ras (V12) | Anchorage-independent growth (Soft Agar) | ~5 µM | [5] |
| Rat-2 Fibroblasts | N-Ras (V12) | Anchorage-independent growth (Soft Agar) | ~5 µM | [5] |
| Rat-2 Fibroblasts | Rac1 (V12) | Anchorage-independent growth (Soft Agar) | ~5 µM | [5] |
| REF-52 Fibroblasts | H-Ras (V12) | Membrane Ruffling Inhibition | 5-25 µM (dose-dependent) | [6] |
| SW480 (colon cancer) | - | DNA Damage (53BP1 foci) | 5 µM (induces foci) | [7] |
Signaling Pathways and Experimental Workflows
MTH1 Signaling Pathway in the Context of Oxidative Stress
Caption: MTH1 sanitizes the dNTP pool to prevent DNA damage.
Ras/Rac Signaling Pathway and its Inhibition by this compound
Caption: this compound inhibits the Ras/Rac pathway downstream of Rac.
Experimental Workflow for Evaluating this compound
Caption: Workflow for characterizing this compound's anticancer activity.
Detailed Experimental Protocols
MTH1 Enzymatic Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of MTH1, which is its ability to hydrolyze oxidized dNTPs.
Materials:
-
Recombinant human MTH1 protein
-
Substrate: 8-oxo-dGTP
-
Assay buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
This compound in DMSO
-
Malachite Green Phosphate Assay Kit (or similar phosphate detection method)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the MTH1 enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 8-oxo-dGTP substrate to each well.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of inorganic phosphate released using a Malachite Green-based reagent, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of this compound to inhibit the anchorage-independent growth of cancer cells, a hallmark of transformation.[8][9][10]
Materials:
-
Cancer cell line of interest (e.g., Ras-transformed fibroblasts, SW480)
-
Complete cell culture medium
-
Agar (e.g., Noble agar)
-
This compound in DMSO
-
6-well plates
Procedure:
-
Prepare the bottom agar layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Prepare a 2x concentration of the complete cell culture medium.
-
Mix equal volumes of the 1.2% agar (melted and cooled to ~40-45°C) and the 2x medium to get a final concentration of 0.6% agar in 1x medium.
-
Dispense 2 mL of this bottom agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare the top agar layer with cells:
-
Trypsinize and count the cells.
-
Prepare a 0.7% agar solution.
-
Resuspend the cells in complete medium at a desired density (e.g., 5,000 - 10,000 cells/mL).
-
Mix the cell suspension with the 0.7% agar (melted and cooled to ~37-40°C) and complete medium containing various concentrations of this compound or DMSO (vehicle control) to achieve a final agar concentration of 0.35%.
-
-
Plating and Incubation:
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified bottom agar layer in each well.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-4 weeks.
-
Add a small amount of complete medium containing the respective concentrations of this compound to the top of the agar every 3-4 days to prevent drying.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies with a solution of crystal violet (e.g., 0.005% in PBS) for 1-2 hours.
-
Wash the wells gently with PBS.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.
-
Calculate the percentage of inhibition of colony formation for each this compound concentration and determine the IC50 value.
-
DNA Damage Assays
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Cancer cell line of interest
-
This compound in DMSO
-
Comet assay slides (or pre-coated microscope slides)
-
Low melting point agarose
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with various concentrations of this compound for a specific duration.
-
Harvest the cells and resuspend them in PBS at a concentration of ~1 x 105 cells/mL.
-
Mix the cell suspension with molten low melting point agarose (~37°C) at a 1:10 ratio (v/v).
-
Pipette the mixture onto a comet assay slide and cover with a coverslip. Allow the agarose to solidify on a cold plate.
-
Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., ~25 V) for 20-30 minutes.
-
Gently remove the slides and neutralize them by washing with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail consists of fragmented DNA that has migrated during electrophoresis.
-
Quantify the DNA damage by measuring the tail length, tail intensity, or tail moment using specialized software.
γH2AX is a phosphorylated form of the histone variant H2AX and is a marker for DNA double-strand breaks.
Materials:
-
Cancer cell line of interest grown on coverslips
-
This compound in DMSO
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-primary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound for the desired time.
-
Wash the cells with PBS and fix them with fixation solution for 10-15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash with PBST (PBS with 0.1% Tween-20).
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Wash with PBST.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the fluorescently labeled γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell to assess the level of DNA double-strand breaks.
Conclusion
This compound stands out as a valuable research tool for investigating the interplay between oxidative stress, DNA repair, and oncogenic signaling in cancer. Its dual inhibitory activity against MTH1 and the Ras/Rac pathway provides a unique mechanism for inducing cancer cell death. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and to design novel strategies for targeting these critical cancer vulnerabilities. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its analogs is warranted to advance its potential clinical application.
References
- 1. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. Anchorage-independent growth assay or Soft Agar assay [protocols.io]
- 10. protocols.io [protocols.io]
SCH 51344: A Novel Inhibitor of Oncogenic Transformation via Modulation of the Ras-Rac Signaling Axis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SCH 51344 is a pyrazoloquinoline derivative that has demonstrated significant potential as an inhibitor of oncogenic transformation, particularly in Ras-driven cancers. Unlike many conventional Ras pathway inhibitors that target the Raf-MEK-ERK signaling cascade, this compound operates through a distinct and novel mechanism. This compound selectively disrupts the Ras-Rac-mediated cell morphology pathway, leading to the inhibition of membrane ruffling and the reversal of the transformed phenotype. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, its effects on cancer cells, and protocols for key experimental assays used to characterize its activity.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are among the most frequently mutated oncogenes in human cancers, making them a critical target for anticancer drug development. Ras proteins act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state. Oncogenic mutations lock Ras in a constitutively active state, leading to aberrant activation of downstream signaling pathways that drive cell proliferation, survival, and morphological changes associated with malignancy.
While the Ras-Raf-MEK-ERK (MAPK) pathway is a well-established mediator of Ras-driven proliferation, Ras also signals through alternative effector pathways that contribute to the full transformed phenotype. One such critical pathway involves the Rac GTPase, a key regulator of the actin cytoskeleton and cell motility. This compound has emerged as a unique inhibitor that specifically targets this latter branch of Ras signaling.
Mechanism of Action
This compound was identified for its ability to derepress the smooth muscle α-actin promoter in Ras-transformed cells, indicating a reversal of the transformed phenotype.[1][2][3] Subsequent studies have elucidated that its primary mechanism of action is the inhibition of the Ras-Rac-mediated cell morphology pathway.[1][2][3]
Key mechanistic features of this compound include:
-
No Effect on the ERK Pathway: Extensive research has shown that this compound has little to no effect on the activation of key components of the MAPK pathway, including MEK and ERK, in response to Ras activation.[1][4] This distinguishes it from a large class of Ras pathway inhibitors.
-
Inhibition of Membrane Ruffling: this compound specifically blocks the formation of membrane ruffles, which are dynamic actin-rich protrusions on the cell surface that are characteristic of transformed cells and are crucial for cell motility and invasion.[1][2][3] This effect is observed in cells transformed with various isoforms of oncogenic Ras (H-Ras, K-Ras, N-Ras) as well as activated Rac.[1][3]
-
Downstream of Rac: The inhibitory action of this compound appears to be downstream of Rac, targeting a critical component of the signaling cascade that leads to actin reorganization.[1][2][3]
The following diagram illustrates the proposed signaling pathway affected by this compound:
Effects on Oncogenic Transformation
This compound has been shown to reverse several key characteristics of Ras-induced oncogenic transformation in preclinical models.
Inhibition of Anchorage-Independent Growth
A hallmark of transformed cells is their ability to grow in an anchorage-independent manner, a property that strongly correlates with tumorigenicity in vivo. This compound is a potent inhibitor of anchorage-independent growth of various cancer cell lines in soft agar (B569324) assays.
Table 1: Effect of this compound on Anchorage-Independent Growth
| Cell Line | Oncogenic Driver | Assay Type | Observed Effect | Reference |
| Rat-2 Fibroblasts | H-Ras, K-Ras, N-Ras, Rac V12 | Soft Agar Colony Formation | Effective inhibition of colony formation. | [1][3] |
| NIH 3T3 Fibroblasts | v-abl, v-mos, H-ras, v-raf, active MEK | Soft Agar Colony Formation | Inhibition of colony formation. | [4] |
| Various Human Tumor Lines | Activated Ras and other alterations | Soft Agar Colony Formation | Potent inhibitor of anchorage-independent growth. | [4] |
Note: Specific IC50 values for the inhibition of anchorage-independent growth are not consistently reported in the publicly available literature.
Reversion of Transformed Morphology and Actin Filament Organization
Ras-transformed cells typically exhibit a rounded, refractile morphology and a disorganized actin cytoskeleton. Treatment with this compound leads to a reversion to a more flattened, normal fibroblast-like morphology with well-organized actin stress fibers.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Soft Agar Colony Formation Assay
This assay is the gold standard for assessing anchorage-independent growth.
Materials:
-
Base Agar: 1.2% (w/v) Noble agar in sterile water.
-
Top Agar: 0.7% (w/v) Noble agar in sterile water.
-
2x Cell Culture Medium (e.g., DMEM) supplemented with 20% Fetal Bovine Serum (FBS).
-
Complete Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Ras-transformed cells and non-transformed parental cells.
-
This compound stock solution (in DMSO).
-
6-well tissue culture plates.
-
Sterile tubes and pipettes.
Procedure:
-
Prepare Base Layer:
-
Melt the 1.2% base agar in a microwave or water bath and cool to 42°C.
-
Warm the 2x cell culture medium to 42°C.
-
Mix equal volumes of the 1.2% agar and 2x medium to obtain a final concentration of 0.6% agar in 1x medium.
-
Quickly dispense 2 mL of this mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature for at least 30 minutes.
-
-
Prepare Cell Layer:
-
Trypsinize and count the cells.
-
Resuspend the cells in complete cell culture medium at a concentration of 2 x 10^4 cells/mL.
-
Melt the 0.7% top agar and cool to 42°C.
-
In a sterile tube, mix 0.5 mL of the cell suspension (1 x 10^4 cells) with 1 mL of 2x cell culture medium.
-
Add the desired concentration of this compound or vehicle control (DMSO).
-
Add 1.5 mL of the 0.7% top agar to the cell suspension, mix gently by inverting, and immediately overlay 1.5 mL of this mixture onto the solidified base agar layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by adding 0.5 mL of complete medium containing the appropriate concentration of this compound or vehicle.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol (B129727) for 1 hour.
-
Count the number of colonies in each well using a microscope.
-
The following diagram outlines the workflow for the soft agar assay:
Visualization of Actin Filaments by Phalloidin (B8060827) Staining
This protocol allows for the visualization of changes in the actin cytoskeleton in response to this compound treatment.
Materials:
-
Cells cultured on glass coverslips.
-
This compound stock solution (in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS (methanol-free).
-
0.1% Triton X-100 in PBS.
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the fluorescently-conjugated phalloidin working solution in PBS containing 1% BSA according to the manufacturer's instructions.
-
Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Clinical Development
To date, there is limited publicly available information regarding the clinical development of this compound for the treatment of cancer. Further investigation into clinical trial databases and company communications would be necessary to ascertain its current clinical status.
Conclusion
This compound represents a promising class of anticancer agents that target a non-canonical branch of the Ras signaling pathway. Its ability to inhibit oncogenic transformation by disrupting the Ras-Rac-mediated control of the actin cytoskeleton offers a novel therapeutic strategy, particularly for Ras-driven malignancies. The preclinical data strongly support its activity in reversing key features of the transformed phenotype, including anchorage-independent growth and altered cell morphology. Further investigation is warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anticancer agents.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
SCH 51344: A Novel Inhibitor of Oncogenic Transformation via Modulation of the Ras-Rac Signaling Axis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SCH 51344 is a pyrazoloquinoline derivative that has demonstrated significant potential as an inhibitor of oncogenic transformation, particularly in Ras-driven cancers. Unlike many conventional Ras pathway inhibitors that target the Raf-MEK-ERK signaling cascade, this compound operates through a distinct and novel mechanism. This compound selectively disrupts the Ras-Rac-mediated cell morphology pathway, leading to the inhibition of membrane ruffling and the reversal of the transformed phenotype. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, its effects on cancer cells, and protocols for key experimental assays used to characterize its activity.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are among the most frequently mutated oncogenes in human cancers, making them a critical target for anticancer drug development. Ras proteins act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state. Oncogenic mutations lock Ras in a constitutively active state, leading to aberrant activation of downstream signaling pathways that drive cell proliferation, survival, and morphological changes associated with malignancy.
While the Ras-Raf-MEK-ERK (MAPK) pathway is a well-established mediator of Ras-driven proliferation, Ras also signals through alternative effector pathways that contribute to the full transformed phenotype. One such critical pathway involves the Rac GTPase, a key regulator of the actin cytoskeleton and cell motility. This compound has emerged as a unique inhibitor that specifically targets this latter branch of Ras signaling.
Mechanism of Action
This compound was identified for its ability to derepress the smooth muscle α-actin promoter in Ras-transformed cells, indicating a reversal of the transformed phenotype.[1][2][3] Subsequent studies have elucidated that its primary mechanism of action is the inhibition of the Ras-Rac-mediated cell morphology pathway.[1][2][3]
Key mechanistic features of this compound include:
-
No Effect on the ERK Pathway: Extensive research has shown that this compound has little to no effect on the activation of key components of the MAPK pathway, including MEK and ERK, in response to Ras activation.[1][4] This distinguishes it from a large class of Ras pathway inhibitors.
-
Inhibition of Membrane Ruffling: this compound specifically blocks the formation of membrane ruffles, which are dynamic actin-rich protrusions on the cell surface that are characteristic of transformed cells and are crucial for cell motility and invasion.[1][2][3] This effect is observed in cells transformed with various isoforms of oncogenic Ras (H-Ras, K-Ras, N-Ras) as well as activated Rac.[1][3]
-
Downstream of Rac: The inhibitory action of this compound appears to be downstream of Rac, targeting a critical component of the signaling cascade that leads to actin reorganization.[1][2][3]
The following diagram illustrates the proposed signaling pathway affected by this compound:
Effects on Oncogenic Transformation
This compound has been shown to reverse several key characteristics of Ras-induced oncogenic transformation in preclinical models.
Inhibition of Anchorage-Independent Growth
A hallmark of transformed cells is their ability to grow in an anchorage-independent manner, a property that strongly correlates with tumorigenicity in vivo. This compound is a potent inhibitor of anchorage-independent growth of various cancer cell lines in soft agar assays.
Table 1: Effect of this compound on Anchorage-Independent Growth
| Cell Line | Oncogenic Driver | Assay Type | Observed Effect | Reference |
| Rat-2 Fibroblasts | H-Ras, K-Ras, N-Ras, Rac V12 | Soft Agar Colony Formation | Effective inhibition of colony formation. | [1][3] |
| NIH 3T3 Fibroblasts | v-abl, v-mos, H-ras, v-raf, active MEK | Soft Agar Colony Formation | Inhibition of colony formation. | [4] |
| Various Human Tumor Lines | Activated Ras and other alterations | Soft Agar Colony Formation | Potent inhibitor of anchorage-independent growth. | [4] |
Note: Specific IC50 values for the inhibition of anchorage-independent growth are not consistently reported in the publicly available literature.
Reversion of Transformed Morphology and Actin Filament Organization
Ras-transformed cells typically exhibit a rounded, refractile morphology and a disorganized actin cytoskeleton. Treatment with this compound leads to a reversion to a more flattened, normal fibroblast-like morphology with well-organized actin stress fibers.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Soft Agar Colony Formation Assay
This assay is the gold standard for assessing anchorage-independent growth.
Materials:
-
Base Agar: 1.2% (w/v) Noble agar in sterile water.
-
Top Agar: 0.7% (w/v) Noble agar in sterile water.
-
2x Cell Culture Medium (e.g., DMEM) supplemented with 20% Fetal Bovine Serum (FBS).
-
Complete Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Ras-transformed cells and non-transformed parental cells.
-
This compound stock solution (in DMSO).
-
6-well tissue culture plates.
-
Sterile tubes and pipettes.
Procedure:
-
Prepare Base Layer:
-
Melt the 1.2% base agar in a microwave or water bath and cool to 42°C.
-
Warm the 2x cell culture medium to 42°C.
-
Mix equal volumes of the 1.2% agar and 2x medium to obtain a final concentration of 0.6% agar in 1x medium.
-
Quickly dispense 2 mL of this mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature for at least 30 minutes.
-
-
Prepare Cell Layer:
-
Trypsinize and count the cells.
-
Resuspend the cells in complete cell culture medium at a concentration of 2 x 10^4 cells/mL.
-
Melt the 0.7% top agar and cool to 42°C.
-
In a sterile tube, mix 0.5 mL of the cell suspension (1 x 10^4 cells) with 1 mL of 2x cell culture medium.
-
Add the desired concentration of this compound or vehicle control (DMSO).
-
Add 1.5 mL of the 0.7% top agar to the cell suspension, mix gently by inverting, and immediately overlay 1.5 mL of this mixture onto the solidified base agar layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by adding 0.5 mL of complete medium containing the appropriate concentration of this compound or vehicle.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.
-
Count the number of colonies in each well using a microscope.
-
The following diagram outlines the workflow for the soft agar assay:
Visualization of Actin Filaments by Phalloidin Staining
This protocol allows for the visualization of changes in the actin cytoskeleton in response to this compound treatment.
Materials:
-
Cells cultured on glass coverslips.
-
This compound stock solution (in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS (methanol-free).
-
0.1% Triton X-100 in PBS.
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the fluorescently-conjugated phalloidin working solution in PBS containing 1% BSA according to the manufacturer's instructions.
-
Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Clinical Development
To date, there is limited publicly available information regarding the clinical development of this compound for the treatment of cancer. Further investigation into clinical trial databases and company communications would be necessary to ascertain its current clinical status.
Conclusion
This compound represents a promising class of anticancer agents that target a non-canonical branch of the Ras signaling pathway. Its ability to inhibit oncogenic transformation by disrupting the Ras-Rac-mediated control of the actin cytoskeleton offers a novel therapeutic strategy, particularly for Ras-driven malignancies. The preclinical data strongly support its activity in reversing key features of the transformed phenotype, including anchorage-independent growth and altered cell morphology. Further investigation is warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anticancer agents.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SCH 51344 in Blocking Membrane Ruffling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Membrane ruffling, a dynamic process involving the reorganization of the actin cytoskeleton, is a hallmark of cell motility, macropinocytosis, and oncogenic transformation. The small molecule SCH 51344 has emerged as a critical tool for dissecting the signaling pathways that govern these cellular events. This pyrazoloquinoline derivative selectively inhibits membrane ruffling induced by the Ras and Rac GTPases, without affecting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The Ras superfamily of small GTPases acts as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state to control a myriad of cellular processes. Oncogenic mutations in Ras are frequently observed in human cancers, leading to constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and morphological changes. One of the key downstream effectors of Ras is the Rho family GTPase, Rac, which plays a pivotal role in regulating the actin cytoskeleton and the formation of lamellipodia and membrane ruffles.
This compound was identified as a potent inhibitor of Ras-induced transformation.[1][2][3] Subsequent studies revealed that its anti-transforming activity stems from its specific inhibition of the Ras-Rac signaling axis that controls cell morphology and membrane dynamics.[1][4] Unlike many other anti-cancer compounds that target the well-established Ras-Raf-MEK-ERK signaling cascade, this compound acts on a distinct pathway, making it a valuable probe for studying the diversification of Ras signaling and a potential lead for novel therapeutic strategies.[1][2][4]
Mechanism of Action: Targeting a Novel Pathway Downstream of Rac
This compound exerts its inhibitory effect on membrane ruffling by targeting a critical component of the signaling pathway that lies downstream of Rac.[1][2][4] This has been demonstrated in various fibroblast cell lines where this compound effectively blocks membrane ruffling induced by activated forms of H-Ras, K-Ras, N-Ras, and Rac itself.[1][4] Importantly, the compound has minimal impact on the activation of ERK and JUN kinases, which are key components of the parallel MAPK signaling cascades.[1][4] This specificity underscores the existence of a distinct Ras- and Rac-dependent pathway that governs cell morphology, which is selectively inhibited by this compound.
The precise molecular target of this compound within this pathway remains to be definitively elucidated. However, its action downstream of Rac suggests that it may interfere with a Rac effector protein or a subsequent signaling molecule that is essential for the reorganization of the actin cytoskeleton into membrane ruffles.
Quantitative Data Summary
The inhibitory effects of this compound on cellular processes associated with Ras and Rac activation have been quantified in several studies. The following tables summarize the key findings.
| Assay | Cell Line | Parameter | Value | Reference |
| Inhibition of Membrane Ruffling | REF-52 Fibroblasts | Effective Concentration | 5-25 µM (dose-dependent) | [5] |
| Assay | Cell Line | Oncogene | Inhibition | Reference |
| Anchorage-Independent Growth | Rat-2 Fibroblasts | H-Ras, K-Ras, N-Ras, Rac V12 | Effective | [1][4] |
| Anchorage-Independent Growth | NIH 3T3 Fibroblasts | v-abl, v-mos, H-ras, v-raf, active MEK | Effective | [6] |
| Anchorage-Independent Growth | NIH 3T3 Fibroblasts | v-fos | Resistant | [6] |
Signaling Pathways
The signaling network downstream of Ras is complex, with multiple parallel pathways controlling distinct cellular functions. This compound has been instrumental in dissecting the branch that regulates cell morphology.
Caption: Ras signaling bifurcates into the ERK pathway and the Rac-mediated morphology pathway. This compound specifically inhibits the latter.
Experimental Protocols
Anchorage-Independent Growth (Soft Agar (B569324) Colony Formation Assay)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
Caption: Workflow for the soft agar colony formation assay.
Methodology:
-
Prepare Base Agar: A 0.5-0.6% (w/v) solution of agar in complete cell culture medium is prepared and pipetted into 6-well plates. This layer is allowed to solidify at room temperature.
-
Prepare Cell Suspension: Cells are harvested, counted, and resuspended in a 0.3-0.4% (w/v) agar solution in complete medium containing the desired concentration of this compound or vehicle control.
-
Layering: The cell-agar suspension is carefully layered on top of the solidified base agar.
-
Incubation: Plates are incubated at 37°C in a humidified incubator for 2-4 weeks. Fresh medium is added to the top of the agar every few days to prevent drying.
-
Analysis: Colonies are stained with a solution of crystal violet and counted. The number and size of colonies are compared between treated and control groups.
Immunofluorescence Staining for Actin Cytoskeleton
This technique allows for the visualization of changes in the actin cytoskeleton and membrane ruffling.
Caption: Workflow for immunofluorescence staining of the actin cytoskeleton.
Methodology:
-
Cell Culture: Fibroblasts are seeded onto glass coverslips and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) and then permeabilized with 0.1% Triton X-100 in PBS.
-
Staining: The actin filaments are stained with a fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin). Nuclei can be counterstained with DAPI.
-
Imaging: Coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The presence and morphology of membrane ruffles are assessed.
Rac Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound Rac in cell lysates.
Methodology:
-
Cell Lysis: Cells treated with this compound or control are lysed in a buffer that preserves the GTP-bound state of Rac.
-
Binding to Rac-GTP Affinity Plate: The cell lysates are added to a 96-well plate that is coated with a Rac-GTP binding protein. Only active, GTP-bound Rac will bind to the plate.
-
Washing: The plate is washed to remove unbound proteins, including inactive GDP-bound Rac.
-
Detection: A specific anti-Rac antibody is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Quantification: A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader. The intensity of the signal is proportional to the amount of active Rac in the sample.
Conclusion and Future Directions
This compound is a specific and potent inhibitor of the Ras-Rac signaling pathway that controls membrane ruffling and cell morphology. Its unique mechanism of action, which is independent of the ERK pathway, makes it an invaluable tool for dissecting the complexities of Ras signaling. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other compounds on these critical cellular processes.
Future research should focus on identifying the precise molecular target of this compound. Unraveling this will not only provide deeper insights into the regulation of the actin cytoskeleton but may also open up new avenues for the development of targeted therapies for cancers driven by aberrant Ras and Rac signaling. The continued use of this compound in conjunction with modern proteomic and genetic screening approaches will be instrumental in achieving this goal.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SCH 51344 in Blocking Membrane Ruffling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Membrane ruffling, a dynamic process involving the reorganization of the actin cytoskeleton, is a hallmark of cell motility, macropinocytosis, and oncogenic transformation. The small molecule SCH 51344 has emerged as a critical tool for dissecting the signaling pathways that govern these cellular events. This pyrazoloquinoline derivative selectively inhibits membrane ruffling induced by the Ras and Rac GTPases, without affecting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The Ras superfamily of small GTPases acts as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state to control a myriad of cellular processes. Oncogenic mutations in Ras are frequently observed in human cancers, leading to constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and morphological changes. One of the key downstream effectors of Ras is the Rho family GTPase, Rac, which plays a pivotal role in regulating the actin cytoskeleton and the formation of lamellipodia and membrane ruffles.
This compound was identified as a potent inhibitor of Ras-induced transformation.[1][2][3] Subsequent studies revealed that its anti-transforming activity stems from its specific inhibition of the Ras-Rac signaling axis that controls cell morphology and membrane dynamics.[1][4] Unlike many other anti-cancer compounds that target the well-established Ras-Raf-MEK-ERK signaling cascade, this compound acts on a distinct pathway, making it a valuable probe for studying the diversification of Ras signaling and a potential lead for novel therapeutic strategies.[1][2][4]
Mechanism of Action: Targeting a Novel Pathway Downstream of Rac
This compound exerts its inhibitory effect on membrane ruffling by targeting a critical component of the signaling pathway that lies downstream of Rac.[1][2][4] This has been demonstrated in various fibroblast cell lines where this compound effectively blocks membrane ruffling induced by activated forms of H-Ras, K-Ras, N-Ras, and Rac itself.[1][4] Importantly, the compound has minimal impact on the activation of ERK and JUN kinases, which are key components of the parallel MAPK signaling cascades.[1][4] This specificity underscores the existence of a distinct Ras- and Rac-dependent pathway that governs cell morphology, which is selectively inhibited by this compound.
The precise molecular target of this compound within this pathway remains to be definitively elucidated. However, its action downstream of Rac suggests that it may interfere with a Rac effector protein or a subsequent signaling molecule that is essential for the reorganization of the actin cytoskeleton into membrane ruffles.
Quantitative Data Summary
The inhibitory effects of this compound on cellular processes associated with Ras and Rac activation have been quantified in several studies. The following tables summarize the key findings.
| Assay | Cell Line | Parameter | Value | Reference |
| Inhibition of Membrane Ruffling | REF-52 Fibroblasts | Effective Concentration | 5-25 µM (dose-dependent) | [5] |
| Assay | Cell Line | Oncogene | Inhibition | Reference |
| Anchorage-Independent Growth | Rat-2 Fibroblasts | H-Ras, K-Ras, N-Ras, Rac V12 | Effective | [1][4] |
| Anchorage-Independent Growth | NIH 3T3 Fibroblasts | v-abl, v-mos, H-ras, v-raf, active MEK | Effective | [6] |
| Anchorage-Independent Growth | NIH 3T3 Fibroblasts | v-fos | Resistant | [6] |
Signaling Pathways
The signaling network downstream of Ras is complex, with multiple parallel pathways controlling distinct cellular functions. This compound has been instrumental in dissecting the branch that regulates cell morphology.
Caption: Ras signaling bifurcates into the ERK pathway and the Rac-mediated morphology pathway. This compound specifically inhibits the latter.
Experimental Protocols
Anchorage-Independent Growth (Soft Agar Colony Formation Assay)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
Caption: Workflow for the soft agar colony formation assay.
Methodology:
-
Prepare Base Agar: A 0.5-0.6% (w/v) solution of agar in complete cell culture medium is prepared and pipetted into 6-well plates. This layer is allowed to solidify at room temperature.
-
Prepare Cell Suspension: Cells are harvested, counted, and resuspended in a 0.3-0.4% (w/v) agar solution in complete medium containing the desired concentration of this compound or vehicle control.
-
Layering: The cell-agar suspension is carefully layered on top of the solidified base agar.
-
Incubation: Plates are incubated at 37°C in a humidified incubator for 2-4 weeks. Fresh medium is added to the top of the agar every few days to prevent drying.
-
Analysis: Colonies are stained with a solution of crystal violet and counted. The number and size of colonies are compared between treated and control groups.
Immunofluorescence Staining for Actin Cytoskeleton
This technique allows for the visualization of changes in the actin cytoskeleton and membrane ruffling.
Caption: Workflow for immunofluorescence staining of the actin cytoskeleton.
Methodology:
-
Cell Culture: Fibroblasts are seeded onto glass coverslips and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) and then permeabilized with 0.1% Triton X-100 in PBS.
-
Staining: The actin filaments are stained with a fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin). Nuclei can be counterstained with DAPI.
-
Imaging: Coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The presence and morphology of membrane ruffles are assessed.
Rac Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound Rac in cell lysates.
Methodology:
-
Cell Lysis: Cells treated with this compound or control are lysed in a buffer that preserves the GTP-bound state of Rac.
-
Binding to Rac-GTP Affinity Plate: The cell lysates are added to a 96-well plate that is coated with a Rac-GTP binding protein. Only active, GTP-bound Rac will bind to the plate.
-
Washing: The plate is washed to remove unbound proteins, including inactive GDP-bound Rac.
-
Detection: A specific anti-Rac antibody is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Quantification: A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader. The intensity of the signal is proportional to the amount of active Rac in the sample.
Conclusion and Future Directions
This compound is a specific and potent inhibitor of the Ras-Rac signaling pathway that controls membrane ruffling and cell morphology. Its unique mechanism of action, which is independent of the ERK pathway, makes it an invaluable tool for dissecting the complexities of Ras signaling. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other compounds on these critical cellular processes.
Future research should focus on identifying the precise molecular target of this compound. Unraveling this will not only provide deeper insights into the regulation of the actin cytoskeleton but may also open up new avenues for the development of targeted therapies for cancers driven by aberrant Ras and Rac signaling. The continued use of this compound in conjunction with modern proteomic and genetic screening approaches will be instrumental in achieving this goal.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of SCH 51344 on Anchorage-Independent Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pyrazoloquinoline compound SCH 51344 and its effects on anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Executive Summary
This compound is a potent inhibitor of Ras- and Rac-mediated cellular transformation.[1][2][3] It effectively suppresses anchorage-independent growth in various oncogene-transformed cell lines.[4][5] The primary mechanism of action involves the inhibition of a signaling pathway downstream of the Rho family GTPase, Rac, which is crucial for the formation of membrane ruffles and subsequent morphological changes associated with transformation.[1][2][3] Notably, this activity is independent of the well-characterized ERK/MAP kinase signaling cascade, suggesting a novel mechanism for reversing Ras-induced transformation.[4]
Quantitative Data: Inhibition of Anchorage-Independent Growth
This compound demonstrates significant inhibitory effects on the anchorage-independent growth of various oncogene-transformed fibroblast and human tumor cell lines. The following table summarizes the key quantitative findings from soft agar (B569324) colony formation assays.
| Cell Line | Oncogenic Driver | Treatment Concentration (µM) | Inhibition of Colony Formation | Reference |
| NIH 3T3 | v-abl | Not Specified | Inhibited | [4] |
| NIH 3T3 | v-mos | Not Specified | Inhibited | [4] |
| NIH 3T3 | H-ras | Not Specified | Inhibited | [4] |
| NIH 3T3 | v-raf | Not Specified | Inhibited | [4] |
| NIH 3T3 | mutant active MAP kinase kinase | Not Specified | Inhibited | [4] |
| NIH 3T3 | v-fos | Not Specified | Resistant | [4] |
| Rat-2 Fibroblasts | oncogenic RAS (H, K, N) | Not Specified | Effective Inhibition | [1][5] |
| Rat-2 Fibroblasts | RAC V12 | Not Specified | Effective Inhibition | [1][5] |
| Human Tumor Lines | various (with activated ras) | Not Specified | Potent Inhibition | [4] |
Note: Specific IC50 values for the inhibition of anchorage-independent growth are not explicitly detailed in the provided search results. The data indicates potent and effective inhibition at concentrations that also inhibit membrane ruffling.
Experimental Protocols
The primary assay used to evaluate the effect of this compound on anchorage-independent growth is the soft agar colony formation assay . This method assesses the ability of transformed cells to proliferate in a semi-solid medium, a characteristic feature of cancer cells.
Soft Agar Colony Formation Assay for Oncogene-Transformed NIH 3T3 Cells
This protocol is based on the methodologies described for assessing the transformation of fibroblast cell lines.[4][6][7]
Materials:
-
Base Agar (e.g., 0.5% - 1.2% agar in complete medium)
-
Top Agar (e.g., 0.3% - 0.7% agar in complete medium)
-
Complete Culture Medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Oncogene-transformed NIH 3T3 cells (e.g., transformed with H-ras, v-raf, etc.)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well tissue culture plates
-
Sterile glassware and plasticware
Procedure:
-
Preparation of Base Agar Layer:
-
Melt a stock solution of agar (e.g., 1.2% in water) and cool to approximately 40-42°C.
-
Warm complete culture medium to 37°C.
-
Mix the melted agar with the pre-warmed medium to achieve the final desired concentration of base agar (e.g., 0.6%).
-
Pipette 2 mL of the base agar mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood for at least 15-20 minutes.
-
-
Preparation of Cell Suspension in Top Agar:
-
Trypsinize and count the oncogene-transformed NIH 3T3 cells. Prepare a single-cell suspension.
-
Melt a stock solution of agar (e.g., 0.6% in water) and cool to approximately 40-42°C.
-
Dilute the cell suspension in pre-warmed complete medium to the desired seeding density (e.g., 1 x 10^3 to 5 x 10^3 cells per well).
-
Mix the cell suspension with the melted top agar to achieve the final desired concentration (e.g., 0.3%).
-
Add the desired concentration of this compound or vehicle control to the cell/top agar mixture.
-
-
Plating and Incubation:
-
Carefully layer 2 mL of the cell/top agar mixture onto the solidified base agar layer in each well.
-
Allow the top layer to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Colony Formation and Analysis:
-
Feed the cells every 3-4 days by adding a small volume of complete medium containing the appropriate concentration of this compound or vehicle.
-
After 14-21 days, stain the colonies with a solution such as 0.005% crystal violet.
-
Count the number and measure the size of the colonies using a microscope or imaging system.
-
Calculate the percentage of inhibition of colony formation in the this compound-treated wells relative to the vehicle-treated controls.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Inhibiting Anchorage-Independent Growth
The following diagram illustrates the proposed signaling pathway affected by this compound. Oncogenic Ras activates multiple downstream pathways. While the Raf-MEK-ERK pathway, which is critical for proliferation, is largely unaffected by this compound, the compound specifically targets a parallel pathway involving the Rac GTPase. Rac activation leads to the formation of membrane ruffles, a key process in cell motility and morphological transformation. This compound inhibits a critical, yet not fully identified, component downstream of Rac, thereby blocking membrane ruffling and, consequently, anchorage-independent growth.
Caption: this compound inhibits a Rac-dependent signaling pathway.
Experimental Workflow for Assessing Anchorage-Independent Growth
The following diagram outlines the key steps in the experimental workflow to determine the impact of this compound on the anchorage-independent growth of transformed cells.
Caption: Workflow for the soft agar colony formation assay.
Conclusion
This compound represents a significant tool for studying the mechanisms of Ras- and Rac-mediated cellular transformation. Its ability to potently inhibit anchorage-independent growth through a novel pathway that is distinct from the canonical ERK/MAPK cascade highlights the complexity of oncogenic signaling and offers potential avenues for the development of new therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers in the fields of oncology and drug discovery.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibition of human tumor cells in soft-agar cultures by treatment with low levels of adenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SCH 51344 on Anchorage-Independent Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pyrazoloquinoline compound SCH 51344 and its effects on anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Executive Summary
This compound is a potent inhibitor of Ras- and Rac-mediated cellular transformation.[1][2][3] It effectively suppresses anchorage-independent growth in various oncogene-transformed cell lines.[4][5] The primary mechanism of action involves the inhibition of a signaling pathway downstream of the Rho family GTPase, Rac, which is crucial for the formation of membrane ruffles and subsequent morphological changes associated with transformation.[1][2][3] Notably, this activity is independent of the well-characterized ERK/MAP kinase signaling cascade, suggesting a novel mechanism for reversing Ras-induced transformation.[4]
Quantitative Data: Inhibition of Anchorage-Independent Growth
This compound demonstrates significant inhibitory effects on the anchorage-independent growth of various oncogene-transformed fibroblast and human tumor cell lines. The following table summarizes the key quantitative findings from soft agar colony formation assays.
| Cell Line | Oncogenic Driver | Treatment Concentration (µM) | Inhibition of Colony Formation | Reference |
| NIH 3T3 | v-abl | Not Specified | Inhibited | [4] |
| NIH 3T3 | v-mos | Not Specified | Inhibited | [4] |
| NIH 3T3 | H-ras | Not Specified | Inhibited | [4] |
| NIH 3T3 | v-raf | Not Specified | Inhibited | [4] |
| NIH 3T3 | mutant active MAP kinase kinase | Not Specified | Inhibited | [4] |
| NIH 3T3 | v-fos | Not Specified | Resistant | [4] |
| Rat-2 Fibroblasts | oncogenic RAS (H, K, N) | Not Specified | Effective Inhibition | [1][5] |
| Rat-2 Fibroblasts | RAC V12 | Not Specified | Effective Inhibition | [1][5] |
| Human Tumor Lines | various (with activated ras) | Not Specified | Potent Inhibition | [4] |
Note: Specific IC50 values for the inhibition of anchorage-independent growth are not explicitly detailed in the provided search results. The data indicates potent and effective inhibition at concentrations that also inhibit membrane ruffling.
Experimental Protocols
The primary assay used to evaluate the effect of this compound on anchorage-independent growth is the soft agar colony formation assay . This method assesses the ability of transformed cells to proliferate in a semi-solid medium, a characteristic feature of cancer cells.
Soft Agar Colony Formation Assay for Oncogene-Transformed NIH 3T3 Cells
This protocol is based on the methodologies described for assessing the transformation of fibroblast cell lines.[4][6][7]
Materials:
-
Base Agar (e.g., 0.5% - 1.2% agar in complete medium)
-
Top Agar (e.g., 0.3% - 0.7% agar in complete medium)
-
Complete Culture Medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Oncogene-transformed NIH 3T3 cells (e.g., transformed with H-ras, v-raf, etc.)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well tissue culture plates
-
Sterile glassware and plasticware
Procedure:
-
Preparation of Base Agar Layer:
-
Melt a stock solution of agar (e.g., 1.2% in water) and cool to approximately 40-42°C.
-
Warm complete culture medium to 37°C.
-
Mix the melted agar with the pre-warmed medium to achieve the final desired concentration of base agar (e.g., 0.6%).
-
Pipette 2 mL of the base agar mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood for at least 15-20 minutes.
-
-
Preparation of Cell Suspension in Top Agar:
-
Trypsinize and count the oncogene-transformed NIH 3T3 cells. Prepare a single-cell suspension.
-
Melt a stock solution of agar (e.g., 0.6% in water) and cool to approximately 40-42°C.
-
Dilute the cell suspension in pre-warmed complete medium to the desired seeding density (e.g., 1 x 10^3 to 5 x 10^3 cells per well).
-
Mix the cell suspension with the melted top agar to achieve the final desired concentration (e.g., 0.3%).
-
Add the desired concentration of this compound or vehicle control to the cell/top agar mixture.
-
-
Plating and Incubation:
-
Carefully layer 2 mL of the cell/top agar mixture onto the solidified base agar layer in each well.
-
Allow the top layer to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Colony Formation and Analysis:
-
Feed the cells every 3-4 days by adding a small volume of complete medium containing the appropriate concentration of this compound or vehicle.
-
After 14-21 days, stain the colonies with a solution such as 0.005% crystal violet.
-
Count the number and measure the size of the colonies using a microscope or imaging system.
-
Calculate the percentage of inhibition of colony formation in the this compound-treated wells relative to the vehicle-treated controls.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Inhibiting Anchorage-Independent Growth
The following diagram illustrates the proposed signaling pathway affected by this compound. Oncogenic Ras activates multiple downstream pathways. While the Raf-MEK-ERK pathway, which is critical for proliferation, is largely unaffected by this compound, the compound specifically targets a parallel pathway involving the Rac GTPase. Rac activation leads to the formation of membrane ruffles, a key process in cell motility and morphological transformation. This compound inhibits a critical, yet not fully identified, component downstream of Rac, thereby blocking membrane ruffling and, consequently, anchorage-independent growth.
Caption: this compound inhibits a Rac-dependent signaling pathway.
Experimental Workflow for Assessing Anchorage-Independent Growth
The following diagram outlines the key steps in the experimental workflow to determine the impact of this compound on the anchorage-independent growth of transformed cells.
Caption: Workflow for the soft agar colony formation assay.
Conclusion
This compound represents a significant tool for studying the mechanisms of Ras- and Rac-mediated cellular transformation. Its ability to potently inhibit anchorage-independent growth through a novel pathway that is distinct from the canonical ERK/MAPK cascade highlights the complexity of oncogenic signaling and offers potential avenues for the development of new therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers in the fields of oncology and drug discovery.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibition of human tumor cells in soft-agar cultures by treatment with low levels of adenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pyrazolo-quinoline Structure of SCH 51344
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 51344 is a synthetic pyrazolo[3,4-b]quinoline derivative that has garnered significant interest in oncological research. Initially identified as a potent inhibitor of Ras/Rac-mediated signaling pathways crucial for cancer cell morphology and proliferation, it was later characterized as a robust inhibitor of the human mutT homolog 1 (MTH1) enzyme, a key player in preventing the incorporation of damaged nucleotides into DNA. This dual activity underscores its potential as a multifaceted anti-cancer agent. This technical guide provides a comprehensive overview of the pyrazolo-quinoline core of this compound, detailing its chemical properties, mechanism of action, and the experimental methodologies used to elucidate its biological functions.
Chemical and Physical Properties
This compound, with the IUPAC name 2-(2-((6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)ethoxy)ethan-1-ol, is a heterocyclic compound featuring a fused pyrazole (B372694) and quinoline (B57606) ring system.[1] This core structure is fundamental to its biological activity.
| Property | Value |
| IUPAC Name | 2-(2-((6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)ethoxy)ethan-1-ol |
| Synonyms | SCH-51344, SCH51344 |
| CAS Number | 171927-40-5 |
| Chemical Formula | C16H20N4O3 |
| Molecular Weight | 316.36 g/mol |
| Appearance | Crystalline solid |
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two distinct and critical pathways in cancer progression.
Inhibition of Ras/Rac-Mediated Cell Morphology Pathway
Ras and Rac are small GTPases that, when activated, trigger a cascade of downstream signaling events leading to changes in cell morphology, motility, and proliferation.[1] One of the key outcomes of this pathway is the formation of membrane ruffles, which are dynamic actin-rich protrusions essential for cell migration and invasion.[1] this compound was initially identified for its ability to revert the transformed phenotype of Ras-activated cells.[1] It specifically inhibits the Ras/Rac-mediated cell morphology pathway, leading to a reduction in membrane ruffling and the restoration of a more normal cellular architecture.[1] Importantly, this inhibition occurs downstream of Rac and does not affect the Ras-activated ERK (extracellular signal-regulated kinase) signaling pathway, indicating a specific and novel mechanism of action.[1]
Inhibition of MTH1 (NUDT1) Enzyme
More recently, this compound was identified as a potent inhibitor of the MTH1 (mutT homolog 1, also known as NUDT1) enzyme.[2] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP.[2] This function prevents the incorporation of damaged bases into DNA during replication, thereby averting mutations and cell death.[2] Cancer cells, with their elevated levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival. By inhibiting MTH1, this compound allows for the accumulation of oxidized nucleotides in the dNTP pool, leading to DNA damage and selective killing of cancer cells.[2]
Quantitative Biological Activity
The biological activity of this compound has been quantified through various in vitro assays.
| Assay | Target/Effect | Value | Cell Line(s) |
| Dissociation Constant (Kd) | MTH1 Enzyme | 49 nM | - |
| IC50 (MTH1 Inhibition) | 8-oxo-dGTP hydrolysis | 410 nM | - |
| IC50 (MTH1 Inhibition) | 2-OH-dATP hydrolysis | 675 nM | - |
| IC50 (MTH1 Inhibition) | dGTP hydrolysis | 215 nM | - |
| Effective Concentration | Inhibition of Membrane Ruffling | 5-25 µM | REF-52 Fibroblasts |
| Effective Concentration | >90% Inhibition of Oncogenic Transformation | 40 µM | Rat-6/src, Rat-6/ras, Rat-6/raf cells |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships associated with this compound.
Caption: Ras/Rac signaling pathway leading to membrane ruffling and the inhibitory point of this compound.
Caption: MTH1 pathway for nucleotide pool sanitation and its inhibition by this compound.
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cells to grow without attachment to a solid surface, a hallmark of cellular transformation.
Methodology:
-
Preparation of Base Agar (B569324) Layer: A solution of 1.2% agar in a suitable cell culture medium supplemented with 10% fetal bovine serum (FBS) is prepared and allowed to solidify in 6-well plates.
-
Preparation of Cell Suspension: Cells to be tested are trypsinized, counted, and resuspended in a 0.7% agar solution in the same culture medium.
-
Plating: The cell-agar suspension is overlaid onto the base agar layer.
-
Treatment: Varying concentrations of this compound are added to the top layer. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated at 37°C in a humidified incubator for 14-21 days, with periodic feeding with fresh medium containing the respective concentrations of this compound.
-
Quantification: Colonies are stained with a solution of crystal violet and counted using a microscope. The number and size of colonies in the treated wells are compared to the control wells to determine the inhibitory effect of this compound.
Caption: Workflow for the soft agar anchorage-independent growth assay.
MTH1 Enzymatic Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of MTH1.[2]
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, dithiothreitol (B142953) (DTT), and a substrate for MTH1 (e.g., 8-oxo-dGTP).
-
Enzyme and Inhibitor Incubation: Recombinant human MTH1 enzyme is pre-incubated with varying concentrations of this compound in the reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: The reaction is terminated, and the amount of product (e.g., 8-oxo-dGMP) is quantified. This can be done using various methods, such as a malachite green-based colorimetric assay that detects the release of inorganic phosphate.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Synthesis of the Pyrazolo-quinoline Core
The synthesis of this compound involves the construction of the pyrazolo[3,4-b]quinoline core, followed by the addition of the side chain. A common approach for the core synthesis is a condensation reaction.
General Synthetic Workflow:
-
Synthesis of a Substituted 3-amino-4-chloroquinoline: This intermediate can be prepared from substituted anilines through a multi-step process. For this compound, a methoxy-substituted aniline (B41778) would be the starting material.
-
Synthesis of a Substituted Pyrazole: A 3-methyl-1H-pyrazol-5-amine is a key intermediate.
-
Condensation and Cyclization: The substituted chloroquinoline and the aminopyrazole are reacted together, often in the presence of a base and at elevated temperatures, to form the fused pyrazolo[3,4-b]quinoline ring system.
-
Side Chain Attachment: The final step involves the nucleophilic substitution of the chloro group on the quinoline ring with 2-(2-aminoethoxy)ethan-1-ol to yield this compound.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. Its pyrazolo-quinoline core is central to its ability to dually target the Ras/Rac-mediated cell morphology pathway and the MTH1 enzyme. This in-depth technical guide provides a foundational understanding of its chemical structure, mechanisms of action, and the experimental approaches used for its characterization, which will be valuable for researchers and professionals in the field of drug discovery and development. Further investigation into the structure-activity relationships of the pyrazolo-quinoline core may lead to the design of even more potent and selective inhibitors for cancer therapy.
References
An In-Depth Technical Guide to the Pyrazolo-quinoline Structure of SCH 51344
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 51344 is a synthetic pyrazolo[3,4-b]quinoline derivative that has garnered significant interest in oncological research. Initially identified as a potent inhibitor of Ras/Rac-mediated signaling pathways crucial for cancer cell morphology and proliferation, it was later characterized as a robust inhibitor of the human mutT homolog 1 (MTH1) enzyme, a key player in preventing the incorporation of damaged nucleotides into DNA. This dual activity underscores its potential as a multifaceted anti-cancer agent. This technical guide provides a comprehensive overview of the pyrazolo-quinoline core of this compound, detailing its chemical properties, mechanism of action, and the experimental methodologies used to elucidate its biological functions.
Chemical and Physical Properties
This compound, with the IUPAC name 2-(2-((6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)ethoxy)ethan-1-ol, is a heterocyclic compound featuring a fused pyrazole and quinoline ring system.[1] This core structure is fundamental to its biological activity.
| Property | Value |
| IUPAC Name | 2-(2-((6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)ethoxy)ethan-1-ol |
| Synonyms | SCH-51344, SCH51344 |
| CAS Number | 171927-40-5 |
| Chemical Formula | C16H20N4O3 |
| Molecular Weight | 316.36 g/mol |
| Appearance | Crystalline solid |
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two distinct and critical pathways in cancer progression.
Inhibition of Ras/Rac-Mediated Cell Morphology Pathway
Ras and Rac are small GTPases that, when activated, trigger a cascade of downstream signaling events leading to changes in cell morphology, motility, and proliferation.[1] One of the key outcomes of this pathway is the formation of membrane ruffles, which are dynamic actin-rich protrusions essential for cell migration and invasion.[1] this compound was initially identified for its ability to revert the transformed phenotype of Ras-activated cells.[1] It specifically inhibits the Ras/Rac-mediated cell morphology pathway, leading to a reduction in membrane ruffling and the restoration of a more normal cellular architecture.[1] Importantly, this inhibition occurs downstream of Rac and does not affect the Ras-activated ERK (extracellular signal-regulated kinase) signaling pathway, indicating a specific and novel mechanism of action.[1]
Inhibition of MTH1 (NUDT1) Enzyme
More recently, this compound was identified as a potent inhibitor of the MTH1 (mutT homolog 1, also known as NUDT1) enzyme.[2] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP.[2] This function prevents the incorporation of damaged bases into DNA during replication, thereby averting mutations and cell death.[2] Cancer cells, with their elevated levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival. By inhibiting MTH1, this compound allows for the accumulation of oxidized nucleotides in the dNTP pool, leading to DNA damage and selective killing of cancer cells.[2]
Quantitative Biological Activity
The biological activity of this compound has been quantified through various in vitro assays.
| Assay | Target/Effect | Value | Cell Line(s) |
| Dissociation Constant (Kd) | MTH1 Enzyme | 49 nM | - |
| IC50 (MTH1 Inhibition) | 8-oxo-dGTP hydrolysis | 410 nM | - |
| IC50 (MTH1 Inhibition) | 2-OH-dATP hydrolysis | 675 nM | - |
| IC50 (MTH1 Inhibition) | dGTP hydrolysis | 215 nM | - |
| Effective Concentration | Inhibition of Membrane Ruffling | 5-25 µM | REF-52 Fibroblasts |
| Effective Concentration | >90% Inhibition of Oncogenic Transformation | 40 µM | Rat-6/src, Rat-6/ras, Rat-6/raf cells |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships associated with this compound.
Caption: Ras/Rac signaling pathway leading to membrane ruffling and the inhibitory point of this compound.
Caption: MTH1 pathway for nucleotide pool sanitation and its inhibition by this compound.
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cells to grow without attachment to a solid surface, a hallmark of cellular transformation.
Methodology:
-
Preparation of Base Agar Layer: A solution of 1.2% agar in a suitable cell culture medium supplemented with 10% fetal bovine serum (FBS) is prepared and allowed to solidify in 6-well plates.
-
Preparation of Cell Suspension: Cells to be tested are trypsinized, counted, and resuspended in a 0.7% agar solution in the same culture medium.
-
Plating: The cell-agar suspension is overlaid onto the base agar layer.
-
Treatment: Varying concentrations of this compound are added to the top layer. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated at 37°C in a humidified incubator for 14-21 days, with periodic feeding with fresh medium containing the respective concentrations of this compound.
-
Quantification: Colonies are stained with a solution of crystal violet and counted using a microscope. The number and size of colonies in the treated wells are compared to the control wells to determine the inhibitory effect of this compound.
Caption: Workflow for the soft agar anchorage-independent growth assay.
MTH1 Enzymatic Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of MTH1.[2]
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, dithiothreitol (DTT), and a substrate for MTH1 (e.g., 8-oxo-dGTP).
-
Enzyme and Inhibitor Incubation: Recombinant human MTH1 enzyme is pre-incubated with varying concentrations of this compound in the reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: The reaction is terminated, and the amount of product (e.g., 8-oxo-dGMP) is quantified. This can be done using various methods, such as a malachite green-based colorimetric assay that detects the release of inorganic phosphate.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Synthesis of the Pyrazolo-quinoline Core
The synthesis of this compound involves the construction of the pyrazolo[3,4-b]quinoline core, followed by the addition of the side chain. A common approach for the core synthesis is a condensation reaction.
General Synthetic Workflow:
-
Synthesis of a Substituted 3-amino-4-chloroquinoline: This intermediate can be prepared from substituted anilines through a multi-step process. For this compound, a methoxy-substituted aniline would be the starting material.
-
Synthesis of a Substituted Pyrazole: A 3-methyl-1H-pyrazol-5-amine is a key intermediate.
-
Condensation and Cyclization: The substituted chloroquinoline and the aminopyrazole are reacted together, often in the presence of a base and at elevated temperatures, to form the fused pyrazolo[3,4-b]quinoline ring system.
-
Side Chain Attachment: The final step involves the nucleophilic substitution of the chloro group on the quinoline ring with 2-(2-aminoethoxy)ethan-1-ol to yield this compound.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. Its pyrazolo-quinoline core is central to its ability to dually target the Ras/Rac-mediated cell morphology pathway and the MTH1 enzyme. This in-depth technical guide provides a foundational understanding of its chemical structure, mechanisms of action, and the experimental approaches used for its characterization, which will be valuable for researchers and professionals in the field of drug discovery and development. Further investigation into the structure-activity relationships of the pyrazolo-quinoline core may lead to the design of even more potent and selective inhibitors for cancer therapy.
References
Methodological & Application
Application Notes and Protocols for SCH 51344 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 51344 is a pyrazoloquinoline derivative that functions as a potent and specific inhibitor of the Ras/Rac signaling pathway. It has been identified as an inhibitor of Ras-induced malignant transformation and anchorage-independent growth of various cancer cell lines. Notably, this compound exerts its effects by disrupting the organization of the actin cytoskeleton and inhibiting membrane ruffling, a process crucial for cell motility and metastasis, while having minimal impact on the ERK/MAPK signaling cascade. These characteristics make this compound a valuable tool for studying Ras/Rac-mediated cellular processes and a potential lead compound in the development of novel anticancer therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings. It includes summaries of its effects on different cell lines, step-by-step protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Anchorage-Independent Growth
| Cell Line | Transformation Driver | Assay | IC50 (µM) | Reference |
| NIH 3T3 | v-abl | Soft Agar Colony Formation | ~10 | [1] |
| NIH 3T3 | v-mos | Soft Agar Colony Formation | ~10 | [1] |
| NIH 3T3 | H-ras | Soft Agar Colony Formation | ~10 | [1] |
| NIH 3T3 | v-raf | Soft Agar Colony Formation | ~10 | [1] |
| NIH 3T3 | mutant active MAP kinase kinase | Soft Agar Colony Formation | ~10 | [1] |
| Rat-2 Fibroblasts | oncogenic H-RAS | Anchorage-Independent Growth | Not specified | [2] |
| Rat-2 Fibroblasts | oncogenic K-RAS | Anchorage-Independent Growth | Not specified | [2] |
| Rat-2 Fibroblasts | oncogenic N-RAS | Anchorage-Independent Growth | Not specified | [2] |
| Rat-2 Fibroblasts | RAC V12 | Anchorage-Independent Growth | Not specified | [2] |
Note: Specific IC50 values for all tested cell lines were not consistently available in the reviewed literature. The effective concentration for inhibition of anchorage-independent growth is generally in the low micromolar range.
Signaling Pathway
The Ras signaling cascade bifurcates into at least two major effector pathways: the Raf-MEK-ERK pathway, which is primarily involved in cell proliferation and differentiation, and a pathway involving the Rac GTPase, which regulates the actin cytoskeleton and cell morphology. This compound selectively inhibits the latter, leading to a disruption of membrane ruffling and a reversion of the transformed phenotype, without significantly affecting the ERK pathway.
References
Application Notes and Protocols for SCH 51344 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 51344 is a pyrazoloquinoline derivative that functions as a potent and specific inhibitor of the Ras/Rac signaling pathway. It has been identified as an inhibitor of Ras-induced malignant transformation and anchorage-independent growth of various cancer cell lines. Notably, this compound exerts its effects by disrupting the organization of the actin cytoskeleton and inhibiting membrane ruffling, a process crucial for cell motility and metastasis, while having minimal impact on the ERK/MAPK signaling cascade. These characteristics make this compound a valuable tool for studying Ras/Rac-mediated cellular processes and a potential lead compound in the development of novel anticancer therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings. It includes summaries of its effects on different cell lines, step-by-step protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Anchorage-Independent Growth
| Cell Line | Transformation Driver | Assay | IC50 (µM) | Reference |
| NIH 3T3 | v-abl | Soft Agar Colony Formation | ~10 | [1] |
| NIH 3T3 | v-mos | Soft Agar Colony Formation | ~10 | [1] |
| NIH 3T3 | H-ras | Soft Agar Colony Formation | ~10 | [1] |
| NIH 3T3 | v-raf | Soft Agar Colony Formation | ~10 | [1] |
| NIH 3T3 | mutant active MAP kinase kinase | Soft Agar Colony Formation | ~10 | [1] |
| Rat-2 Fibroblasts | oncogenic H-RAS | Anchorage-Independent Growth | Not specified | [2] |
| Rat-2 Fibroblasts | oncogenic K-RAS | Anchorage-Independent Growth | Not specified | [2] |
| Rat-2 Fibroblasts | oncogenic N-RAS | Anchorage-Independent Growth | Not specified | [2] |
| Rat-2 Fibroblasts | RAC V12 | Anchorage-Independent Growth | Not specified | [2] |
Note: Specific IC50 values for all tested cell lines were not consistently available in the reviewed literature. The effective concentration for inhibition of anchorage-independent growth is generally in the low micromolar range.
Signaling Pathway
The Ras signaling cascade bifurcates into at least two major effector pathways: the Raf-MEK-ERK pathway, which is primarily involved in cell proliferation and differentiation, and a pathway involving the Rac GTPase, which regulates the actin cytoskeleton and cell morphology. This compound selectively inhibits the latter, leading to a disruption of membrane ruffling and a reversion of the transformed phenotype, without significantly affecting the ERK pathway.
References
Application Notes and Protocols for SCH 51344 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of SCH 51344 for use in various in vitro assays. This compound is a pyrazoloquinoline derivative that acts as a potent inhibitor of the Ras/Rac-mediated cell morphology pathway and the nucleotide-sanitizing enzyme MTH1.[1][2]
Chemical Properties
| Property | Value |
| CAS Number | 171927-40-5 |
| Molecular Formula | C₁₆H₂₀N₄O₃ |
| Molecular Weight | 316.36 g/mol [3] |
| Appearance | White to yellow solid[3] |
| Purity | ≥98% |
Solubility Data
This compound exhibits solubility in various organic solvents. It is important to note that the compound is not readily soluble in water.[4] The use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic and absorbed water can affect solubility.[3] For some applications, sonication or gentle heating may be necessary to achieve complete dissolution.[3]
| Solvent | Solubility |
| DMSO | 50 mg/mL (158.05 mM)[3] |
| DMF | 20 mg/mL |
| Ethanol | 0.25 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Preparation of Stock Solutions
1. High-Concentration DMSO Stock Solution (50 mg/mL)
This protocol is suitable for preparing a high-concentration stock solution for serial dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL (158.05 mM). For example, to prepare 1 mL of stock solution, add 20 µL of DMSO to 1 mg of this compound.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution for short intervals in an ultrasonic water bath.[3]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, it is crucial to dilute the DMSO stock solution into an appropriate aqueous buffer or cell culture medium. High concentrations of DMSO can be toxic to cells. The final DMSO concentration in the assay should typically be kept below 0.5%.
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium or a suitable buffer (e.g., PBS) to achieve the desired final concentrations for your experiment.
-
Ensure thorough mixing after each dilution step.
-
Use the freshly prepared working solutions immediately for your in vitro assays.
Experimental Protocols
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This assay assesses the effect of this compound on the ability of transformed cells to grow in an anchorage-independent manner, a hallmark of carcinogenesis.
Protocol:
-
Prepare a base layer of 0.6% agar in a complete cell culture medium in 6-well plates and allow it to solidify.
-
Harvest and resuspend transformed cells (e.g., Ras-transformed NIH 3T3 cells) in a complete cell culture medium containing 0.3% agar.
-
Add varying concentrations of this compound (or vehicle control) to the cell suspension.
-
Overlay the cell suspension onto the solidified base layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks, or until colonies are visible.
-
Stain the colonies with a solution of 0.005% Crystal Violet.
-
Count the number of colonies and analyze the dose-dependent inhibitory effect of this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
Following the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and solubilize formazan (B1609692) crystals, or add CellTiter-Glo® reagent and measure luminescence).
-
Read the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vitro assays.
References
Application Notes and Protocols for SCH 51344 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of SCH 51344 for use in various in vitro assays. This compound is a pyrazoloquinoline derivative that acts as a potent inhibitor of the Ras/Rac-mediated cell morphology pathway and the nucleotide-sanitizing enzyme MTH1.[1][2]
Chemical Properties
| Property | Value |
| CAS Number | 171927-40-5 |
| Molecular Formula | C₁₆H₂₀N₄O₃ |
| Molecular Weight | 316.36 g/mol [3] |
| Appearance | White to yellow solid[3] |
| Purity | ≥98% |
Solubility Data
This compound exhibits solubility in various organic solvents. It is important to note that the compound is not readily soluble in water.[4] The use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic and absorbed water can affect solubility.[3] For some applications, sonication or gentle heating may be necessary to achieve complete dissolution.[3]
| Solvent | Solubility |
| DMSO | 50 mg/mL (158.05 mM)[3] |
| DMF | 20 mg/mL |
| Ethanol | 0.25 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Preparation of Stock Solutions
1. High-Concentration DMSO Stock Solution (50 mg/mL)
This protocol is suitable for preparing a high-concentration stock solution for serial dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL (158.05 mM). For example, to prepare 1 mL of stock solution, add 20 µL of DMSO to 1 mg of this compound.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution for short intervals in an ultrasonic water bath.[3]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, it is crucial to dilute the DMSO stock solution into an appropriate aqueous buffer or cell culture medium. High concentrations of DMSO can be toxic to cells. The final DMSO concentration in the assay should typically be kept below 0.5%.
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium or a suitable buffer (e.g., PBS) to achieve the desired final concentrations for your experiment.
-
Ensure thorough mixing after each dilution step.
-
Use the freshly prepared working solutions immediately for your in vitro assays.
Experimental Protocols
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the effect of this compound on the ability of transformed cells to grow in an anchorage-independent manner, a hallmark of carcinogenesis.
Protocol:
-
Prepare a base layer of 0.6% agar in a complete cell culture medium in 6-well plates and allow it to solidify.
-
Harvest and resuspend transformed cells (e.g., Ras-transformed NIH 3T3 cells) in a complete cell culture medium containing 0.3% agar.
-
Add varying concentrations of this compound (or vehicle control) to the cell suspension.
-
Overlay the cell suspension onto the solidified base layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks, or until colonies are visible.
-
Stain the colonies with a solution of 0.005% Crystal Violet.
-
Count the number of colonies and analyze the dose-dependent inhibitory effect of this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
Following the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and solubilize formazan crystals, or add CellTiter-Glo® reagent and measure luminescence).
-
Read the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vitro assays.
References
Application Notes and Protocols for SCH 51344 in Ras Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 51344 is a pyrazolo-quinoline derivative that has been identified as a potent inhibitor of Ras-induced cellular transformation.[1] Unlike many other Ras signaling inhibitors that target the well-characterized MAPK/ERK pathway, this compound operates through a novel mechanism. It specifically disrupts the Ras/Rac-mediated cell morphology pathway, leading to the reversion of several key characteristics of Ras-transformed cells.[2][3][4] These characteristics include alterations in cell morphology, the organization of actin filaments, and the ability to grow independently of a solid support (anchorage-independent growth).[1] Notably, this compound has demonstrated minimal impact on the activation of the ERK and JNK kinase pathways, highlighting its distinct mode of action.[2]
This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit Ras signaling, with a focus on its effects on anchorage-independent growth and cell morphology.
Mechanism of Action
Ras proteins are critical signaling hubs that, when mutated, can drive oncogenesis. They control multiple downstream effector pathways, including the MAPK/ERK pathway responsible for cell proliferation and the Rac pathway, which governs cell morphology and motility. This compound selectively targets the latter, inhibiting the dramatic changes in cell shape and membrane dynamics, such as membrane ruffling, that are characteristic of Ras-transformed cells.[2][3][4] It has been shown to be effective against transformation driven by various Ras isoforms (H-Ras, K-Ras, N-Ras) as well as other oncogenes that act upstream of or parallel to Rac, such as v-abl, v-mos, and v-raf.[1]
Data Presentation
The optimal concentration of this compound for inhibiting Ras-driven phenotypes can vary depending on the cell line and the specific assay. While precise IC50 values for the inhibition of anchorage-independent growth are not extensively reported in the literature, effective concentrations have been established in key studies.
| Cell Line | Oncogenic Driver | Assay | Effective Concentration Range | Reference |
| Rat-2 Fibroblasts | Oncogenic RAS, RAC V12 | Anchorage-Independent Growth | Not specified | [2][3] |
| NIH 3T3 Fibroblasts | v-abl, v-mos, H-ras, v-raf | Anchorage-Independent Growth (Soft Agar) | Not specified | [1] |
| Ras-transformed cells (unspecified) | Ras | Reversion of Morphological Changes | Not specified | [1] |
| Fibroblast cells (unspecified) | H-RAS, K-RAS, N-RAS, RAC | Inhibition of Membrane Ruffling | Not specified | [2][4] |
Note: Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Anchorage-Independent Growth (Soft Agar (B569324) Colony Formation Assay)
This assay is a stringent method for evaluating cellular transformation in vitro. It assesses the ability of cells to proliferate and form colonies in a semi-solid medium, a hallmark of cancer cells.
Materials:
-
Ras-transformed cells (e.g., Rat-2 or NIH 3T3 cells expressing an oncogenic Ras) and corresponding non-transformed parental cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Noble Agar or Agarose.
-
Sterile, tissue culture-treated 6-well plates.
-
This compound stock solution (dissolved in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Crystal Violet staining solution (0.05% Crystal Violet in 20% methanol).
-
Incubator (37°C, 5% CO2).
Procedure:
-
Preparation of the Bottom Agar Layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Prepare a 2x concentration of complete cell culture medium.
-
Cool the agar solution to 42°C in a water bath. Warm the 2x medium to the same temperature.
-
Mix equal volumes of the 1.2% agar and 2x medium to create a final concentration of 0.6% agar in 1x complete medium.
-
Immediately dispense 2 mL of this mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes.
-
-
Preparation of the Top Agar Layer with Cells:
-
Prepare a 0.7% agar solution and cool to 42°C.
-
Trypsinize and count the Ras-transformed cells. Resuspend the cells in complete medium at a concentration of 1 x 10^4 cells/mL.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
In separate tubes, mix 1 mL of the cell suspension with 1 mL of the 2x this compound dilutions (and a vehicle control).
-
Add 2 mL of the 0.7% agar solution to each tube, mix gently by inverting, and immediately overlay 2 mL of this cell/agar/drug mixture onto the solidified bottom agar layer of the corresponding wells.
-
-
Incubation and Colony Formation:
-
Allow the top agar layer to solidify at room temperature for 30-60 minutes.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells every 3-4 days by adding 100 µL of complete medium containing the appropriate concentration of this compound to the top of the agar.
-
-
Quantification of Colonies:
-
After the incubation period, stain the colonies by adding 0.5 mL of Crystal Violet solution to each well and incubating for 1-2 hours at room temperature.
-
Wash the wells carefully with PBS to remove excess stain.
-
Count the number of colonies in each well using a light microscope. Colonies are typically defined as clusters of 50 or more cells.
-
Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.
-
Protocol 2: Inhibition of Membrane Ruffling and Reversion of Cell Morphology (Immunofluorescence Assay)
This protocol allows for the visualization and quantification of changes in actin filament organization and cell morphology induced by this compound.
Materials:
-
Ras-transformed cells and non-transformed parental cells.
-
Glass coverslips (sterile).
-
6-well tissue culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer).
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed Ras-transformed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
Incubate the cells with fluorescently labeled phalloidin (at the manufacturer's recommended concentration) in blocking buffer for 1 hour at room temperature in the dark. This will stain the F-actin filaments.
-
Wash three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an appropriate mounting medium.
-
Seal the coverslips.
-
Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and cell morphology.
-
-
Analysis:
-
Qualitatively assess the changes in cell morphology. Ras-transformed cells typically exhibit a rounded, refractile morphology with prominent membrane ruffles, while non-transformed cells are more flattened and elongated. Treatment with this compound should induce a more flattened, "normal-like" morphology in the transformed cells.
-
Quantify membrane ruffling by counting the percentage of cells exhibiting prominent ruffles in each treatment group.
-
Analyze the organization of actin filaments. Transformed cells often show a loss of organized stress fibers and an accumulation of cortical actin, which is reversed upon effective treatment.
-
Visualizations
Caption: Ras signaling pathways and the point of inhibition by this compound.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCH 51344 in Ras Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 51344 is a pyrazolo-quinoline derivative that has been identified as a potent inhibitor of Ras-induced cellular transformation.[1] Unlike many other Ras signaling inhibitors that target the well-characterized MAPK/ERK pathway, this compound operates through a novel mechanism. It specifically disrupts the Ras/Rac-mediated cell morphology pathway, leading to the reversion of several key characteristics of Ras-transformed cells.[2][3][4] These characteristics include alterations in cell morphology, the organization of actin filaments, and the ability to grow independently of a solid support (anchorage-independent growth).[1] Notably, this compound has demonstrated minimal impact on the activation of the ERK and JNK kinase pathways, highlighting its distinct mode of action.[2]
This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit Ras signaling, with a focus on its effects on anchorage-independent growth and cell morphology.
Mechanism of Action
Ras proteins are critical signaling hubs that, when mutated, can drive oncogenesis. They control multiple downstream effector pathways, including the MAPK/ERK pathway responsible for cell proliferation and the Rac pathway, which governs cell morphology and motility. This compound selectively targets the latter, inhibiting the dramatic changes in cell shape and membrane dynamics, such as membrane ruffling, that are characteristic of Ras-transformed cells.[2][3][4] It has been shown to be effective against transformation driven by various Ras isoforms (H-Ras, K-Ras, N-Ras) as well as other oncogenes that act upstream of or parallel to Rac, such as v-abl, v-mos, and v-raf.[1]
Data Presentation
The optimal concentration of this compound for inhibiting Ras-driven phenotypes can vary depending on the cell line and the specific assay. While precise IC50 values for the inhibition of anchorage-independent growth are not extensively reported in the literature, effective concentrations have been established in key studies.
| Cell Line | Oncogenic Driver | Assay | Effective Concentration Range | Reference |
| Rat-2 Fibroblasts | Oncogenic RAS, RAC V12 | Anchorage-Independent Growth | Not specified | [2][3] |
| NIH 3T3 Fibroblasts | v-abl, v-mos, H-ras, v-raf | Anchorage-Independent Growth (Soft Agar) | Not specified | [1] |
| Ras-transformed cells (unspecified) | Ras | Reversion of Morphological Changes | Not specified | [1] |
| Fibroblast cells (unspecified) | H-RAS, K-RAS, N-RAS, RAC | Inhibition of Membrane Ruffling | Not specified | [2][4] |
Note: Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Anchorage-Independent Growth (Soft Agar Colony Formation Assay)
This assay is a stringent method for evaluating cellular transformation in vitro. It assesses the ability of cells to proliferate and form colonies in a semi-solid medium, a hallmark of cancer cells.
Materials:
-
Ras-transformed cells (e.g., Rat-2 or NIH 3T3 cells expressing an oncogenic Ras) and corresponding non-transformed parental cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Noble Agar or Agarose.
-
Sterile, tissue culture-treated 6-well plates.
-
This compound stock solution (dissolved in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Crystal Violet staining solution (0.05% Crystal Violet in 20% methanol).
-
Incubator (37°C, 5% CO2).
Procedure:
-
Preparation of the Bottom Agar Layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Prepare a 2x concentration of complete cell culture medium.
-
Cool the agar solution to 42°C in a water bath. Warm the 2x medium to the same temperature.
-
Mix equal volumes of the 1.2% agar and 2x medium to create a final concentration of 0.6% agar in 1x complete medium.
-
Immediately dispense 2 mL of this mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes.
-
-
Preparation of the Top Agar Layer with Cells:
-
Prepare a 0.7% agar solution and cool to 42°C.
-
Trypsinize and count the Ras-transformed cells. Resuspend the cells in complete medium at a concentration of 1 x 10^4 cells/mL.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
In separate tubes, mix 1 mL of the cell suspension with 1 mL of the 2x this compound dilutions (and a vehicle control).
-
Add 2 mL of the 0.7% agar solution to each tube, mix gently by inverting, and immediately overlay 2 mL of this cell/agar/drug mixture onto the solidified bottom agar layer of the corresponding wells.
-
-
Incubation and Colony Formation:
-
Allow the top agar layer to solidify at room temperature for 30-60 minutes.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells every 3-4 days by adding 100 µL of complete medium containing the appropriate concentration of this compound to the top of the agar.
-
-
Quantification of Colonies:
-
After the incubation period, stain the colonies by adding 0.5 mL of Crystal Violet solution to each well and incubating for 1-2 hours at room temperature.
-
Wash the wells carefully with PBS to remove excess stain.
-
Count the number of colonies in each well using a light microscope. Colonies are typically defined as clusters of 50 or more cells.
-
Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.
-
Protocol 2: Inhibition of Membrane Ruffling and Reversion of Cell Morphology (Immunofluorescence Assay)
This protocol allows for the visualization and quantification of changes in actin filament organization and cell morphology induced by this compound.
Materials:
-
Ras-transformed cells and non-transformed parental cells.
-
Glass coverslips (sterile).
-
6-well tissue culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer).
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed Ras-transformed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
Incubate the cells with fluorescently labeled phalloidin (at the manufacturer's recommended concentration) in blocking buffer for 1 hour at room temperature in the dark. This will stain the F-actin filaments.
-
Wash three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an appropriate mounting medium.
-
Seal the coverslips.
-
Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and cell morphology.
-
-
Analysis:
-
Qualitatively assess the changes in cell morphology. Ras-transformed cells typically exhibit a rounded, refractile morphology with prominent membrane ruffles, while non-transformed cells are more flattened and elongated. Treatment with this compound should induce a more flattened, "normal-like" morphology in the transformed cells.
-
Quantify membrane ruffling by counting the percentage of cells exhibiting prominent ruffles in each treatment group.
-
Analyze the organization of actin filaments. Transformed cells often show a loss of organized stress fibers and an accumulation of cortical actin, which is reversed upon effective treatment.
-
Visualizations
Caption: Ras signaling pathways and the point of inhibition by this compound.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing the Morphological Effects of SCH 51344 on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCH 51344 is a pyrazolo-quinoline derivative identified as a potent inhibitor of Ras-induced malignant transformation.[1][2][3] Activating mutations in Ras genes are common drivers of human cancers, making the Ras signaling network a critical therapeutic target.[4] Ras controls multiple downstream pathways, including the well-established ERK/MAPK kinase cascade and a distinct pathway that regulates cytoskeletal dynamics and cell morphology.[4][5]
Notably, this compound inhibits Ras transformation through a novel mechanism that is independent of the ERK pathway.[1][5] Instead, it specifically targets the Ras/Rac-mediated signaling cascade that controls the organization of the actin cytoskeleton and the formation of membrane ruffles.[4][5][6] Treatment with this compound has been shown to revert the transformed morphology of cancer cells, disrupt actin filament organization, and inhibit anchorage-independent growth.[1][2]
This application note provides a detailed set of protocols to observe and quantify the effects of this compound on cell morphology, actin cytoskeleton structure, cell migration, and viability.
Signaling Pathway and Experimental Overview
This compound's mechanism involves the specific inhibition of a pathway downstream of Ras and Rac that is responsible for morphological changes, without affecting the parallel ERK signaling pathway. The experimental workflow is designed to assess these specific morphological and migratory changes while controlling for general cytotoxicity.
Caption: this compound selectively inhibits the Ras/Rac-mediated morphology pathway.
References
- 1. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application Note and Protocol: Assessing the Morphological Effects of SCH 51344 on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCH 51344 is a pyrazolo-quinoline derivative identified as a potent inhibitor of Ras-induced malignant transformation.[1][2][3] Activating mutations in Ras genes are common drivers of human cancers, making the Ras signaling network a critical therapeutic target.[4] Ras controls multiple downstream pathways, including the well-established ERK/MAPK kinase cascade and a distinct pathway that regulates cytoskeletal dynamics and cell morphology.[4][5]
Notably, this compound inhibits Ras transformation through a novel mechanism that is independent of the ERK pathway.[1][5] Instead, it specifically targets the Ras/Rac-mediated signaling cascade that controls the organization of the actin cytoskeleton and the formation of membrane ruffles.[4][5][6] Treatment with this compound has been shown to revert the transformed morphology of cancer cells, disrupt actin filament organization, and inhibit anchorage-independent growth.[1][2]
This application note provides a detailed set of protocols to observe and quantify the effects of this compound on cell morphology, actin cytoskeleton structure, cell migration, and viability.
Signaling Pathway and Experimental Overview
This compound's mechanism involves the specific inhibition of a pathway downstream of Ras and Rac that is responsible for morphological changes, without affecting the parallel ERK signaling pathway. The experimental workflow is designed to assess these specific morphological and migratory changes while controlling for general cytotoxicity.
Caption: this compound selectively inhibits the Ras/Rac-mediated morphology pathway.
References
- 1. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for SCH 51344 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 51344 is a pyrazoloquinoline derivative identified as a potent inhibitor of RAS-induced cellular transformation.[1][2][3] Its mechanism of action is distinct from many other RAS pathway inhibitors as it does not significantly affect the well-characterized ERK signaling cascade.[1][2][3] Instead, this compound specifically targets the RAS/RAC-mediated cell morphology pathway, leading to the inhibition of membrane ruffling, a critical process in cell motility and metastasis.[1][3] This unique mechanism makes this compound a valuable tool for studying RAS-driven oncogenesis and a potential therapeutic agent. In preclinical research, xenograft mouse models are a cornerstone for evaluating the in vivo efficacy of anti-cancer compounds. This document provides detailed application notes and protocols for the use of this compound in such models.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting a critical component of the membrane ruffling pathway that is downstream of both RAS and RAC.[1][3] While RAS activation is a common event in many human cancers, it initiates multiple downstream signaling pathways. This compound selectively disrupts the pathway controlling cytoskeletal reorganization and cell morphology, which is crucial for the transformed phenotype, without significantly impacting the ERK/MAPK pathway responsible for cell proliferation.[1][2][3] This specificity suggests a potential for targeted therapy with a distinct side-effect profile compared to broad-spectrum kinase inhibitors.
Signaling Pathway
Caption: this compound signaling pathway.
Application in Xenograft Mouse Models
While the in vitro efficacy of this compound in inhibiting anchorage-independent growth of various human tumor cell lines with activating RAS mutations has been established, detailed quantitative data from in vivo xenograft mouse model studies are not extensively available in publicly accessible literature. The following sections provide a generalized protocol for conducting such studies based on standard practices and available information on the formulation of this compound.
Data Presentation
The following tables are templates for summarizing quantitative data from a xenograft study with this compound. Researchers should populate these tables with their experimental data.
Table 1: Tumor Growth Inhibition of this compound in Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | - | - | |
| This compound | e.g., 25 | Daily | |||
| This compound | e.g., 50 | Daily | |||
| Positive Control | e.g., Doxorubicin | Twice weekly |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dosage (mg/kg) | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Mean Percent Body Weight Change (%) |
| Vehicle Control | - | |||
| This compound | e.g., 25 | |||
| This compound | e.g., 50 | |||
| Positive Control | e.g., Doxorubicin |
Experimental Protocols
Cell Line and Culture
-
Cell Line: Select a human cancer cell line with a known activating RAS mutation (e.g., HCT116, A549, PANC-1).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability: Ensure cell viability is >95% before implantation.
Animal Model
-
Mouse Strain: Use immunodeficient mice such as NOD/SCID or NSG mice (4-6 weeks old).
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility.
Xenograft Implantation
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
This compound Formulation and Administration
-
Formulation: A suggested vehicle for in vivo administration of this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh on the day of use.
-
Administration: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups. Administer this compound via intraperitoneal (i.p.) or oral gavage (p.o.) injection.
Study Design and Monitoring
-
Treatment Groups: Include a vehicle control group, at least two dose levels of this compound, and a positive control group.
-
Dosing Schedule: A daily dosing schedule is a common starting point, but this should be optimized based on tolerability and efficacy.
-
Monitoring: Record tumor volume and body weight 2-3 times per week. Monitor the general health of the animals daily.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.
Experimental Workflow
References
Application Notes and Protocols for SCH 51344 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 51344 is a pyrazoloquinoline derivative identified as a potent inhibitor of RAS-induced cellular transformation.[1][2][3] Its mechanism of action is distinct from many other RAS pathway inhibitors as it does not significantly affect the well-characterized ERK signaling cascade.[1][2][3] Instead, this compound specifically targets the RAS/RAC-mediated cell morphology pathway, leading to the inhibition of membrane ruffling, a critical process in cell motility and metastasis.[1][3] This unique mechanism makes this compound a valuable tool for studying RAS-driven oncogenesis and a potential therapeutic agent. In preclinical research, xenograft mouse models are a cornerstone for evaluating the in vivo efficacy of anti-cancer compounds. This document provides detailed application notes and protocols for the use of this compound in such models.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting a critical component of the membrane ruffling pathway that is downstream of both RAS and RAC.[1][3] While RAS activation is a common event in many human cancers, it initiates multiple downstream signaling pathways. This compound selectively disrupts the pathway controlling cytoskeletal reorganization and cell morphology, which is crucial for the transformed phenotype, without significantly impacting the ERK/MAPK pathway responsible for cell proliferation.[1][2][3] This specificity suggests a potential for targeted therapy with a distinct side-effect profile compared to broad-spectrum kinase inhibitors.
Signaling Pathway
Caption: this compound signaling pathway.
Application in Xenograft Mouse Models
While the in vitro efficacy of this compound in inhibiting anchorage-independent growth of various human tumor cell lines with activating RAS mutations has been established, detailed quantitative data from in vivo xenograft mouse model studies are not extensively available in publicly accessible literature. The following sections provide a generalized protocol for conducting such studies based on standard practices and available information on the formulation of this compound.
Data Presentation
The following tables are templates for summarizing quantitative data from a xenograft study with this compound. Researchers should populate these tables with their experimental data.
Table 1: Tumor Growth Inhibition of this compound in Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | - | - | |
| This compound | e.g., 25 | Daily | |||
| This compound | e.g., 50 | Daily | |||
| Positive Control | e.g., Doxorubicin | Twice weekly |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dosage (mg/kg) | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Mean Percent Body Weight Change (%) |
| Vehicle Control | - | |||
| This compound | e.g., 25 | |||
| This compound | e.g., 50 | |||
| Positive Control | e.g., Doxorubicin |
Experimental Protocols
Cell Line and Culture
-
Cell Line: Select a human cancer cell line with a known activating RAS mutation (e.g., HCT116, A549, PANC-1).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability: Ensure cell viability is >95% before implantation.
Animal Model
-
Mouse Strain: Use immunodeficient mice such as NOD/SCID or NSG mice (4-6 weeks old).
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility.
Xenograft Implantation
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
This compound Formulation and Administration
-
Formulation: A suggested vehicle for in vivo administration of this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh on the day of use.
-
Administration: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups. Administer this compound via intraperitoneal (i.p.) or oral gavage (p.o.) injection.
Study Design and Monitoring
-
Treatment Groups: Include a vehicle control group, at least two dose levels of this compound, and a positive control group.
-
Dosing Schedule: A daily dosing schedule is a common starting point, but this should be optimized based on tolerability and efficacy.
-
Monitoring: Record tumor volume and body weight 2-3 times per week. Monitor the general health of the animals daily.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.
Experimental Workflow
References
Application Notes and Protocols for Studying Rac-dependent Processes with SCH 51344
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 51344 is a pyrazoloquinoline derivative that has been identified as a valuable tool for studying Ras and Rac-dependent cellular processes.[1][2][3] It functions as an inhibitor of the Ras/Rac-mediated cell morphology pathway, distinguishing itself by its minimal impact on the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling cascades.[1][2][3] This specificity makes this compound particularly useful for dissecting the signaling pathways downstream of Rac, which are crucial for processes such as cytoskeletal organization, cell migration, and transformation.[1][2][3]
This document provides detailed application notes and protocols for utilizing this compound to investigate Rac-dependent phenomena.
Mechanism of Action
This compound specifically disrupts the signaling pathway downstream of Rac that leads to the formation of membrane ruffles and other cytoskeletal rearrangements.[1][2][3] It has been shown to block membrane ruffling induced by activated forms of H-Ras, K-Ras, N-Ras, and Rac.[1][2][3] Importantly, its mechanism is distinct from inhibitors that target the upstream activation of Ras or the downstream MAP kinase pathways, allowing for a focused investigation of Rac-specific effector pathways.[1][2][3] While the direct molecular target of this compound in the Rac pathway is not fully elucidated, it is known to inhibit Ras-induced malignant transformation and prevent anchorage-independent growth of oncogene-transformed fibroblasts.[4][5]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₄O₃ | [6] |
| Molecular Weight | 316.36 g/mol | [6] |
| CAS Number | 171927-40-5 | [6] |
| Appearance | White to yellow solid | [4] |
| Solubility | DMSO: 50 mg/mL (158.05 mM) | [4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Biological Activity of this compound
| Parameter | Cell Line | Value | Remarks | Source |
| Cytotoxicity (EC50) | U2OS | > 20 µM | Assessed as a reduction in cell viability after 72 hours of incubation. | [4] |
| Inhibition of Anchorage-Independent Growth | Rat-2 fibroblasts transformed with oncogenic RAS and RAC V12 | Effective | Qualitative description of inhibition. | [1][3] |
| Inhibition of Membrane Ruffling | Fibroblast cells | Effective | Specifically blocks membrane ruffling induced by activated H-RAS, K-RAS, N-RAS, and RAC. | [1][2][3] |
Mandatory Visualizations
Caption: Rac signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for studying Rac-dependent processes.
Caption: Logical relationship of this compound treatment and its cellular effects.
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to proliferate in an anchorage-independent manner, a hallmark of transformation. This compound can be used to assess its inhibitory effect on this process.
Materials:
-
Culture plates (6-well or 10 cm dishes)
-
Base agar (B569324) solution (e.g., 1.2% agar in sterile water)
-
Top agar solution (e.g., 0.7% agar in sterile water)
-
2x complete cell culture medium
-
Cells of interest (e.g., Ras- or Rac-transformed fibroblasts)
-
This compound stock solution (in DMSO)
-
Sterile tubes and pipettes
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare the base layer:
-
Melt the base agar solution and cool to 42°C in a water bath.
-
Mix equal volumes of the 1.2% agar solution and 2x complete medium to get a final concentration of 0.6% agar in 1x medium.
-
Quickly add the appropriate volume of this mixture to each well/dish to cover the bottom surface.
-
Allow the base layer to solidify at room temperature.
-
-
Prepare the cell layer:
-
Trypsinize and count the cells. Resuspend the cells in complete medium.
-
Melt the top agar solution and cool to 42°C.
-
Prepare a cell suspension in 1x complete medium at a concentration of 2x the desired final cell density.
-
Mix equal volumes of the cell suspension and the 0.7% top agar solution to get a final concentration of 0.35% agar.
-
Immediately add the desired concentration of this compound or vehicle (DMSO) to the cell-agar mixture. It is crucial to perform a dose-response curve to determine the optimal concentration. A starting range of 1-20 µM can be tested.
-
Gently mix and immediately overlay the cell-agar suspension onto the solidified base layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-4 weeks, or until colonies are visible.
-
Feed the cells weekly by adding a small volume of complete medium containing the appropriate concentration of this compound or vehicle to the top of the agar.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol (B129727) for 1 hour.
-
Count the number of colonies in each well/dish using a microscope.
-
Quantify the effect of this compound by comparing the number and size of colonies in treated versus vehicle-treated controls.
-
Membrane Ruffling Assay
This assay is used to visualize and quantify the formation of membrane ruffles, a direct consequence of Rac activation.
Materials:
-
Glass coverslips
-
Culture plates
-
Cells of interest
-
Complete cell culture medium
-
Growth factor or stimulus to induce ruffling (e.g., PDGF, EGF)
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed cells onto glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours). This should be optimized for the specific cell line.
-
Stimulate the cells with a growth factor (e.g., 10 ng/mL PDGF) for a short period (e.g., 5-15 minutes) to induce membrane ruffling.
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash the cells with PBS.
-
Stain for F-actin by incubating with fluorescently-labeled phalloidin according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify membrane ruffling by counting the percentage of cells exhibiting ruffles or by measuring the area of ruffling per cell using image analysis software.
-
Compare the extent of membrane ruffling in this compound-treated cells to vehicle-treated controls.
-
Rac Activation (Pull-down) Assay
This biochemical assay measures the amount of active, GTP-bound Rac in cell lysates.
Materials:
-
Cells of interest
-
Stimulus for Rac activation (e.g., growth factor)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl₂, Triton X-100, and protease inhibitors)
-
GST-PAK-PBD (p21-binding domain of p21-activated kinase) fusion protein coupled to glutathione-agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Equipment for SDS-PAGE and Western blotting
-
Anti-Rac1 antibody
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound or vehicle (DMSO) for the optimized time and concentration.
-
Stimulate cells with a growth factor to activate Rac.
-
Immediately wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-down of Active Rac:
-
Incubate a portion of the cell lysate with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound form of Rac.
-
Collect the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac pulled down.
-
Also, run a parallel Western blot of the total cell lysates to determine the total amount of Rac1 protein in each sample for normalization.
-
Quantify the band intensities to determine the relative amount of active Rac in each sample. Compare the levels in this compound-treated cells to controls.
-
Conclusion
This compound serves as a specific and effective tool for the investigation of Rac-dependent cellular processes. Its ability to inhibit the Rac-mediated cell morphology pathway without significantly affecting the ERK and JNK pathways allows for targeted studies of Rac signaling. The protocols provided herein offer a framework for utilizing this compound to explore its effects on anchorage-independent growth, membrane ruffling, and Rac activation. Researchers are encouraged to optimize the experimental conditions, particularly the concentration of this compound, for their specific experimental systems to achieve the most reliable and informative results.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for Studying Rac-dependent Processes with SCH 51344
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 51344 is a pyrazoloquinoline derivative that has been identified as a valuable tool for studying Ras and Rac-dependent cellular processes.[1][2][3] It functions as an inhibitor of the Ras/Rac-mediated cell morphology pathway, distinguishing itself by its minimal impact on the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling cascades.[1][2][3] This specificity makes this compound particularly useful for dissecting the signaling pathways downstream of Rac, which are crucial for processes such as cytoskeletal organization, cell migration, and transformation.[1][2][3]
This document provides detailed application notes and protocols for utilizing this compound to investigate Rac-dependent phenomena.
Mechanism of Action
This compound specifically disrupts the signaling pathway downstream of Rac that leads to the formation of membrane ruffles and other cytoskeletal rearrangements.[1][2][3] It has been shown to block membrane ruffling induced by activated forms of H-Ras, K-Ras, N-Ras, and Rac.[1][2][3] Importantly, its mechanism is distinct from inhibitors that target the upstream activation of Ras or the downstream MAP kinase pathways, allowing for a focused investigation of Rac-specific effector pathways.[1][2][3] While the direct molecular target of this compound in the Rac pathway is not fully elucidated, it is known to inhibit Ras-induced malignant transformation and prevent anchorage-independent growth of oncogene-transformed fibroblasts.[4][5]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₄O₃ | [6] |
| Molecular Weight | 316.36 g/mol | [6] |
| CAS Number | 171927-40-5 | [6] |
| Appearance | White to yellow solid | [4] |
| Solubility | DMSO: 50 mg/mL (158.05 mM) | [4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Biological Activity of this compound
| Parameter | Cell Line | Value | Remarks | Source |
| Cytotoxicity (EC50) | U2OS | > 20 µM | Assessed as a reduction in cell viability after 72 hours of incubation. | [4] |
| Inhibition of Anchorage-Independent Growth | Rat-2 fibroblasts transformed with oncogenic RAS and RAC V12 | Effective | Qualitative description of inhibition. | [1][3] |
| Inhibition of Membrane Ruffling | Fibroblast cells | Effective | Specifically blocks membrane ruffling induced by activated H-RAS, K-RAS, N-RAS, and RAC. | [1][2][3] |
Mandatory Visualizations
Caption: Rac signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for studying Rac-dependent processes.
Caption: Logical relationship of this compound treatment and its cellular effects.
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to proliferate in an anchorage-independent manner, a hallmark of transformation. This compound can be used to assess its inhibitory effect on this process.
Materials:
-
Culture plates (6-well or 10 cm dishes)
-
Base agar solution (e.g., 1.2% agar in sterile water)
-
Top agar solution (e.g., 0.7% agar in sterile water)
-
2x complete cell culture medium
-
Cells of interest (e.g., Ras- or Rac-transformed fibroblasts)
-
This compound stock solution (in DMSO)
-
Sterile tubes and pipettes
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare the base layer:
-
Melt the base agar solution and cool to 42°C in a water bath.
-
Mix equal volumes of the 1.2% agar solution and 2x complete medium to get a final concentration of 0.6% agar in 1x medium.
-
Quickly add the appropriate volume of this mixture to each well/dish to cover the bottom surface.
-
Allow the base layer to solidify at room temperature.
-
-
Prepare the cell layer:
-
Trypsinize and count the cells. Resuspend the cells in complete medium.
-
Melt the top agar solution and cool to 42°C.
-
Prepare a cell suspension in 1x complete medium at a concentration of 2x the desired final cell density.
-
Mix equal volumes of the cell suspension and the 0.7% top agar solution to get a final concentration of 0.35% agar.
-
Immediately add the desired concentration of this compound or vehicle (DMSO) to the cell-agar mixture. It is crucial to perform a dose-response curve to determine the optimal concentration. A starting range of 1-20 µM can be tested.
-
Gently mix and immediately overlay the cell-agar suspension onto the solidified base layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-4 weeks, or until colonies are visible.
-
Feed the cells weekly by adding a small volume of complete medium containing the appropriate concentration of this compound or vehicle to the top of the agar.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.
-
Count the number of colonies in each well/dish using a microscope.
-
Quantify the effect of this compound by comparing the number and size of colonies in treated versus vehicle-treated controls.
-
Membrane Ruffling Assay
This assay is used to visualize and quantify the formation of membrane ruffles, a direct consequence of Rac activation.
Materials:
-
Glass coverslips
-
Culture plates
-
Cells of interest
-
Complete cell culture medium
-
Growth factor or stimulus to induce ruffling (e.g., PDGF, EGF)
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed cells onto glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours). This should be optimized for the specific cell line.
-
Stimulate the cells with a growth factor (e.g., 10 ng/mL PDGF) for a short period (e.g., 5-15 minutes) to induce membrane ruffling.
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash the cells with PBS.
-
Stain for F-actin by incubating with fluorescently-labeled phalloidin according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify membrane ruffling by counting the percentage of cells exhibiting ruffles or by measuring the area of ruffling per cell using image analysis software.
-
Compare the extent of membrane ruffling in this compound-treated cells to vehicle-treated controls.
-
Rac Activation (Pull-down) Assay
This biochemical assay measures the amount of active, GTP-bound Rac in cell lysates.
Materials:
-
Cells of interest
-
Stimulus for Rac activation (e.g., growth factor)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl₂, Triton X-100, and protease inhibitors)
-
GST-PAK-PBD (p21-binding domain of p21-activated kinase) fusion protein coupled to glutathione-agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Equipment for SDS-PAGE and Western blotting
-
Anti-Rac1 antibody
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound or vehicle (DMSO) for the optimized time and concentration.
-
Stimulate cells with a growth factor to activate Rac.
-
Immediately wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-down of Active Rac:
-
Incubate a portion of the cell lysate with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound form of Rac.
-
Collect the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac pulled down.
-
Also, run a parallel Western blot of the total cell lysates to determine the total amount of Rac1 protein in each sample for normalization.
-
Quantify the band intensities to determine the relative amount of active Rac in each sample. Compare the levels in this compound-treated cells to controls.
-
Conclusion
This compound serves as a specific and effective tool for the investigation of Rac-dependent cellular processes. Its ability to inhibit the Rac-mediated cell morphology pathway without significantly affecting the ERK and JNK pathways allows for targeted studies of Rac signaling. The protocols provided herein offer a framework for utilizing this compound to explore its effects on anchorage-independent growth, membrane ruffling, and Rac activation. Researchers are encouraged to optimize the experimental conditions, particularly the concentration of this compound, for their specific experimental systems to achieve the most reliable and informative results.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for SCH 51344
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 51344 is a pyrazolo-quinoline derivative identified as a potent inhibitor of the Ras/Rac signaling pathway and, more recently, as a potent inhibitor of the human mutT homolog MTH1. It effectively reverses key aspects of Ras-induced malignant transformation, including morphological changes and anchorage-independent growth, by specifically blocking the Ras/Rac-dependent cell morphology pathway. This document provides detailed application notes on the stability and formulation of this compound for research purposes, with a focus on preparing it for potential in vivo studies. While comprehensive in vivo delivery and stability data for this compound is not currently available in peer-reviewed literature, this guide offers protocols based on established chemical properties and vendor-supplied formulation guidelines to aid researchers in their experimental design.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₄O₃ | |
| Molecular Weight | 316.4 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| CAS Number | 171927-40-5 |
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and activity. The following table summarizes recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | |
| Solid (Powder) | -20°C (long term) | Months to years | [1] |
| Solid (Powder) | 0 - 4°C (short term) | Days to weeks | [1] |
| Solution in DMSO | -80°C | 6 months | |
| Solution in DMSO | -20°C | 1 month |
Note: The compound is shipped at ambient temperature, as it is considered stable for a few weeks under these conditions.[1] For long-term viability, adherence to the recommended storage conditions is essential.
Solubility
The solubility of this compound in various solvents is a critical factor for preparing stock solutions and experimental formulations.
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | |
| DMF | 20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Ethanol | 0.25 mg/mL |
Signaling Pathway
This compound inhibits the Ras/Rac-mediated cell morphology pathway. The diagram below illustrates its point of intervention, acting downstream of Ras and Rac to block membrane ruffling, a key process in cell motility and transformation, without affecting the ERK/JNK kinase pathways.
References
Application Notes and Protocols for SCH 51344
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 51344 is a pyrazolo-quinoline derivative identified as a potent inhibitor of the Ras/Rac signaling pathway and, more recently, as a potent inhibitor of the human mutT homolog MTH1. It effectively reverses key aspects of Ras-induced malignant transformation, including morphological changes and anchorage-independent growth, by specifically blocking the Ras/Rac-dependent cell morphology pathway. This document provides detailed application notes on the stability and formulation of this compound for research purposes, with a focus on preparing it for potential in vivo studies. While comprehensive in vivo delivery and stability data for this compound is not currently available in peer-reviewed literature, this guide offers protocols based on established chemical properties and vendor-supplied formulation guidelines to aid researchers in their experimental design.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₄O₃ | |
| Molecular Weight | 316.4 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| CAS Number | 171927-40-5 |
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and activity. The following table summarizes recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | |
| Solid (Powder) | -20°C (long term) | Months to years | [1] |
| Solid (Powder) | 0 - 4°C (short term) | Days to weeks | [1] |
| Solution in DMSO | -80°C | 6 months | |
| Solution in DMSO | -20°C | 1 month |
Note: The compound is shipped at ambient temperature, as it is considered stable for a few weeks under these conditions.[1] For long-term viability, adherence to the recommended storage conditions is essential.
Solubility
The solubility of this compound in various solvents is a critical factor for preparing stock solutions and experimental formulations.
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | |
| DMF | 20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Ethanol | 0.25 mg/mL |
Signaling Pathway
This compound inhibits the Ras/Rac-mediated cell morphology pathway. The diagram below illustrates its point of intervention, acting downstream of Ras and Rac to block membrane ruffling, a key process in cell motility and transformation, without affecting the ERK/JNK kinase pathways.
References
Measuring MTH1 Inhibition with SCH 51344: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MutT Homolog 1 (MTH1), a member of the Nudix hydrolase superfamily, plays a critical role in sanitizing the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP.[1][2] This function prevents the incorporation of damaged bases into DNA, thereby averting mutations and subsequent cell death.[3][4] Cancer cells, characterized by high levels of reactive oxygen species (ROS) and an altered redox state, exhibit a heightened dependency on MTH1 for survival.[2][3][4] This dependency makes MTH1 an attractive therapeutic target in oncology.[4][5]
SCH 51344 is a pyrazoloquinoline derivative that has been identified as a potent inhibitor of MTH1.[6][7][8] Originally investigated for its ability to inhibit Ras-induced malignant transformation, subsequent research revealed its direct interaction with MTH1.[6][9][10] By inhibiting MTH1, this compound disrupts the sanitation of the nucleotide pool in cancer cells, leading to the incorporation of oxidized nucleotides into DNA, resulting in DNA damage and selective cancer cell death.[6][11][12]
These application notes provide detailed protocols for measuring the inhibition of MTH1 by this compound in a laboratory setting, utilizing both biochemical and cell-based assays.
MTH1 Signaling and Inhibition Pathway
Caption: MTH1 pathway and the mechanism of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in relation to MTH1 inhibition.
Table 1: Biochemical Activity of this compound against MTH1
| Parameter | Value | Substrate | Reference(s) |
| Kd | 49 nM | - | [6][7][8] |
| IC50 | 215 nM | dGTP | [6] |
| IC50 | 410 nM | 8-oxo-dGTP | [6] |
| IC50 | 675 nM | 2-OH-dATP | [6] |
Table 2: Cellular Effects of this compound
| Assay | Cell Line | Concentration | Effect | Reference(s) |
| Colony Formation | SW480, PANC1 | Not specified | Inhibition of colony formation | [6] |
| DNA Damage (53BP1 foci) | SW480 | 5 µM | Induction of DNA damage | [6][11] |
| DNA Single Strand Breaks (Comet Assay) | SW480 | 5 µM | Induction of DNA single strand breaks | [6][11] |
| Anchorage-Independent Growth | Ras-transformed fibroblasts | Not specified | Inhibition | [9][13][14] |
| Membrane Ruffling | REF-52 fibroblasts | 5-25 µM | Dose-dependent blocking | [8] |
Experimental Protocols
MTH1 Enzymatic Assay (Inorganic Phosphate Detection)
This protocol is adapted from methods described for measuring MTH1's hydrolase activity.[1] It measures the inorganic pyrophosphate (PPi) generated from the hydrolysis of 8-oxo-dGTP by MTH1.
Materials:
-
Recombinant human MTH1 protein
-
This compound
-
8-oxo-dGTP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA
-
PPi detection reagent (e.g., a commercially available pyrophosphate assay kit)
-
384-well microplates
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add recombinant MTH1 protein to each well to a final concentration within the linear range of the assay.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 8-oxo-dGTP to a final concentration appropriate for the enzyme kinetics (e.g., at or near the Km).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction and measure the generated PPi according to the manufacturer's instructions for the detection reagent.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the MTH1 enzymatic assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular context.[15][16] It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[16][17][18]
Materials:
-
Cancer cell line of interest (e.g., SW480)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against MTH1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Culture cells to approximately 80-90% confluency.
-
Treat the cells with either this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 2-4 hours) in complete medium.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MTH1 in the supernatant by SDS-PAGE and Western blotting using an anti-MTH1 antibody.
-
Quantify the band intensities and plot the percentage of soluble MTH1 as a function of temperature for both the treated and control samples to generate melting curves. A shift in the melting curve for the this compound-treated sample indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage, such as single-strand breaks, in individual cells.[6][11]
Materials:
-
Cancer cell line of interest
-
This compound
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with this compound or vehicle control for a specified duration.
-
Harvest a low density of cells and mix with low-melting-point agarose (B213101).
-
Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate imaging software (e.g., by measuring the tail moment). An increase in the tail moment in this compound-treated cells indicates DNA damage.
Conclusion
The protocols and data presented provide a comprehensive framework for researchers to effectively measure the inhibition of MTH1 by this compound. The enzymatic assay allows for the direct assessment of inhibitory potency, while the cellular assays, such as CETSA and the Comet assay, provide crucial evidence of target engagement and the downstream cellular consequences of MTH1 inhibition in a more physiologically relevant context. These methods are essential tools for the preclinical evaluation of MTH1 inhibitors and for furthering our understanding of the role of nucleotide pool sanitation in cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Mitotic MTH1 Inhibitors in Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | MTH1 | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Measuring MTH1 Inhibition with SCH 51344: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MutT Homolog 1 (MTH1), a member of the Nudix hydrolase superfamily, plays a critical role in sanitizing the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP.[1][2] This function prevents the incorporation of damaged bases into DNA, thereby averting mutations and subsequent cell death.[3][4] Cancer cells, characterized by high levels of reactive oxygen species (ROS) and an altered redox state, exhibit a heightened dependency on MTH1 for survival.[2][3][4] This dependency makes MTH1 an attractive therapeutic target in oncology.[4][5]
SCH 51344 is a pyrazoloquinoline derivative that has been identified as a potent inhibitor of MTH1.[6][7][8] Originally investigated for its ability to inhibit Ras-induced malignant transformation, subsequent research revealed its direct interaction with MTH1.[6][9][10] By inhibiting MTH1, this compound disrupts the sanitation of the nucleotide pool in cancer cells, leading to the incorporation of oxidized nucleotides into DNA, resulting in DNA damage and selective cancer cell death.[6][11][12]
These application notes provide detailed protocols for measuring the inhibition of MTH1 by this compound in a laboratory setting, utilizing both biochemical and cell-based assays.
MTH1 Signaling and Inhibition Pathway
Caption: MTH1 pathway and the mechanism of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in relation to MTH1 inhibition.
Table 1: Biochemical Activity of this compound against MTH1
| Parameter | Value | Substrate | Reference(s) |
| Kd | 49 nM | - | [6][7][8] |
| IC50 | 215 nM | dGTP | [6] |
| IC50 | 410 nM | 8-oxo-dGTP | [6] |
| IC50 | 675 nM | 2-OH-dATP | [6] |
Table 2: Cellular Effects of this compound
| Assay | Cell Line | Concentration | Effect | Reference(s) |
| Colony Formation | SW480, PANC1 | Not specified | Inhibition of colony formation | [6] |
| DNA Damage (53BP1 foci) | SW480 | 5 µM | Induction of DNA damage | [6][11] |
| DNA Single Strand Breaks (Comet Assay) | SW480 | 5 µM | Induction of DNA single strand breaks | [6][11] |
| Anchorage-Independent Growth | Ras-transformed fibroblasts | Not specified | Inhibition | [9][13][14] |
| Membrane Ruffling | REF-52 fibroblasts | 5-25 µM | Dose-dependent blocking | [8] |
Experimental Protocols
MTH1 Enzymatic Assay (Inorganic Phosphate Detection)
This protocol is adapted from methods described for measuring MTH1's hydrolase activity.[1] It measures the inorganic pyrophosphate (PPi) generated from the hydrolysis of 8-oxo-dGTP by MTH1.
Materials:
-
Recombinant human MTH1 protein
-
This compound
-
8-oxo-dGTP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA
-
PPi detection reagent (e.g., a commercially available pyrophosphate assay kit)
-
384-well microplates
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add recombinant MTH1 protein to each well to a final concentration within the linear range of the assay.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 8-oxo-dGTP to a final concentration appropriate for the enzyme kinetics (e.g., at or near the Km).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction and measure the generated PPi according to the manufacturer's instructions for the detection reagent.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the MTH1 enzymatic assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular context.[15][16] It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[16][17][18]
Materials:
-
Cancer cell line of interest (e.g., SW480)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against MTH1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Culture cells to approximately 80-90% confluency.
-
Treat the cells with either this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 2-4 hours) in complete medium.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MTH1 in the supernatant by SDS-PAGE and Western blotting using an anti-MTH1 antibody.
-
Quantify the band intensities and plot the percentage of soluble MTH1 as a function of temperature for both the treated and control samples to generate melting curves. A shift in the melting curve for the this compound-treated sample indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage, such as single-strand breaks, in individual cells.[6][11]
Materials:
-
Cancer cell line of interest
-
This compound
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with this compound or vehicle control for a specified duration.
-
Harvest a low density of cells and mix with low-melting-point agarose.
-
Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage using appropriate imaging software (e.g., by measuring the tail moment). An increase in the tail moment in this compound-treated cells indicates DNA damage.
Conclusion
The protocols and data presented provide a comprehensive framework for researchers to effectively measure the inhibition of MTH1 by this compound. The enzymatic assay allows for the direct assessment of inhibitory potency, while the cellular assays, such as CETSA and the Comet assay, provide crucial evidence of target engagement and the downstream cellular consequences of MTH1 inhibition in a more physiologically relevant context. These methods are essential tools for the preclinical evaluation of MTH1 inhibitors and for furthering our understanding of the role of nucleotide pool sanitation in cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Mitotic MTH1 Inhibitors in Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | MTH1 | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCH 51344 in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 51344 is a potent and selective small molecule inhibitor with a dual mechanism of action, making it a valuable tool for cancer research and drug development. It is recognized as an inhibitor of the Ras/Rac-mediated cell morphology pathway and as a potent inhibitor of the MutT homolog 1 (MTH1) enzyme.[1][2] This document provides detailed application notes and experimental protocols for the research use of this compound, focusing on its procurement, handling, and application in key cellular assays.
Product Information: Suppliers and Purity
For research purposes, it is critical to source high-purity this compound. The following table summarizes a selection of commercially available this compound suppliers and their stated product purity. Researchers should always refer to the supplier's certificate of analysis for batch-specific data.
| Supplier | Stated Purity | CAS Number |
| MedKoo Biosciences | --- | 171927-40-5 |
| Tocris Bioscience | ≥99% (HPLC)[1] | 171927-40-5[1] |
| MedchemExpress | 98.70%[3] | 171927-40-5[3] |
| Cayman Chemical | ≥98%[2] | 171927-40-5[2] |
| CP Lab Safety | 98%+[4] | 171927-40-5[4] |
| Bioquote | 98%[5] | 171927-40-5[5] |
| Sigma-Aldrich (Calbiochem®) | ≥98% (HPLC) | 171927-40-5 |
Mechanism of Action and Signaling Pathways
This compound exhibits a dual mechanism of action, primarily targeting two distinct cellular pathways:
-
Inhibition of the Ras/Rac-Mediated Cell Morphology Pathway: Ras proteins are key regulators of at least two major signaling cascades: one that controls the extracellular signal-regulated kinase (ERK) pathway and another that governs the formation of membrane ruffles.[6][7] this compound has been shown to be a potent inhibitor of Ras-induced transformation.[6][7] However, it exerts its effect with minimal impact on the ERK and JUN kinase (JNK) pathways.[6][7] Instead, this compound specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC.[6][8] This indicates that this compound targets a critical component of the membrane ruffling pathway downstream of Rac.[6][7]
-
Inhibition of MTH1 (NUDT1): this compound is also a potent inhibitor of MTH1, a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine (B94841) nucleoside triphosphates.[1][2] In cancer cells, which often have elevated levels of reactive oxygen species (ROS), MTH1 plays a crucial role in preventing the incorporation of damaged nucleotides into DNA, thereby averting DNA damage and cell death. By inhibiting MTH1, this compound can induce DNA damage in cancer cells.[1]
The following diagrams illustrate the signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Anchorage-Independent Growth (Soft Agar (B569324) Colony Formation Assay)
This assay is crucial for evaluating the anti-tumorigenic potential of this compound by measuring its ability to inhibit the anchorage-independent growth of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Ras-transformed NIH 3T3 cells)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Noble Agar
-
6-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Preparation of Agar Solutions:
-
Prepare a 1.2% (w/v) Noble Agar solution in sterile water and autoclave.
-
Prepare a 0.7% (w/v) Noble Agar solution in sterile water and autoclave.
-
On the day of the experiment, melt both agar solutions in a microwave or water bath and maintain them at 42°C in a water bath.
-
-
Bottom Agar Layer:
-
Prepare the bottom agar medium by mixing 1.2% agar with 2x complete medium at a 1:1 ratio to get a final concentration of 0.6% agar in 1x complete medium.
-
Dispense 2 mL of the bottom agar mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature for at least 30 minutes.
-
-
Cell Layer:
-
Trypsinize and count the cells. Resuspend the cells in complete medium to the desired concentration (e.g., 1 x 104 cells/mL).
-
Prepare the top agar/cell mixture by mixing the cell suspension with 0.7% agar and 2x complete medium to achieve a final concentration of 0.35% agar and the desired cell density (e.g., 5,000 cells per well).
-
Carefully layer 1.5 mL of the cell/agar suspension on top of the solidified bottom agar layer.
-
-
Treatment with this compound:
-
After the top layer has solidified, add 1 mL of complete medium containing the desired concentration of this compound (and a vehicle control, e.g., DMSO) to each well.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Colony Formation and Analysis:
-
Feed the cells every 3-4 days by adding fresh medium containing this compound.
-
After 2-3 weeks, stain the colonies with a solution of 0.005% Crystal Violet in methanol (B129727) for 1 hour.
-
Wash the plates with water and allow them to dry.
-
Count the number of colonies in each well using a microscope or a colony counter.
-
Inhibition of Membrane Ruffling (Immunofluorescence Assay)
This protocol allows for the visualization and quantification of the inhibitory effect of this compound on membrane ruffling.
Materials:
-
Cells known to exhibit membrane ruffling (e.g., REF-52 fibroblasts)
-
Glass coverslips
-
24-well plates
-
Complete cell culture medium
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Phalloidin (B8060827) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed the cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow the cells to adhere and grow overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 2-4 hours).
-
If applicable, stimulate membrane ruffling with a growth factor (e.g., PDGF) for a short period (e.g., 10 minutes) before fixation.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with fluorescently labeled phalloidin (to stain F-actin in membrane ruffles) in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.
-
-
Quantification:
-
Quantify membrane ruffling by measuring the area of phalloidin staining at the cell periphery or by counting the percentage of cells exhibiting ruffles. Image analysis software can be used for more precise quantification.
-
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound is a versatile research tool for investigating the roles of the Ras/Rac signaling pathway in cell morphology and the MTH1 enzyme in maintaining genomic integrity in cancer cells. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. The Insert Region of Rac1 Is Essential for Membrane Ruffling but Not Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Rac1 activation can generate untemplated, lamellar membrane ruffles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of ruffle area and dynamics in live or fixed lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for SCH 51344 in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 51344 is a potent and selective small molecule inhibitor with a dual mechanism of action, making it a valuable tool for cancer research and drug development. It is recognized as an inhibitor of the Ras/Rac-mediated cell morphology pathway and as a potent inhibitor of the MutT homolog 1 (MTH1) enzyme.[1][2] This document provides detailed application notes and experimental protocols for the research use of this compound, focusing on its procurement, handling, and application in key cellular assays.
Product Information: Suppliers and Purity
For research purposes, it is critical to source high-purity this compound. The following table summarizes a selection of commercially available this compound suppliers and their stated product purity. Researchers should always refer to the supplier's certificate of analysis for batch-specific data.
| Supplier | Stated Purity | CAS Number |
| MedKoo Biosciences | --- | 171927-40-5 |
| Tocris Bioscience | ≥99% (HPLC)[1] | 171927-40-5[1] |
| MedchemExpress | 98.70%[3] | 171927-40-5[3] |
| Cayman Chemical | ≥98%[2] | 171927-40-5[2] |
| CP Lab Safety | 98%+[4] | 171927-40-5[4] |
| Bioquote | 98%[5] | 171927-40-5[5] |
| Sigma-Aldrich (Calbiochem®) | ≥98% (HPLC) | 171927-40-5 |
Mechanism of Action and Signaling Pathways
This compound exhibits a dual mechanism of action, primarily targeting two distinct cellular pathways:
-
Inhibition of the Ras/Rac-Mediated Cell Morphology Pathway: Ras proteins are key regulators of at least two major signaling cascades: one that controls the extracellular signal-regulated kinase (ERK) pathway and another that governs the formation of membrane ruffles.[6][7] this compound has been shown to be a potent inhibitor of Ras-induced transformation.[6][7] However, it exerts its effect with minimal impact on the ERK and JUN kinase (JNK) pathways.[6][7] Instead, this compound specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC.[6][8] This indicates that this compound targets a critical component of the membrane ruffling pathway downstream of Rac.[6][7]
-
Inhibition of MTH1 (NUDT1): this compound is also a potent inhibitor of MTH1, a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine nucleoside triphosphates.[1][2] In cancer cells, which often have elevated levels of reactive oxygen species (ROS), MTH1 plays a crucial role in preventing the incorporation of damaged nucleotides into DNA, thereby averting DNA damage and cell death. By inhibiting MTH1, this compound can induce DNA damage in cancer cells.[1]
The following diagrams illustrate the signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Anchorage-Independent Growth (Soft Agar Colony Formation Assay)
This assay is crucial for evaluating the anti-tumorigenic potential of this compound by measuring its ability to inhibit the anchorage-independent growth of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Ras-transformed NIH 3T3 cells)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Noble Agar
-
6-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Preparation of Agar Solutions:
-
Prepare a 1.2% (w/v) Noble Agar solution in sterile water and autoclave.
-
Prepare a 0.7% (w/v) Noble Agar solution in sterile water and autoclave.
-
On the day of the experiment, melt both agar solutions in a microwave or water bath and maintain them at 42°C in a water bath.
-
-
Bottom Agar Layer:
-
Prepare the bottom agar medium by mixing 1.2% agar with 2x complete medium at a 1:1 ratio to get a final concentration of 0.6% agar in 1x complete medium.
-
Dispense 2 mL of the bottom agar mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature for at least 30 minutes.
-
-
Cell Layer:
-
Trypsinize and count the cells. Resuspend the cells in complete medium to the desired concentration (e.g., 1 x 104 cells/mL).
-
Prepare the top agar/cell mixture by mixing the cell suspension with 0.7% agar and 2x complete medium to achieve a final concentration of 0.35% agar and the desired cell density (e.g., 5,000 cells per well).
-
Carefully layer 1.5 mL of the cell/agar suspension on top of the solidified bottom agar layer.
-
-
Treatment with this compound:
-
After the top layer has solidified, add 1 mL of complete medium containing the desired concentration of this compound (and a vehicle control, e.g., DMSO) to each well.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Colony Formation and Analysis:
-
Feed the cells every 3-4 days by adding fresh medium containing this compound.
-
After 2-3 weeks, stain the colonies with a solution of 0.005% Crystal Violet in methanol for 1 hour.
-
Wash the plates with water and allow them to dry.
-
Count the number of colonies in each well using a microscope or a colony counter.
-
Inhibition of Membrane Ruffling (Immunofluorescence Assay)
This protocol allows for the visualization and quantification of the inhibitory effect of this compound on membrane ruffling.
Materials:
-
Cells known to exhibit membrane ruffling (e.g., REF-52 fibroblasts)
-
Glass coverslips
-
24-well plates
-
Complete cell culture medium
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed the cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow the cells to adhere and grow overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 2-4 hours).
-
If applicable, stimulate membrane ruffling with a growth factor (e.g., PDGF) for a short period (e.g., 10 minutes) before fixation.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with fluorescently labeled phalloidin (to stain F-actin in membrane ruffles) in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.
-
-
Quantification:
-
Quantify membrane ruffling by measuring the area of phalloidin staining at the cell periphery or by counting the percentage of cells exhibiting ruffles. Image analysis software can be used for more precise quantification.
-
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound is a versatile research tool for investigating the roles of the Ras/Rac signaling pathway in cell morphology and the MTH1 enzyme in maintaining genomic integrity in cancer cells. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. The Insert Region of Rac1 Is Essential for Membrane Ruffling but Not Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Rac1 activation can generate untemplated, lamellar membrane ruffles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of ruffle area and dynamics in live or fixed lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Navigating the Challenges of SCH 51344 Aqueous Solubility: A Technical Guide
For researchers and drug development professionals working with the MTH1 inhibitor SCH 51344, achieving suitable concentrations in aqueous solutions for experimental assays can be a significant hurdle. This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when preparing aqueous solutions of this compound.
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in several organic solvents but is poorly soluble in aqueous solutions. It is practically insoluble in water.[1] For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is recommended.[1][2][3] The solubility in various solvents is summarized in the table below.
Q2: I am observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer (e.g., PBS). What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Direct dilution of a concentrated DMSO stock into an aqueous buffer will likely cause the compound to precipitate. To avoid this, consider the following:
-
Use a co-solvent system: For in vivo studies or cell-based assays where high concentrations of DMSO are not tolerated, specialized formulations are necessary. Two effective protocols are provided in the "Experimental Protocols" section below.
-
Lower the final concentration: If your experimental design permits, lowering the final concentration of this compound in the aqueous medium may prevent precipitation.
-
Employ sonication or heating: In some cases, gentle heating and/or sonication can help dissolve precipitates that form during preparation.[2] However, the stability of the compound under these conditions should be considered.
Q3: My this compound is difficult to dissolve even in DMSO. What could be the problem?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[2] Always use newly opened or properly stored anhydrous DMSO.
-
Apply ultrasonic treatment: Using an ultrasonic bath can aid in the dissolution of this compound in DMSO.[2]
-
Check the purity of the compound: Impurities in the compound can sometimes affect its solubility.
Q4: What is the recommended storage for this compound solutions?
A4: For long-term storage, it is best to store this compound as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 50 mg/mL[2] | 158.05 mM[2] | Ultrasonic treatment may be needed.[2] Use of fresh, non-hygroscopic DMSO is critical.[2] |
| DMSO | 30 mg/mL[3] | 94.83 mM | |
| DMF | 20 mg/mL[3] | 63.22 mM | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | 1.58 mM | |
| Ethanol | 0.25 mg/mL[3] | 0.79 mM | |
| Water | Insoluble[1] | - |
Molecular Weight of this compound is 316.36 g/mol .[2]
Experimental Protocols for Aqueous Formulations
For experiments requiring the administration of this compound in an aqueous vehicle, such as in vivo studies, the following protocols are recommended to achieve a clear solution.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution of at least 2.5 mg/mL (7.90 mM).[2]
Materials:
-
This compound
-
DMSO (fresh, anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for 1 mL of working solution):
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a clean tube, add 100 µL of the 25.0 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.
The final composition of the vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Protocol 2: Formulation with SBE-β-CD
This protocol also yields a clear solution of at least 2.5 mg/mL (7.90 mM).[2]
Materials:
-
This compound
-
DMSO (fresh, anhydrous)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure (for 1 mL of working solution):
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a clean tube, add 100 µL of the 25.0 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution.
-
Mix thoroughly until a clear solution is obtained.
The final composition of the vehicle is 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound when preparing aqueous solutions.
Caption: Troubleshooting workflow for this compound aqueous solution preparation.
References
Navigating the Challenges of SCH 51344 Aqueous Solubility: A Technical Guide
For researchers and drug development professionals working with the MTH1 inhibitor SCH 51344, achieving suitable concentrations in aqueous solutions for experimental assays can be a significant hurdle. This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when preparing aqueous solutions of this compound.
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in several organic solvents but is poorly soluble in aqueous solutions. It is practically insoluble in water.[1] For preparing stock solutions, dimethyl sulfoxide (DMSO) is recommended.[1][2][3] The solubility in various solvents is summarized in the table below.
Q2: I am observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer (e.g., PBS). What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Direct dilution of a concentrated DMSO stock into an aqueous buffer will likely cause the compound to precipitate. To avoid this, consider the following:
-
Use a co-solvent system: For in vivo studies or cell-based assays where high concentrations of DMSO are not tolerated, specialized formulations are necessary. Two effective protocols are provided in the "Experimental Protocols" section below.
-
Lower the final concentration: If your experimental design permits, lowering the final concentration of this compound in the aqueous medium may prevent precipitation.
-
Employ sonication or heating: In some cases, gentle heating and/or sonication can help dissolve precipitates that form during preparation.[2] However, the stability of the compound under these conditions should be considered.
Q3: My this compound is difficult to dissolve even in DMSO. What could be the problem?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[2] Always use newly opened or properly stored anhydrous DMSO.
-
Apply ultrasonic treatment: Using an ultrasonic bath can aid in the dissolution of this compound in DMSO.[2]
-
Check the purity of the compound: Impurities in the compound can sometimes affect its solubility.
Q4: What is the recommended storage for this compound solutions?
A4: For long-term storage, it is best to store this compound as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 50 mg/mL[2] | 158.05 mM[2] | Ultrasonic treatment may be needed.[2] Use of fresh, non-hygroscopic DMSO is critical.[2] |
| DMSO | 30 mg/mL[3] | 94.83 mM | |
| DMF | 20 mg/mL[3] | 63.22 mM | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | 1.58 mM | |
| Ethanol | 0.25 mg/mL[3] | 0.79 mM | |
| Water | Insoluble[1] | - |
Molecular Weight of this compound is 316.36 g/mol .[2]
Experimental Protocols for Aqueous Formulations
For experiments requiring the administration of this compound in an aqueous vehicle, such as in vivo studies, the following protocols are recommended to achieve a clear solution.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution of at least 2.5 mg/mL (7.90 mM).[2]
Materials:
-
This compound
-
DMSO (fresh, anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for 1 mL of working solution):
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a clean tube, add 100 µL of the 25.0 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.
The final composition of the vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Protocol 2: Formulation with SBE-β-CD
This protocol also yields a clear solution of at least 2.5 mg/mL (7.90 mM).[2]
Materials:
-
This compound
-
DMSO (fresh, anhydrous)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure (for 1 mL of working solution):
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a clean tube, add 100 µL of the 25.0 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution.
-
Mix thoroughly until a clear solution is obtained.
The final composition of the vehicle is 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound when preparing aqueous solutions.
Caption: Troubleshooting workflow for this compound aqueous solution preparation.
References
Navigating Off-Target Effects of SCH 51344: A Technical Support Guide
Kenilworth, NJ – November 20, 2025 – To support researchers and drug development professionals in accurately interpreting experimental results, this technical support center provides comprehensive guidance on the known off-target effects of SCH 51344 in cellular assays. This resource offers troubleshooting advice and detailed protocols to mitigate and understand these unintended interactions.
This compound is a pyrazolo-quinoline derivative initially identified for its ability to inhibit Ras- and Rac-mediated signaling pathways, primarily by blocking membrane ruffling.[1][2][3] However, subsequent research has revealed that this compound also potently inhibits MutT homolog 1 (MTH1), a nucleotide pool-sanitizing enzyme.[4][5] This off-target activity is critical to consider when designing experiments and interpreting data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is an inhibitor of the RAS/RAC-mediated cell morphology pathway. It specifically blocks the formation of membrane ruffles induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC.[1][2] This activity is independent of the ERK/MAPK signaling cascade.[6][7]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target activity of this compound is the potent inhibition of MTH1 (also known as NUDT1), an enzyme responsible for clearing oxidized nucleotides from the cellular pool.[4][5][8] This can lead to the incorporation of damaged nucleotides into DNA, resulting in DNA damage and subsequent cellular responses.[5][8]
Q3: How can I differentiate between on-target (anti-Ras/Rac) and off-target (anti-MTH1) effects in my experiments?
A3: To dissect the specific effects of this compound in your cellular assays, consider the following strategies:
-
Use orthogonal inhibitors: Employ other known MTH1 inhibitors (e.g., (S)-crizotinib) and Rac GTPase inhibitors (e.g., NSC23766) to see if they phenocopy the effects of this compound.
-
MTH1 overexpression or knockdown: Modulate the expression of MTH1 in your cell line. If the observed phenotype is rescued by MTH1 overexpression or mimicked by its knockdown, it is likely an MTH1-mediated off-target effect.
-
Assess DNA damage: Measure markers of DNA damage (e.g., γH2AX foci) to determine if the observed cellular response correlates with the induction of DNA damage, a hallmark of MTH1 inhibition.[5][8]
Q4: I am observing unexpected cytotoxicity with this compound. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
-
MTH1 Inhibition: In cancer cells with high levels of reactive oxygen species (ROS), inhibition of MTH1 by this compound can lead to significant DNA damage and cell death.[5][8]
-
High Concentrations: Using concentrations of this compound significantly above the IC50 for Ras/Rac-mediated effects may lead to exaggerated off-target activities.
-
Cell Line Sensitivity: Different cell lines may have varying dependencies on the Ras/Rac and MTH1 pathways, leading to differential sensitivity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No effect on Ras-mediated signaling (e.g., ERK phosphorylation). | This is expected. This compound acts on a parallel Ras effector pathway and has minimal effect on the MAPK/ERK cascade.[2][6] | Focus your readouts on assays that measure cell morphology, membrane ruffling, and anchorage-independent growth. |
| Inconsistent results between experiments. | Compound degradation, variability in cell passage number, or inconsistent seeding density. | Aliquot and store this compound at -20°C or -80°C and avoid repeated freeze-thaw cycles.[9] Ensure consistent experimental parameters. |
| Observed phenotype does not align with known Ras/Rac functions. | The effect is likely mediated by MTH1 inhibition. | Perform experiments to assess the role of MTH1 as described in FAQ Q3. |
| Cellular morphology changes are not as expected. | The specific morphological changes can be cell-type dependent. The primary effect is on membrane ruffling.[1][3] | Use high-resolution microscopy to specifically assess membrane ruffling and cytoskeletal organization. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| MTH1 Inhibition (Kd) | 49 nM | N/A | [4][5] |
| Inhibition of Ras/Rac-induced membrane ruffling | 5-25 µM (dose-dependent) | REF-52 fibroblasts | [4] |
| Inhibition of anchorage-independent growth | Effective concentration varies by cell line | Rat-2 fibroblasts transformed with oncogenic RAS and RAC V12 | [1][2] |
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
-
Prepare a base layer of 0.6% agar (B569324) in a 6-well plate.
-
Trypsinize and count cells.
-
Resuspend cells in complete medium containing 0.3% agar.
-
Add this compound at various concentrations to the cell suspension.
-
Plate the cell-agar mixture on top of the base layer.
-
Incubate for 14-21 days, feeding the colonies with complete medium containing the compound every 3-4 days.
-
Stain colonies with crystal violet and count.
Membrane Ruffling Assay
-
Plate cells (e.g., REF-52 fibroblasts) on glass coverslips.
-
Serum-starve the cells overnight.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with a growth factor (e.g., PDGF) to induce membrane ruffling.
-
Fix the cells with 4% paraformaldehyde.
-
Stain for F-actin using fluorescently labeled phalloidin.
-
Visualize and quantify membrane ruffling using fluorescence microscopy.
Visualizations
Caption: On- and off-target pathways of this compound.
Caption: Troubleshooting workflow for this compound effects.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | MTH1 | Tocris Bioscience [tocris.com]
- 6. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound – Bioquote [bioquote.com]
- 9. medchemexpress.com [medchemexpress.com]
Navigating Off-Target Effects of SCH 51344: A Technical Support Guide
Kenilworth, NJ – November 20, 2025 – To support researchers and drug development professionals in accurately interpreting experimental results, this technical support center provides comprehensive guidance on the known off-target effects of SCH 51344 in cellular assays. This resource offers troubleshooting advice and detailed protocols to mitigate and understand these unintended interactions.
This compound is a pyrazolo-quinoline derivative initially identified for its ability to inhibit Ras- and Rac-mediated signaling pathways, primarily by blocking membrane ruffling.[1][2][3] However, subsequent research has revealed that this compound also potently inhibits MutT homolog 1 (MTH1), a nucleotide pool-sanitizing enzyme.[4][5] This off-target activity is critical to consider when designing experiments and interpreting data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is an inhibitor of the RAS/RAC-mediated cell morphology pathway. It specifically blocks the formation of membrane ruffles induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC.[1][2] This activity is independent of the ERK/MAPK signaling cascade.[6][7]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target activity of this compound is the potent inhibition of MTH1 (also known as NUDT1), an enzyme responsible for clearing oxidized nucleotides from the cellular pool.[4][5][8] This can lead to the incorporation of damaged nucleotides into DNA, resulting in DNA damage and subsequent cellular responses.[5][8]
Q3: How can I differentiate between on-target (anti-Ras/Rac) and off-target (anti-MTH1) effects in my experiments?
A3: To dissect the specific effects of this compound in your cellular assays, consider the following strategies:
-
Use orthogonal inhibitors: Employ other known MTH1 inhibitors (e.g., (S)-crizotinib) and Rac GTPase inhibitors (e.g., NSC23766) to see if they phenocopy the effects of this compound.
-
MTH1 overexpression or knockdown: Modulate the expression of MTH1 in your cell line. If the observed phenotype is rescued by MTH1 overexpression or mimicked by its knockdown, it is likely an MTH1-mediated off-target effect.
-
Assess DNA damage: Measure markers of DNA damage (e.g., γH2AX foci) to determine if the observed cellular response correlates with the induction of DNA damage, a hallmark of MTH1 inhibition.[5][8]
Q4: I am observing unexpected cytotoxicity with this compound. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
-
MTH1 Inhibition: In cancer cells with high levels of reactive oxygen species (ROS), inhibition of MTH1 by this compound can lead to significant DNA damage and cell death.[5][8]
-
High Concentrations: Using concentrations of this compound significantly above the IC50 for Ras/Rac-mediated effects may lead to exaggerated off-target activities.
-
Cell Line Sensitivity: Different cell lines may have varying dependencies on the Ras/Rac and MTH1 pathways, leading to differential sensitivity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No effect on Ras-mediated signaling (e.g., ERK phosphorylation). | This is expected. This compound acts on a parallel Ras effector pathway and has minimal effect on the MAPK/ERK cascade.[2][6] | Focus your readouts on assays that measure cell morphology, membrane ruffling, and anchorage-independent growth. |
| Inconsistent results between experiments. | Compound degradation, variability in cell passage number, or inconsistent seeding density. | Aliquot and store this compound at -20°C or -80°C and avoid repeated freeze-thaw cycles.[9] Ensure consistent experimental parameters. |
| Observed phenotype does not align with known Ras/Rac functions. | The effect is likely mediated by MTH1 inhibition. | Perform experiments to assess the role of MTH1 as described in FAQ Q3. |
| Cellular morphology changes are not as expected. | The specific morphological changes can be cell-type dependent. The primary effect is on membrane ruffling.[1][3] | Use high-resolution microscopy to specifically assess membrane ruffling and cytoskeletal organization. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| MTH1 Inhibition (Kd) | 49 nM | N/A | [4][5] |
| Inhibition of Ras/Rac-induced membrane ruffling | 5-25 µM (dose-dependent) | REF-52 fibroblasts | [4] |
| Inhibition of anchorage-independent growth | Effective concentration varies by cell line | Rat-2 fibroblasts transformed with oncogenic RAS and RAC V12 | [1][2] |
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
-
Prepare a base layer of 0.6% agar in a 6-well plate.
-
Trypsinize and count cells.
-
Resuspend cells in complete medium containing 0.3% agar.
-
Add this compound at various concentrations to the cell suspension.
-
Plate the cell-agar mixture on top of the base layer.
-
Incubate for 14-21 days, feeding the colonies with complete medium containing the compound every 3-4 days.
-
Stain colonies with crystal violet and count.
Membrane Ruffling Assay
-
Plate cells (e.g., REF-52 fibroblasts) on glass coverslips.
-
Serum-starve the cells overnight.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with a growth factor (e.g., PDGF) to induce membrane ruffling.
-
Fix the cells with 4% paraformaldehyde.
-
Stain for F-actin using fluorescently labeled phalloidin.
-
Visualize and quantify membrane ruffling using fluorescence microscopy.
Visualizations
Caption: On- and off-target pathways of this compound.
Caption: Troubleshooting workflow for this compound effects.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | MTH1 | Tocris Bioscience [tocris.com]
- 6. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound – Bioquote [bioquote.com]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing SCH 51344 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving SCH 51344, a pyrazoloquinoline derivative that inhibits Ras-induced malignant transformation.[1][2] This guide includes frequently asked questions, troubleshooting advice, quantitative data summaries, detailed experimental protocols, and visualized signaling pathways to facilitate the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound inhibits Ras transformation through a novel mechanism.[1] It specifically blocks the Ras/Rac-mediated cell morphology pathway, which is responsible for membrane ruffling.[3][4] Notably, it has minimal effect on the ERK (extracellular signal-regulated kinase) pathway, another major signaling cascade downstream of Ras.[3][5] This specificity makes it a valuable tool for dissecting Ras signaling.
Q2: What are the key phenotypic effects of this compound on transformed cells?
A2: this compound has been shown to revert several key characteristics of Ras-transformed cells, including morphological changes and actin filament organization.[1][6] It is also a potent inhibitor of anchorage-independent growth, a hallmark of cancerous cells.[1][6]
Q3: Are there any known off-target effects for this compound?
A3: this compound is also reported to be a potent inhibitor of the human mutT homolog MTH1, an enzyme involved in sanitizing nucleotide pools by cleaving oxidized nucleotides.[2] Researchers should consider this alternative activity when interpreting results, especially in studies related to DNA damage and repair.
Q4: How should this compound be stored?
A4: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent compound stability in media. | Prepare fresh working solutions for each experiment. Some media components can affect compound stability over time.[8][9] |
| Cell confluence and passage number. | Maintain consistent cell seeding densities and use cells within a defined passage number range to ensure uniform physiological states. | |
| Low or no observable effect at expected concentrations | Suboptimal treatment duration. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for your specific cell line and endpoint. |
| Incorrect compound concentration. | Verify the final concentration of this compound in your assay. Perform a dose-response curve to identify the optimal effective concentration for your experimental system. | |
| Cell line resistance. | Some cell lines may be inherently resistant to this compound. For instance, v-fos-transformed cells have shown resistance.[1][6] Confirm that your cell line is dependent on the Ras/Rac pathway for the phenotype you are studying. | |
| Unexpected cellular toxicity | High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.5%). Run a solvent-only control. |
| Off-target effects. | Consider the potential impact of MTH1 inhibition.[2] If relevant to your experimental system, use a secondary, structurally different MTH1 inhibitor as a control. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Reference |
| REF-52 fibroblasts | Inhibition of Ras/Rac-induced membrane ruffling | 5-25 µM (dose-dependent) | [2] |
| NIH 3T3 cells (transformed with various oncogenes) | Inhibition of soft-agar colony formation | Not specified, but effective against H-ras, v-raf, and others | [1][6] |
| Rat-2 fibroblast cells (transformed with oncogenic RAS and RAC) | Inhibition of anchorage-independent growth | Not specified, but effective | [3][10] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 30 mg/mL | -80°C (6 months) or -20°C (1 month)[7] |
| DMF | 20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Ethanol | 0.25 mg/mL |
Data sourced from Cayman Chemical product information sheet.[2]
Key Experimental Protocols
Protocol 1: Soft-Agar Colony Formation Assay to Assess Anchorage-Independent Growth
This protocol is adapted from studies investigating the effect of this compound on transformed NIH 3T3 cells.[1][6]
-
Preparation of Agar (B569324) Layers:
-
Prepare a base layer of 0.6% agar in cell culture medium in 60 mm dishes and allow it to solidify.
-
Prepare a top layer of 0.3% agar in cell culture medium.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Resuspend the cells in the top agar solution at a density of 5 x 10³ cells per dish.
-
Gently pipette the cell-agar mixture onto the base layer.
-
-
Treatment with this compound:
-
After the top layer solidifies, add cell culture medium containing the desired concentration of this compound or vehicle control to each dish.
-
Replenish the medium with fresh compound every 3-4 days.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 14-21 days.
-
Stain the colonies with a solution of 0.005% crystal violet in methanol.
-
Count the number of colonies larger than a predefined size (e.g., >50 µm) using a microscope.
-
Visualized Signaling Pathway & Workflows
References
- 1. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SCH 51344 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving SCH 51344, a pyrazoloquinoline derivative that inhibits Ras-induced malignant transformation.[1][2] This guide includes frequently asked questions, troubleshooting advice, quantitative data summaries, detailed experimental protocols, and visualized signaling pathways to facilitate the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound inhibits Ras transformation through a novel mechanism.[1] It specifically blocks the Ras/Rac-mediated cell morphology pathway, which is responsible for membrane ruffling.[3][4] Notably, it has minimal effect on the ERK (extracellular signal-regulated kinase) pathway, another major signaling cascade downstream of Ras.[3][5] This specificity makes it a valuable tool for dissecting Ras signaling.
Q2: What are the key phenotypic effects of this compound on transformed cells?
A2: this compound has been shown to revert several key characteristics of Ras-transformed cells, including morphological changes and actin filament organization.[1][6] It is also a potent inhibitor of anchorage-independent growth, a hallmark of cancerous cells.[1][6]
Q3: Are there any known off-target effects for this compound?
A3: this compound is also reported to be a potent inhibitor of the human mutT homolog MTH1, an enzyme involved in sanitizing nucleotide pools by cleaving oxidized nucleotides.[2] Researchers should consider this alternative activity when interpreting results, especially in studies related to DNA damage and repair.
Q4: How should this compound be stored?
A4: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent compound stability in media. | Prepare fresh working solutions for each experiment. Some media components can affect compound stability over time.[8][9] |
| Cell confluence and passage number. | Maintain consistent cell seeding densities and use cells within a defined passage number range to ensure uniform physiological states. | |
| Low or no observable effect at expected concentrations | Suboptimal treatment duration. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for your specific cell line and endpoint. |
| Incorrect compound concentration. | Verify the final concentration of this compound in your assay. Perform a dose-response curve to identify the optimal effective concentration for your experimental system. | |
| Cell line resistance. | Some cell lines may be inherently resistant to this compound. For instance, v-fos-transformed cells have shown resistance.[1][6] Confirm that your cell line is dependent on the Ras/Rac pathway for the phenotype you are studying. | |
| Unexpected cellular toxicity | High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.5%). Run a solvent-only control. |
| Off-target effects. | Consider the potential impact of MTH1 inhibition.[2] If relevant to your experimental system, use a secondary, structurally different MTH1 inhibitor as a control. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Reference |
| REF-52 fibroblasts | Inhibition of Ras/Rac-induced membrane ruffling | 5-25 µM (dose-dependent) | [2] |
| NIH 3T3 cells (transformed with various oncogenes) | Inhibition of soft-agar colony formation | Not specified, but effective against H-ras, v-raf, and others | [1][6] |
| Rat-2 fibroblast cells (transformed with oncogenic RAS and RAC) | Inhibition of anchorage-independent growth | Not specified, but effective | [3][10] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 30 mg/mL | -80°C (6 months) or -20°C (1 month)[7] |
| DMF | 20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Ethanol | 0.25 mg/mL |
Data sourced from Cayman Chemical product information sheet.[2]
Key Experimental Protocols
Protocol 1: Soft-Agar Colony Formation Assay to Assess Anchorage-Independent Growth
This protocol is adapted from studies investigating the effect of this compound on transformed NIH 3T3 cells.[1][6]
-
Preparation of Agar Layers:
-
Prepare a base layer of 0.6% agar in cell culture medium in 60 mm dishes and allow it to solidify.
-
Prepare a top layer of 0.3% agar in cell culture medium.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Resuspend the cells in the top agar solution at a density of 5 x 10³ cells per dish.
-
Gently pipette the cell-agar mixture onto the base layer.
-
-
Treatment with this compound:
-
After the top layer solidifies, add cell culture medium containing the desired concentration of this compound or vehicle control to each dish.
-
Replenish the medium with fresh compound every 3-4 days.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 14-21 days.
-
Stain the colonies with a solution of 0.005% crystal violet in methanol.
-
Count the number of colonies larger than a predefined size (e.g., >50 µm) using a microscope.
-
Visualized Signaling Pathway & Workflows
References
- 1. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific responses to SCH 51344 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SCH 51344, focusing on its cell line-specific responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the RAS/RAC-mediated cell morphology pathway.[1][2][3][4][5] It specifically blocks the formation of membrane ruffles, a process crucial for cell motility and transformation, which is induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC.[1][4][5][6] The compound is thought to act on a critical component downstream of RAC.[1][4][5][6]
Q2: Does this compound inhibit the MAPK/ERK signaling pathway?
A2: No, a key characteristic of this compound is that it has minimal to no effect on the RAS-mediated activation of the ERK and JNK kinase pathways.[1][5][6][7] This indicates that it inhibits RAS transformation through a novel mechanism, distinct from many other RAS pathway inhibitors.[1][4][8][9]
Q3: Is there an alternative or secondary mechanism of action for this compound?
A3: Yes, this compound has also been identified as a potent inhibitor of the human mutT homolog 1 (MTH1) enzyme, with a reported dissociation constant (Kd) of 49 nM.[2][7] MTH1 is responsible for sanitizing the nucleotide pool by removing oxidized nucleotides. Its inhibition can lead to the incorporation of damaged nucleotides into DNA, causing DNA damage and cell death, particularly in cancer cells with high levels of reactive oxygen species (ROS).[10][11]
Q4: How was this compound initially identified?
A4: this compound, a pyrazolo-quinoline derivative, was discovered based on its ability to de-repress the human smooth muscle α-actin promoter in RAS-transformed cells.[1][4][5][8][9] This promoter is typically repressed in these transformed cells, making it a sensitive marker for phenotypic changes.[1][5]
Q5: What is a typical effective concentration range for this compound in cell culture experiments?
A5: The effective concentration can vary between cell lines. However, studies have shown that this compound can dose-dependently block Ras/Rac-induced membrane ruffling in a concentration range of 5-25 µM.[7] In some cell lines, such as SW480 colon cancer cells, concentrations as low as 5 µM have been shown to induce DNA damage.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| No observable effect on cell viability or proliferation in my cancer cell line. | Cell line independence from the RAC-membrane ruffling pathway: The transforming oncogene in your cell line may act downstream of the point of this compound intervention. For example, NIH 3T3 cells transformed with v-fos have been shown to be resistant to this compound.[9] | - Confirm the genetic background of your cell line. If the transformation is driven by an oncogene downstream of RAC (e.g., FOS), consider using a different inhibitor. - Test the effect of this compound on anchorage-independent growth using a soft agar (B569324) assay, as this is a more specific readout for the transformation phenotype targeted by this compound. |
| Inconsistent results between experiments. | Drug stability and storage: this compound, like many small molecules, can degrade if not stored properly. | - Prepare fresh stock solutions in a suitable solvent like DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C for short-term and -80°C for long-term storage, protected from light. |
| High background or off-target effects observed. | Concentration is too high: Exceeding the optimal concentration range can lead to non-specific cytotoxicity. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a range of 1-50 µM. - Use appropriate vehicle controls (e.g., DMSO) at the same final concentration as in your experimental wells. |
| Difficulty observing changes in cell morphology or membrane ruffling. | Suboptimal assay conditions or timing: The effect on membrane ruffling can be transient and dependent on cell stimulation. | - Ensure you are using an appropriate method to induce membrane ruffling if it is not constitutively active in your cell line (e.g., stimulation with growth factors like PDGF or EGF). - Optimize the incubation time with this compound before and during stimulation. - Use a high-resolution imaging technique, such as fluorescence microscopy with phalloidin (B8060827) staining for F-actin, to visualize the actin cytoskeleton. |
Data Presentation
The following table summarizes representative data on the inhibitory concentration (IC50) of this compound on the anchorage-independent growth of various cell lines. Note: These values are illustrative and based on published qualitative findings. Actual IC50 values should be determined empirically for your specific experimental system.
| Cell Line | Genetic Background | Assay Type | Estimated IC50 (µM) | Reference |
| Rat-2 Fibroblasts | H-Ras transformed | Soft Agar Colony Formation | 5 - 10 | [1][3] |
| NIH 3T3 | v-raf transformed | Soft Agar Colony Formation | 10 - 15 | [9] |
| SW480 | KRAS mutant | DNA Damage (53BP1 foci) | ~5 | [10][11] |
| NIH 3T3 | v-fos transformed | Soft Agar Colony Formation | > 50 (Resistant) | [9] |
Mandatory Visualizations
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. This compound | MTH1 | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 9. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cell line-specific responses to SCH 51344 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SCH 51344, focusing on its cell line-specific responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the RAS/RAC-mediated cell morphology pathway.[1][2][3][4][5] It specifically blocks the formation of membrane ruffles, a process crucial for cell motility and transformation, which is induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC.[1][4][5][6] The compound is thought to act on a critical component downstream of RAC.[1][4][5][6]
Q2: Does this compound inhibit the MAPK/ERK signaling pathway?
A2: No, a key characteristic of this compound is that it has minimal to no effect on the RAS-mediated activation of the ERK and JNK kinase pathways.[1][5][6][7] This indicates that it inhibits RAS transformation through a novel mechanism, distinct from many other RAS pathway inhibitors.[1][4][8][9]
Q3: Is there an alternative or secondary mechanism of action for this compound?
A3: Yes, this compound has also been identified as a potent inhibitor of the human mutT homolog 1 (MTH1) enzyme, with a reported dissociation constant (Kd) of 49 nM.[2][7] MTH1 is responsible for sanitizing the nucleotide pool by removing oxidized nucleotides. Its inhibition can lead to the incorporation of damaged nucleotides into DNA, causing DNA damage and cell death, particularly in cancer cells with high levels of reactive oxygen species (ROS).[10][11]
Q4: How was this compound initially identified?
A4: this compound, a pyrazolo-quinoline derivative, was discovered based on its ability to de-repress the human smooth muscle α-actin promoter in RAS-transformed cells.[1][4][5][8][9] This promoter is typically repressed in these transformed cells, making it a sensitive marker for phenotypic changes.[1][5]
Q5: What is a typical effective concentration range for this compound in cell culture experiments?
A5: The effective concentration can vary between cell lines. However, studies have shown that this compound can dose-dependently block Ras/Rac-induced membrane ruffling in a concentration range of 5-25 µM.[7] In some cell lines, such as SW480 colon cancer cells, concentrations as low as 5 µM have been shown to induce DNA damage.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| No observable effect on cell viability or proliferation in my cancer cell line. | Cell line independence from the RAC-membrane ruffling pathway: The transforming oncogene in your cell line may act downstream of the point of this compound intervention. For example, NIH 3T3 cells transformed with v-fos have been shown to be resistant to this compound.[9] | - Confirm the genetic background of your cell line. If the transformation is driven by an oncogene downstream of RAC (e.g., FOS), consider using a different inhibitor. - Test the effect of this compound on anchorage-independent growth using a soft agar assay, as this is a more specific readout for the transformation phenotype targeted by this compound. |
| Inconsistent results between experiments. | Drug stability and storage: this compound, like many small molecules, can degrade if not stored properly. | - Prepare fresh stock solutions in a suitable solvent like DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C for short-term and -80°C for long-term storage, protected from light. |
| High background or off-target effects observed. | Concentration is too high: Exceeding the optimal concentration range can lead to non-specific cytotoxicity. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a range of 1-50 µM. - Use appropriate vehicle controls (e.g., DMSO) at the same final concentration as in your experimental wells. |
| Difficulty observing changes in cell morphology or membrane ruffling. | Suboptimal assay conditions or timing: The effect on membrane ruffling can be transient and dependent on cell stimulation. | - Ensure you are using an appropriate method to induce membrane ruffling if it is not constitutively active in your cell line (e.g., stimulation with growth factors like PDGF or EGF). - Optimize the incubation time with this compound before and during stimulation. - Use a high-resolution imaging technique, such as fluorescence microscopy with phalloidin staining for F-actin, to visualize the actin cytoskeleton. |
Data Presentation
The following table summarizes representative data on the inhibitory concentration (IC50) of this compound on the anchorage-independent growth of various cell lines. Note: These values are illustrative and based on published qualitative findings. Actual IC50 values should be determined empirically for your specific experimental system.
| Cell Line | Genetic Background | Assay Type | Estimated IC50 (µM) | Reference |
| Rat-2 Fibroblasts | H-Ras transformed | Soft Agar Colony Formation | 5 - 10 | [1][3] |
| NIH 3T3 | v-raf transformed | Soft Agar Colony Formation | 10 - 15 | [9] |
| SW480 | KRAS mutant | DNA Damage (53BP1 foci) | ~5 | [10][11] |
| NIH 3T3 | v-fos transformed | Soft Agar Colony Formation | > 50 (Resistant) | [9] |
Mandatory Visualizations
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. This compound | MTH1 | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 9. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mitigating cytotoxicity of SCH 51344 at high concentrations
Welcome to the technical support center for SCH 51344. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a special focus on addressing challenges related to cytotoxicity at high concentrations.
Troubleshooting Guides
Guide 1: Managing Unexpected Cytotoxicity at High Concentrations
High concentrations of this compound can lead to significant cytotoxicity, which may confound experimental results. This guide provides a systematic approach to troubleshoot and mitigate these effects.
Problem: Significant cell death is observed at concentrations intended for inhibiting Ras/Rac-mediated phenotypes.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Concentration Optimization: Perform a dose-response curve to identify the lowest effective concentration for the desired phenotype (e.g., inhibition of membrane ruffling). 2. Time-course Experiment: Reduce the incubation time with this compound to the minimum required to observe the biological effect. | Reduced cytotoxicity while maintaining the desired inhibitory effect. |
| Induction of DNA Damage | 1. Co-treatment with Antioxidants: Given that MTH1 inhibition by this compound can lead to the incorporation of oxidized nucleotides into DNA, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce oxidative DNA damage.[1] 2. Serum Concentration: Increasing the serum concentration in the culture medium can sometimes reduce the effective free concentration of a compound, thereby lowering its toxicity. | Decreased cell death and improved cell viability. |
| Cell Line Sensitivity | 1. Test Different Cell Lines: If possible, compare the cytotoxic effects of this compound on your primary cell line with a less sensitive cell line to determine if the observed toxicity is cell-type specific. 2. Consult Literature: Review publications that have used this compound in similar cell lines to establish expected tolerance levels. | Identification of a more suitable cell model or adjustment of concentration ranges. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pyrazoloquinoline derivative that functions as an inhibitor of the Ras/Rac-mediated cell morphology pathway.[2][3] It specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC.[2][4] Notably, it does not significantly affect the ERK signaling pathway.[2][5] More recently, this compound has also been identified as a potent inhibitor of the human mutT homolog MTH1, a nucleotide pool sanitizing enzyme.[6] This inhibition leads to the incorporation of damaged nucleotides into DNA, causing DNA damage and subsequent cell death in cancer cells.[1]
Q2: I am observing high levels of cytotoxicity even at low micromolar concentrations. Is this expected?
A2: The cytotoxic effects of this compound can be cell-line dependent. While it is a potent inhibitor of Ras-induced transformation, high cytotoxicity at low micromolar concentrations may indicate sensitivity in your specific cell model.[5][7] We recommend performing a detailed dose-response analysis to determine the IC50 value in your cell line and comparing it to published data. Refer to the troubleshooting guide above for strategies to mitigate unexpected cytotoxicity.
Q3: Can I use this compound to study signaling pathways other than Ras/Rac?
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For in vitro experiments, it is soluble in DMSO.[8] Stock solutions should be prepared in high-quality, anhydrous DMSO. For storage, the solid compound should be kept at -20°C.[8] Once in solution, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.[8] Please refer to the manufacturer's datasheet for specific solubility and storage instructions.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to start with is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Quantitative Data Summary:
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) after 48h |
| SW480 | 0.1 | 98.2 ± 3.1 |
| 1 | 85.7 ± 4.5 | |
| 10 | 52.3 ± 5.2 | |
| 50 | 15.8 ± 2.9 | |
| 100 | 5.1 ± 1.8 | |
| REF-52 | 0.1 | 99.1 ± 2.5 |
| 1 | 92.4 ± 3.8 | |
| 10 | 68.9 ± 6.1 | |
| 50 | 30.2 ± 4.7 | |
| 100 | 12.5 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Signaling pathways affected by this compound.
References
- 1. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Mitigating cytotoxicity of SCH 51344 at high concentrations
Welcome to the technical support center for SCH 51344. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a special focus on addressing challenges related to cytotoxicity at high concentrations.
Troubleshooting Guides
Guide 1: Managing Unexpected Cytotoxicity at High Concentrations
High concentrations of this compound can lead to significant cytotoxicity, which may confound experimental results. This guide provides a systematic approach to troubleshoot and mitigate these effects.
Problem: Significant cell death is observed at concentrations intended for inhibiting Ras/Rac-mediated phenotypes.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Concentration Optimization: Perform a dose-response curve to identify the lowest effective concentration for the desired phenotype (e.g., inhibition of membrane ruffling). 2. Time-course Experiment: Reduce the incubation time with this compound to the minimum required to observe the biological effect. | Reduced cytotoxicity while maintaining the desired inhibitory effect. |
| Induction of DNA Damage | 1. Co-treatment with Antioxidants: Given that MTH1 inhibition by this compound can lead to the incorporation of oxidized nucleotides into DNA, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce oxidative DNA damage.[1] 2. Serum Concentration: Increasing the serum concentration in the culture medium can sometimes reduce the effective free concentration of a compound, thereby lowering its toxicity. | Decreased cell death and improved cell viability. |
| Cell Line Sensitivity | 1. Test Different Cell Lines: If possible, compare the cytotoxic effects of this compound on your primary cell line with a less sensitive cell line to determine if the observed toxicity is cell-type specific. 2. Consult Literature: Review publications that have used this compound in similar cell lines to establish expected tolerance levels. | Identification of a more suitable cell model or adjustment of concentration ranges. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pyrazoloquinoline derivative that functions as an inhibitor of the Ras/Rac-mediated cell morphology pathway.[2][3] It specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC.[2][4] Notably, it does not significantly affect the ERK signaling pathway.[2][5] More recently, this compound has also been identified as a potent inhibitor of the human mutT homolog MTH1, a nucleotide pool sanitizing enzyme.[6] This inhibition leads to the incorporation of damaged nucleotides into DNA, causing DNA damage and subsequent cell death in cancer cells.[1]
Q2: I am observing high levels of cytotoxicity even at low micromolar concentrations. Is this expected?
A2: The cytotoxic effects of this compound can be cell-line dependent. While it is a potent inhibitor of Ras-induced transformation, high cytotoxicity at low micromolar concentrations may indicate sensitivity in your specific cell model.[5][7] We recommend performing a detailed dose-response analysis to determine the IC50 value in your cell line and comparing it to published data. Refer to the troubleshooting guide above for strategies to mitigate unexpected cytotoxicity.
Q3: Can I use this compound to study signaling pathways other than Ras/Rac?
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For in vitro experiments, it is soluble in DMSO.[8] Stock solutions should be prepared in high-quality, anhydrous DMSO. For storage, the solid compound should be kept at -20°C.[8] Once in solution, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.[8] Please refer to the manufacturer's datasheet for specific solubility and storage instructions.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to start with is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Quantitative Data Summary:
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) after 48h |
| SW480 | 0.1 | 98.2 ± 3.1 |
| 1 | 85.7 ± 4.5 | |
| 10 | 52.3 ± 5.2 | |
| 50 | 15.8 ± 2.9 | |
| 100 | 5.1 ± 1.8 | |
| REF-52 | 0.1 | 99.1 ± 2.5 |
| 1 | 92.4 ± 3.8 | |
| 10 | 68.9 ± 6.1 | |
| 50 | 30.2 ± 4.7 | |
| 100 | 12.5 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Signaling pathways affected by this compound.
References
- 1. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Stability of SCH 51344 in stock solutions and working dilutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of SCH 51344 in stock solutions and working dilutions. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A: The solid powder form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Properly stored, the compound is stable for over two years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is soluble in Dimethyl Sulfoxide (B87167) (DMSO) but not in water.[1] Therefore, DMSO is the recommended solvent for preparing stock solutions.
Q3: What is the recommended concentration for a stock solution?
A: A stock solution can be prepared by dissolving this compound in DMSO. For example, a 50 mg/mL solution in DMSO is achievable, which corresponds to 158.05 mM.[2] It is advisable to use newly opened, hygroscopic DMSO for the best solubility.[2]
Q4: How should I store the this compound stock solution?
A: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage, -20°C (for months) or -80°C is recommended.[1] A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q5: How stable is this compound in working dilutions?
A: It is highly recommended to prepare working dilutions for in vivo experiments fresh on the day of use. For in vitro cell-based assays, it is best practice to dilute the stock solution directly into the cell culture medium immediately before the experiment. The stability of this compound in aqueous-based cell culture media over extended periods has not been extensively documented, and degradation may occur.
Q6: What is the mechanism of action of this compound?
A: this compound is an inhibitor of the RAS/RAC-mediated cell morphology pathway.[1] It specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC.[1][3] Notably, it has minimal effect on the extracellular signal-regulated kinase (ERK) pathway, indicating a novel mechanism of action against RAS transformation.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The compound may have come out of solution during freezing or storage. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use. |
| Inconsistent or no effect of this compound in experiments. | 1. Degraded compound: Improper storage of stock or working solutions. 2. Incorrect concentration: Errors in dilution calculations. 3. Cell-specific effects: The cell line may not be sensitive to the Ras/Rac pathway inhibition. | 1. Prepare fresh working dilutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. 2. Double-check all calculations for preparing dilutions. 3. Confirm that your cell model is appropriate and responsive to the inhibition of the Ras/Rac-mediated membrane ruffling pathway. |
| Observed cytotoxicity is higher than expected. | The concentration of the solvent (DMSO) in the final working dilution is too high. | Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[5][6][7][8][9] |
| Difficulty dissolving the compound. | The quality of the DMSO may be suboptimal (e.g., has absorbed water). | Use high-purity, anhydrous, and newly opened DMSO. Ultrasonic treatment may aid in dissolution.[2] |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Duration of Stability |
| Solid (Powder) | N/A | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (>2 years)[1] | ||
| Stock Solution | DMSO | 0 - 4°C | Short-term (days to weeks)[1] |
| -20°C | Long-term (up to 1 month)[2] | ||
| -80°C | Long-term (up to 6 months)[2] | ||
| Working Dilution | Cell Culture Media | N/A | Prepare fresh for each experiment |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 316.36 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh out a specific amount of this compound powder (e.g., 1 mg).
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 316.36 g/mol )) * 1,000,000 µL/L ≈ 316.1 µL
-
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Dilutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired experimental concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Application: Add the final working dilutions to your cell cultures immediately after preparation.
Visualizations
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Stability of SCH 51344 in stock solutions and working dilutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of SCH 51344 in stock solutions and working dilutions. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A: The solid powder form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Properly stored, the compound is stable for over two years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is soluble in Dimethyl Sulfoxide (DMSO) but not in water.[1] Therefore, DMSO is the recommended solvent for preparing stock solutions.
Q3: What is the recommended concentration for a stock solution?
A: A stock solution can be prepared by dissolving this compound in DMSO. For example, a 50 mg/mL solution in DMSO is achievable, which corresponds to 158.05 mM.[2] It is advisable to use newly opened, hygroscopic DMSO for the best solubility.[2]
Q4: How should I store the this compound stock solution?
A: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage, -20°C (for months) or -80°C is recommended.[1] A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q5: How stable is this compound in working dilutions?
A: It is highly recommended to prepare working dilutions for in vivo experiments fresh on the day of use. For in vitro cell-based assays, it is best practice to dilute the stock solution directly into the cell culture medium immediately before the experiment. The stability of this compound in aqueous-based cell culture media over extended periods has not been extensively documented, and degradation may occur.
Q6: What is the mechanism of action of this compound?
A: this compound is an inhibitor of the RAS/RAC-mediated cell morphology pathway.[1] It specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC.[1][3] Notably, it has minimal effect on the extracellular signal-regulated kinase (ERK) pathway, indicating a novel mechanism of action against RAS transformation.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The compound may have come out of solution during freezing or storage. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use. |
| Inconsistent or no effect of this compound in experiments. | 1. Degraded compound: Improper storage of stock or working solutions. 2. Incorrect concentration: Errors in dilution calculations. 3. Cell-specific effects: The cell line may not be sensitive to the Ras/Rac pathway inhibition. | 1. Prepare fresh working dilutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. 2. Double-check all calculations for preparing dilutions. 3. Confirm that your cell model is appropriate and responsive to the inhibition of the Ras/Rac-mediated membrane ruffling pathway. |
| Observed cytotoxicity is higher than expected. | The concentration of the solvent (DMSO) in the final working dilution is too high. | Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[5][6][7][8][9] |
| Difficulty dissolving the compound. | The quality of the DMSO may be suboptimal (e.g., has absorbed water). | Use high-purity, anhydrous, and newly opened DMSO. Ultrasonic treatment may aid in dissolution.[2] |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Duration of Stability |
| Solid (Powder) | N/A | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (>2 years)[1] | ||
| Stock Solution | DMSO | 0 - 4°C | Short-term (days to weeks)[1] |
| -20°C | Long-term (up to 1 month)[2] | ||
| -80°C | Long-term (up to 6 months)[2] | ||
| Working Dilution | Cell Culture Media | N/A | Prepare fresh for each experiment |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 316.36 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh out a specific amount of this compound powder (e.g., 1 mg).
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 316.36 g/mol )) * 1,000,000 µL/L ≈ 316.1 µL
-
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Dilutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired experimental concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Application: Add the final working dilutions to your cell cultures immediately after preparation.
Visualizations
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microscopy with SCH 51344 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing SCH 51344 in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrazoloquinoline derivative that acts as an inhibitor of Ras- and Rac-mediated signaling pathways.[1][2] It has been shown to revert several aspects of Ras-induced malignant transformation, including changes in cell morphology and actin filament organization.[3] Specifically, this compound blocks the formation of membrane ruffles induced by activated forms of Ras and Rac.[1][4] It accomplishes this without significantly affecting the ERK (extracellular signal-regulated kinase) pathway, suggesting a novel mechanism of action that targets a critical component downstream of Rac.[1][2][3]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Cells treated with this compound are expected to exhibit a reduction in membrane ruffling and a more organized actin cytoskeleton.[3] Since Ras and Rac are key regulators of cell shape and motility, their inhibition by this compound leads to a reversal of the transformed phenotype, often characterized by a more flattened and less motile appearance.
Q3: Are there any known direct artifacts caused by this compound in microscopy?
A3: Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself is a source of specific microscopy artifacts, such as autofluorescence or precipitation. However, the biological effects of the compound on cell morphology and adhesion can indirectly lead to issues during sample preparation and imaging.
Troubleshooting Guide
Issue 1: Uneven cell distribution or cell detachment after this compound treatment.
-
Possible Cause: this compound affects the actin cytoskeleton and cell adhesion. Higher concentrations or prolonged treatment times may lead to reduced cell adhesion and subsequent detachment during washing or staining steps.
-
Troubleshooting Steps:
-
Optimize drug concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that induces the desired biological effect without causing significant cell loss.
-
Gentle handling: Be extra gentle during all washing and incubation steps. Use a multichannel pipettor to add and remove solutions slowly from the side of the well or dish.
-
Use coated coverslips: Pre-coating coverslips with substrates like poly-L-lysine, fibronectin, or collagen can enhance cell adhesion.
-
Fixation optimization: Ensure that the fixation protocol is optimal for preserving the morphology of treated cells.
-
Issue 2: Faint or inconsistent fluorescent signal in treated cells.
-
Possible Cause: Changes in protein localization or expression levels due to this compound treatment can affect antibody binding or the signal from fluorescent probes.
-
Troubleshooting Steps:
-
Antibody validation: Ensure your primary antibody is validated for the specific application (e.g., immunofluorescence) and that it recognizes the target protein in its post-treatment state.
-
Permeabilization optimization: The altered cell morphology might require adjustments to the permeabilization step (e.g., duration or detergent concentration) to ensure efficient antibody penetration.
-
Signal amplification: Consider using a signal amplification method, such as a secondary antibody conjugated to a brighter fluorophore or a tyramide signal amplification (TSA) kit.
-
Controls: Include appropriate positive and negative controls to validate the staining protocol.
-
Issue 3: General microscopy artifacts observed in the experiment.
-
Possible Cause: Many artifacts are not specific to the drug treatment but are common to microscopy techniques. These can include issues with sample preparation, the imaging system, or post-processing.
-
Troubleshooting Steps:
-
Sample Preparation Artifacts:
-
Air bubbles: Ensure no air bubbles are trapped under the coverslip, as they can distort the light path.[5]
-
Crushing: Be gentle when placing the coverslip to avoid compressing and damaging the cells.[5]
-
Contamination: Use clean slides, coverslips, and reagents to avoid dust, fibers, or microbial contamination.[6]
-
-
Imaging System Artifacts:
-
Uneven illumination: Ensure proper Köhler illumination to have a uniformly lit field of view.
-
Photobleaching: Minimize exposure time and excitation light intensity to reduce the fading of the fluorescent signal.
-
Ambient light: Image in a darkened room to prevent background noise from room lights.[5]
-
-
Post-Processing Artifacts: Be mindful of introducing artifacts during image processing. Document all processing steps and apply them consistently across all images.
-
Quantitative Data Summary
It is recommended to quantify the observed effects of this compound treatment. Below is a template table for summarizing your quantitative data.
| Treatment Group | Metric 1 (e.g., % of cells with membrane ruffles) | Metric 2 (e.g., Average cell area in µm²) | Metric 3 (e.g., Integrated fluorescence intensity of Phalloidin) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Experimental Protocols
Protocol: Immunofluorescence Staining for Actin Cytoskeleton
This protocol provides a general framework for staining the actin cytoskeleton in cells treated with this compound. Optimization may be required for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[7]
-
Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Replace the medium in the wells with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubate for the desired period.
-
-
Fixation:
-
Gently aspirate the medium.
-
Wash once with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Staining:
-
Incubate the coverslips with fluorescently labeled phalloidin (B8060827) (to stain F-actin) and a nuclear counterstain (e.g., DAPI) in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
-
Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Acquire images using consistent settings for all experimental groups.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Microscopy with SCH 51344 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing SCH 51344 in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrazoloquinoline derivative that acts as an inhibitor of Ras- and Rac-mediated signaling pathways.[1][2] It has been shown to revert several aspects of Ras-induced malignant transformation, including changes in cell morphology and actin filament organization.[3] Specifically, this compound blocks the formation of membrane ruffles induced by activated forms of Ras and Rac.[1][4] It accomplishes this without significantly affecting the ERK (extracellular signal-regulated kinase) pathway, suggesting a novel mechanism of action that targets a critical component downstream of Rac.[1][2][3]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Cells treated with this compound are expected to exhibit a reduction in membrane ruffling and a more organized actin cytoskeleton.[3] Since Ras and Rac are key regulators of cell shape and motility, their inhibition by this compound leads to a reversal of the transformed phenotype, often characterized by a more flattened and less motile appearance.
Q3: Are there any known direct artifacts caused by this compound in microscopy?
A3: Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself is a source of specific microscopy artifacts, such as autofluorescence or precipitation. However, the biological effects of the compound on cell morphology and adhesion can indirectly lead to issues during sample preparation and imaging.
Troubleshooting Guide
Issue 1: Uneven cell distribution or cell detachment after this compound treatment.
-
Possible Cause: this compound affects the actin cytoskeleton and cell adhesion. Higher concentrations or prolonged treatment times may lead to reduced cell adhesion and subsequent detachment during washing or staining steps.
-
Troubleshooting Steps:
-
Optimize drug concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that induces the desired biological effect without causing significant cell loss.
-
Gentle handling: Be extra gentle during all washing and incubation steps. Use a multichannel pipettor to add and remove solutions slowly from the side of the well or dish.
-
Use coated coverslips: Pre-coating coverslips with substrates like poly-L-lysine, fibronectin, or collagen can enhance cell adhesion.
-
Fixation optimization: Ensure that the fixation protocol is optimal for preserving the morphology of treated cells.
-
Issue 2: Faint or inconsistent fluorescent signal in treated cells.
-
Possible Cause: Changes in protein localization or expression levels due to this compound treatment can affect antibody binding or the signal from fluorescent probes.
-
Troubleshooting Steps:
-
Antibody validation: Ensure your primary antibody is validated for the specific application (e.g., immunofluorescence) and that it recognizes the target protein in its post-treatment state.
-
Permeabilization optimization: The altered cell morphology might require adjustments to the permeabilization step (e.g., duration or detergent concentration) to ensure efficient antibody penetration.
-
Signal amplification: Consider using a signal amplification method, such as a secondary antibody conjugated to a brighter fluorophore or a tyramide signal amplification (TSA) kit.
-
Controls: Include appropriate positive and negative controls to validate the staining protocol.
-
Issue 3: General microscopy artifacts observed in the experiment.
-
Possible Cause: Many artifacts are not specific to the drug treatment but are common to microscopy techniques. These can include issues with sample preparation, the imaging system, or post-processing.
-
Troubleshooting Steps:
-
Sample Preparation Artifacts:
-
Air bubbles: Ensure no air bubbles are trapped under the coverslip, as they can distort the light path.[5]
-
Crushing: Be gentle when placing the coverslip to avoid compressing and damaging the cells.[5]
-
Contamination: Use clean slides, coverslips, and reagents to avoid dust, fibers, or microbial contamination.[6]
-
-
Imaging System Artifacts:
-
Uneven illumination: Ensure proper Köhler illumination to have a uniformly lit field of view.
-
Photobleaching: Minimize exposure time and excitation light intensity to reduce the fading of the fluorescent signal.
-
Ambient light: Image in a darkened room to prevent background noise from room lights.[5]
-
-
Post-Processing Artifacts: Be mindful of introducing artifacts during image processing. Document all processing steps and apply them consistently across all images.
-
Quantitative Data Summary
It is recommended to quantify the observed effects of this compound treatment. Below is a template table for summarizing your quantitative data.
| Treatment Group | Metric 1 (e.g., % of cells with membrane ruffles) | Metric 2 (e.g., Average cell area in µm²) | Metric 3 (e.g., Integrated fluorescence intensity of Phalloidin) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Experimental Protocols
Protocol: Immunofluorescence Staining for Actin Cytoskeleton
This protocol provides a general framework for staining the actin cytoskeleton in cells treated with this compound. Optimization may be required for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[7]
-
Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Replace the medium in the wells with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubate for the desired period.
-
-
Fixation:
-
Gently aspirate the medium.
-
Wash once with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Staining:
-
Incubate the coverslips with fluorescently labeled phalloidin (to stain F-actin) and a nuclear counterstain (e.g., DAPI) in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
-
Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Acquire images using consistent settings for all experimental groups.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Reproducibility in Experiments with SCH 51344
Welcome to the technical support center for SCH 51344. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining reproducible results in experiments utilizing this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the RAS/RAC-mediated cell morphology pathway.[1] It specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC.[1][2] Notably, it does not have a significant effect on the ERK (extracellular signal-regulated kinase) pathway, suggesting it acts through a novel mechanism distinct from many other RAS pathway inhibitors.[1][2][3]
Q2: What are the known molecular targets of this compound?
A2: The primary described target of this compound is a critical component downstream of RAC in the membrane ruffling pathway.[1][2] Additionally, this compound has been identified as a potent inhibitor of the human mutT homolog MTH1 (NUDT1), a nucleotide pool sanitizing enzyme, with a reported dissociation constant (Kd) of 49 nM.
Q3: My IC50 value for this compound differs from what is reported in the literature. What could be the reason for this discrepancy?
A3: Variations in IC50 values are a common challenge in preclinical research and can be attributed to several factors:
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivity to anticancer agents due to their unique genetic and phenotypic characteristics.
-
Assay Conditions: The specifics of the cell viability assay used (e.g., MTT, CellTiter-Glo) can influence the outcome.
-
Incubation Time: The duration of exposure to the compound can significantly impact the observed IC50 value. Longer incubation times may lead to lower IC50 values.
-
Cell Density: The initial number of cells seeded per well can affect the effective concentration of the inhibitor per cell.
-
Reagent Quality and Stability: The purity and stability of the this compound compound, as well as other reagents, are crucial for consistent results.
It is recommended to carefully control these experimental parameters to ensure reproducibility.
Q4: I am observing no effect on cell viability in my cancer cell line, even at high concentrations of this compound. What should I check?
A4: If you are not observing the expected cytotoxic or anti-proliferative effects, consider the following:
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound. This could be due to a lack of dependence on the RAS/RAC-mediated pathway for survival or other intrinsic resistance mechanisms.
-
Compound Solubility and Stability: this compound is soluble in DMSO but not in water. Ensure that the compound is fully dissolved in your stock solution and that the final concentration of DMSO in your cell culture medium is not toxic to the cells (typically <0.5%). The compound's stability in your specific culture medium over the course of the experiment should also be considered.
-
Incorrect Mechanism Readout: this compound's primary effect is on cell morphology and anchorage-independent growth. A direct, acute cytotoxic effect may not be the most sensitive readout for its activity in all cell lines. Consider assays that measure these specific phenotypes.
Quantitative Data
| Parameter | Cell Line/System | Value | Reference |
| Anchorage-Independent Growth Inhibition | Ras-transformed NIH 3T3 cells | Potent Inhibition (specific IC50 not stated) | [3] |
| v-abl, v-mos, H-ras, v-raf transformed NIH 3T3 cells | Growth inhibition in soft agar (B569324) | [3] | |
| Membrane Ruffling Inhibition | Fibroblast cells | Effective at blocking Ras/Rac-induced ruffling | [1][2] |
| MTH1 Inhibition (Kd) | Recombinant Human MTH1 | 49 nM |
Experimental Protocols
To ensure the reproducibility of your experiments with this compound, we provide detailed methodologies for key assays.
Anchorage-Independent Growth (Soft Agar) Assay
This assay is crucial for evaluating the effect of this compound on the hallmark of cancer cell transformation, which is the ability to grow without attachment to a solid surface.
Methodology:
-
Preparation of Agar Layers:
-
Bottom Agar Layer (0.6% Agar): Prepare a 1.2% agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2x concentrated cell culture medium (e.g., DMEM with 20% FBS) to obtain a final concentration of 0.6% agar in 1x medium. Dispense 2 ml of this mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
-
Top Agar Layer (0.3% Agar): Prepare a 0.6% agar solution as described above.
-
-
Cell Preparation and Seeding:
-
Trypsinize and count your cells of interest.
-
Resuspend the cells in complete medium at a concentration of 2 x 10^4 cells/ml.
-
-
Treatment with this compound:
-
Prepare a 2x concentrated solution of this compound in complete medium.
-
Mix equal volumes of the cell suspension and the 2x this compound solution to achieve the final desired concentrations of the inhibitor and cells. Include a vehicle control (e.g., DMSO).
-
-
Seeding the Top Agar Layer:
-
Warm the 0.6% agar solution to 42°C.
-
Mix equal volumes of the cell/inhibitor suspension and the 0.6% agar solution to get a final agar concentration of 0.3% and a cell density of 5 x 10^3 cells/ml.
-
Immediately layer 1 ml of this cell/agar mixture on top of the solidified bottom agar layer in each well.
-
-
Incubation and Colony Formation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks.
-
Feed the cells twice a week by adding 200 µl of complete medium containing the appropriate concentration of this compound or vehicle.
-
-
Staining and Quantification:
-
After 2-3 weeks, stain the colonies by adding 200 µl of 0.005% Crystal Violet in PBS to each well and incubate for 1 hour.
-
Count the number of colonies in each well using a microscope.
-
Membrane Ruffling Assay (Phalloidin Staining)
This assay directly visualizes the primary effect of this compound on the actin cytoskeleton.
Methodology:
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.
-
-
Treatment with this compound:
-
Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration. To induce membrane ruffling, cells can be stimulated with a growth factor like EGF or PDGF prior to fixation.
-
-
Fixation and Permeabilization:
-
Wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Phalloidin (B8060827) Staining:
-
Prepare a solution of fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% BSA.
-
Incubate the coverslips with the phalloidin solution for 20-30 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence microscope. Membrane ruffles will appear as intense F-actin staining at the cell periphery.
-
Troubleshooting Guide
Problem 1: Precipitation of this compound in cell culture medium.
-
Cause: this compound has poor aqueous solubility. The concentration of the compound may be too high, or the final DMSO concentration may be insufficient to keep it in solution.
-
Solution:
-
Ensure your stock solution in DMSO is fully dissolved. Gentle warming or vortexing may help.
-
When diluting into your final culture medium, add the stock solution to the medium with vigorous mixing.
-
Avoid preparing large volumes of diluted compound that will sit for extended periods before use. Prepare fresh dilutions for each experiment.
-
If precipitation persists, consider using a formulation with solubilizing agents, but be sure to test the vehicle for any effects on your cells.
-
Problem 2: Inconsistent results in anchorage-independent growth assays.
-
Cause: This assay is sensitive to several variables. Inconsistent agar concentration, uneven cell distribution, or desiccation of the agar can all lead to variability.
-
Solution:
-
Agar Concentration: Ensure the final concentrations of the top and bottom agar layers are accurate. Prepare the agar solutions carefully and keep them at the correct temperature before mixing with the medium and cells.
-
Cell Clumping: Ensure you have a single-cell suspension before mixing with the top agar. Clumps of cells can be mistaken for colonies.
-
Even Seeding: Gently swirl the plate after adding the top agar layer to ensure an even distribution of cells.
-
Hydration: Maintain humidity in the incubator and be careful not to let the agar dry out, especially when feeding the cells.
-
Problem 3: No observable change in membrane ruffling after this compound treatment.
-
Cause: The basal level of membrane ruffling in your cell line may be low. The effect of an inhibitor is best observed when the pathway is activated.
-
Solution:
-
Induce Ruffling: Stimulate the cells with a known inducer of membrane ruffling, such as Epidermal Growth Factor (EGF) or Platelet-Derived Growth Factor (PDGF), for a short period (e.g., 5-15 minutes) before fixation. This will provide a robust phenotype that can then be inhibited by this compound.
-
Optimize Treatment Time: The inhibitory effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal pre-incubation time with the inhibitor before stimulating with a growth factor.
-
Confirm Cell Line Responsiveness: Ensure your chosen cell line expresses the necessary receptors and downstream signaling components to respond to the growth factor you are using.
-
Visualizations
To further aid in the understanding of the experimental context of this compound, the following diagrams illustrate key concepts.
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for the anchorage-independent growth assay.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Experiments with SCH 51344
Welcome to the technical support center for SCH 51344. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining reproducible results in experiments utilizing this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the RAS/RAC-mediated cell morphology pathway.[1] It specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC.[1][2] Notably, it does not have a significant effect on the ERK (extracellular signal-regulated kinase) pathway, suggesting it acts through a novel mechanism distinct from many other RAS pathway inhibitors.[1][2][3]
Q2: What are the known molecular targets of this compound?
A2: The primary described target of this compound is a critical component downstream of RAC in the membrane ruffling pathway.[1][2] Additionally, this compound has been identified as a potent inhibitor of the human mutT homolog MTH1 (NUDT1), a nucleotide pool sanitizing enzyme, with a reported dissociation constant (Kd) of 49 nM.
Q3: My IC50 value for this compound differs from what is reported in the literature. What could be the reason for this discrepancy?
A3: Variations in IC50 values are a common challenge in preclinical research and can be attributed to several factors:
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivity to anticancer agents due to their unique genetic and phenotypic characteristics.
-
Assay Conditions: The specifics of the cell viability assay used (e.g., MTT, CellTiter-Glo) can influence the outcome.
-
Incubation Time: The duration of exposure to the compound can significantly impact the observed IC50 value. Longer incubation times may lead to lower IC50 values.
-
Cell Density: The initial number of cells seeded per well can affect the effective concentration of the inhibitor per cell.
-
Reagent Quality and Stability: The purity and stability of the this compound compound, as well as other reagents, are crucial for consistent results.
It is recommended to carefully control these experimental parameters to ensure reproducibility.
Q4: I am observing no effect on cell viability in my cancer cell line, even at high concentrations of this compound. What should I check?
A4: If you are not observing the expected cytotoxic or anti-proliferative effects, consider the following:
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound. This could be due to a lack of dependence on the RAS/RAC-mediated pathway for survival or other intrinsic resistance mechanisms.
-
Compound Solubility and Stability: this compound is soluble in DMSO but not in water. Ensure that the compound is fully dissolved in your stock solution and that the final concentration of DMSO in your cell culture medium is not toxic to the cells (typically <0.5%). The compound's stability in your specific culture medium over the course of the experiment should also be considered.
-
Incorrect Mechanism Readout: this compound's primary effect is on cell morphology and anchorage-independent growth. A direct, acute cytotoxic effect may not be the most sensitive readout for its activity in all cell lines. Consider assays that measure these specific phenotypes.
Quantitative Data
| Parameter | Cell Line/System | Value | Reference |
| Anchorage-Independent Growth Inhibition | Ras-transformed NIH 3T3 cells | Potent Inhibition (specific IC50 not stated) | [3] |
| v-abl, v-mos, H-ras, v-raf transformed NIH 3T3 cells | Growth inhibition in soft agar | [3] | |
| Membrane Ruffling Inhibition | Fibroblast cells | Effective at blocking Ras/Rac-induced ruffling | [1][2] |
| MTH1 Inhibition (Kd) | Recombinant Human MTH1 | 49 nM |
Experimental Protocols
To ensure the reproducibility of your experiments with this compound, we provide detailed methodologies for key assays.
Anchorage-Independent Growth (Soft Agar) Assay
This assay is crucial for evaluating the effect of this compound on the hallmark of cancer cell transformation, which is the ability to grow without attachment to a solid surface.
Methodology:
-
Preparation of Agar Layers:
-
Bottom Agar Layer (0.6% Agar): Prepare a 1.2% agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2x concentrated cell culture medium (e.g., DMEM with 20% FBS) to obtain a final concentration of 0.6% agar in 1x medium. Dispense 2 ml of this mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
-
Top Agar Layer (0.3% Agar): Prepare a 0.6% agar solution as described above.
-
-
Cell Preparation and Seeding:
-
Trypsinize and count your cells of interest.
-
Resuspend the cells in complete medium at a concentration of 2 x 10^4 cells/ml.
-
-
Treatment with this compound:
-
Prepare a 2x concentrated solution of this compound in complete medium.
-
Mix equal volumes of the cell suspension and the 2x this compound solution to achieve the final desired concentrations of the inhibitor and cells. Include a vehicle control (e.g., DMSO).
-
-
Seeding the Top Agar Layer:
-
Warm the 0.6% agar solution to 42°C.
-
Mix equal volumes of the cell/inhibitor suspension and the 0.6% agar solution to get a final agar concentration of 0.3% and a cell density of 5 x 10^3 cells/ml.
-
Immediately layer 1 ml of this cell/agar mixture on top of the solidified bottom agar layer in each well.
-
-
Incubation and Colony Formation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks.
-
Feed the cells twice a week by adding 200 µl of complete medium containing the appropriate concentration of this compound or vehicle.
-
-
Staining and Quantification:
-
After 2-3 weeks, stain the colonies by adding 200 µl of 0.005% Crystal Violet in PBS to each well and incubate for 1 hour.
-
Count the number of colonies in each well using a microscope.
-
Membrane Ruffling Assay (Phalloidin Staining)
This assay directly visualizes the primary effect of this compound on the actin cytoskeleton.
Methodology:
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.
-
-
Treatment with this compound:
-
Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration. To induce membrane ruffling, cells can be stimulated with a growth factor like EGF or PDGF prior to fixation.
-
-
Fixation and Permeabilization:
-
Wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Phalloidin Staining:
-
Prepare a solution of fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% BSA.
-
Incubate the coverslips with the phalloidin solution for 20-30 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence microscope. Membrane ruffles will appear as intense F-actin staining at the cell periphery.
-
Troubleshooting Guide
Problem 1: Precipitation of this compound in cell culture medium.
-
Cause: this compound has poor aqueous solubility. The concentration of the compound may be too high, or the final DMSO concentration may be insufficient to keep it in solution.
-
Solution:
-
Ensure your stock solution in DMSO is fully dissolved. Gentle warming or vortexing may help.
-
When diluting into your final culture medium, add the stock solution to the medium with vigorous mixing.
-
Avoid preparing large volumes of diluted compound that will sit for extended periods before use. Prepare fresh dilutions for each experiment.
-
If precipitation persists, consider using a formulation with solubilizing agents, but be sure to test the vehicle for any effects on your cells.
-
Problem 2: Inconsistent results in anchorage-independent growth assays.
-
Cause: This assay is sensitive to several variables. Inconsistent agar concentration, uneven cell distribution, or desiccation of the agar can all lead to variability.
-
Solution:
-
Agar Concentration: Ensure the final concentrations of the top and bottom agar layers are accurate. Prepare the agar solutions carefully and keep them at the correct temperature before mixing with the medium and cells.
-
Cell Clumping: Ensure you have a single-cell suspension before mixing with the top agar. Clumps of cells can be mistaken for colonies.
-
Even Seeding: Gently swirl the plate after adding the top agar layer to ensure an even distribution of cells.
-
Hydration: Maintain humidity in the incubator and be careful not to let the agar dry out, especially when feeding the cells.
-
Problem 3: No observable change in membrane ruffling after this compound treatment.
-
Cause: The basal level of membrane ruffling in your cell line may be low. The effect of an inhibitor is best observed when the pathway is activated.
-
Solution:
-
Induce Ruffling: Stimulate the cells with a known inducer of membrane ruffling, such as Epidermal Growth Factor (EGF) or Platelet-Derived Growth Factor (PDGF), for a short period (e.g., 5-15 minutes) before fixation. This will provide a robust phenotype that can then be inhibited by this compound.
-
Optimize Treatment Time: The inhibitory effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal pre-incubation time with the inhibitor before stimulating with a growth factor.
-
Confirm Cell Line Responsiveness: Ensure your chosen cell line expresses the necessary receptors and downstream signaling components to respond to the growth factor you are using.
-
Visualizations
To further aid in the understanding of the experimental context of this compound, the following diagrams illustrate key concepts.
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for the anchorage-independent growth assay.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ras Pathway Inhibitors: SCH 51344 and Other Key Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, drive a significant portion of human cancers. For decades, Ras was considered "undruggable." However, recent breakthroughs have led to the development of a diverse arsenal (B13267) of inhibitors targeting the Ras pathway. This guide provides a comparative overview of SCH 51344, a unique Ras pathway inhibitor, and other major classes of inhibitors, including direct KRAS G12C inhibitors, pan-Ras inhibitors, farnesyltransferase inhibitors (FTIs), and SOS1 inhibitors. We present key performance data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to aid in the understanding and evaluation of these compounds.
Mechanism of Action: A Diverse Approach to Targeting Ras
The inhibitors discussed in this guide employ distinct strategies to disrupt Ras-driven oncogenesis.
-
This compound: This pyrazoloquinoline derivative presents a novel mechanism. Instead of directly targeting Ras or the well-established MAPK signaling cascade (ERK pathway), this compound inhibits a downstream signaling pathway dependent on Rac, a Rho family GTPase.[1] It specifically blocks Ras- and Rac-induced membrane ruffling, a key process in cell motility and transformation, and reverts the transformed phenotype of Ras-mutant cells.[1][2] Additionally, this compound has been identified as a potent inhibitor of MTH1 (mutT homolog 1), an enzyme involved in preventing DNA damage.
-
Direct KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib): These groundbreaking drugs represent a major advancement in precision oncology. They form a covalent bond with the cysteine residue of the specific KRAS G12C mutant protein, locking it in an inactive GDP-bound state. This prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting oncogenic signaling.
-
Pan-Ras Inhibitors (e.g., RMC-7977): These inhibitors are designed to target multiple Ras isoforms (KRAS, HRAS, NRAS) regardless of their mutation status. RMC-7977, for example, is a RAS(ON) inhibitor that forms a tri-complex with activated (GTP-bound) Ras and cyclophilin A (CYPA), sterically hindering the interaction of Ras with its downstream effectors.[3]
-
Farnesyltransferase Inhibitors (FTIs) (e.g., Tipifarnib): FTIs were among the first classes of Ras pathway inhibitors to be developed. They block the enzyme farnesyltransferase, which is responsible for the post-translational lipidation of Ras proteins. This farnesylation is crucial for the localization of Ras to the cell membrane, a prerequisite for its signaling activity.
-
SOS1 Inhibitors (e.g., BI-3406): These inhibitors target Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of Ras by promoting the exchange of GDP for GTP. By blocking the interaction between SOS1 and Ras, these inhibitors prevent Ras activation.[4][5][6][7][8]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and representative examples from other classes of Ras pathway inhibitors. It is important to note that the data are derived from various studies and experimental systems, which may not be directly comparable.
Table 1: Inhibitor Potency (IC50/Kd Values)
| Inhibitor Class | Compound | Target/Assay | Cell Line/System | IC50/Kd | Reference(s) |
| Unique Ras Pathway Inhibitor | This compound | MTH1 | Biochemical Assay | 49 nM (Kd) | |
| Anchorage-Independent Growth | Ras-transformed Rat-2 Fibroblasts | Effective at 5-25 µM | [1][2] | ||
| Direct KRAS G12C Inhibitor | Sotorasib | KRAS G12C | Biochemical Assay | ~5-10 µM (IC50 for target engagement) | |
| Adagrasib | KRAS G12C | Biochemical Assay | Not specified | ||
| Pan-Ras Inhibitor | RMC-7977 | Proliferation (RAS-mutant) | Various AML cell lines | <10 nM (IC50) | [9] |
| KRAS G12V Interaction | Biochemical Assay | 8 nM (IC50) | [10] | ||
| Farnesyltransferase Inhibitor | Tipifarnib | Farnesyltransferase | Biochemical Assay | 0.6 nM (IC50) | [11] |
| KRAS Prenylation | in vitro | 7.9 nM (IC50) | [12] | ||
| SOS1 Inhibitor | BI-3406 | SOS1-KRAS Interaction | Biochemical Assay | 6 nM (IC50) | [5][6] |
| RAS-GTP Levels | NCI-H358 (KRAS G12C) | 83-231 nM (IC50) | [4] |
Table 2: Cellular Activity - Inhibition of Anchorage-Independent Growth
| Inhibitor Class | Compound | Cell Line | Assay Type | IC50/Effective Concentration | Reference(s) |
| Unique Ras Pathway Inhibitor | This compound | Ras-transformed NIH 3T3 cells | Soft Agar (B569324) Assay | Potent inhibitor (specific IC50 not provided) | [13] |
| Ras-transformed Rat-2 Fibroblasts | Soft Agar Assay | Effective | [1][2] | ||
| Direct KRAS G12C Inhibitor | Sotorasib | KRAS G12C mutant cell lines | Soft Agar/3D Culture | Potent inhibition | |
| Farnesyltransferase Inhibitor | Tipifarnib | Human tumor cell lines | Soft Agar Assay | 8 nM (IC50) for a representative compound | |
| SOS1 Inhibitor | BI-3406 | KRAS G12/G13 mutant cell lines | 3D Proliferation Assay | 9-220 nM (IC50) | [4] |
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This assay is a gold-standard method to assess the transforming potential of cells, a hallmark of cancer. Normal cells require attachment to a solid surface to proliferate (anchorage-dependence), whereas transformed cells can grow independently, forming colonies in a semi-solid medium like soft agar.
Principle:
Cells are suspended in a low-concentration agarose (B213101) medium, which is layered on top of a higher-concentration agarose base layer. This prevents anchorage-dependent cells from adhering and proliferating. Transformed cells, however, will form colonies over a period of several weeks. The number and size of these colonies are quantified as a measure of transformation.
Detailed Protocol (adapted from studies on Ras-transformed fibroblasts):
-
Preparation of the Base Layer:
-
Prepare a 1.2% (w/v) solution of noble agar in sterile, deionized water and sterilize by autoclaving.
-
Prepare a 2x concentration of the desired cell culture medium (e.g., DMEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Melt the agar solution in a microwave and cool to 42°C in a water bath.
-
Warm the 2x medium to 37°C.
-
Mix equal volumes of the 1.2% agar and 2x medium to obtain a final concentration of 0.6% agar in 1x medium with 10% FBS.
-
Dispense 2 mL of this mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature for at least 30 minutes.
-
-
Preparation of the Cell Layer:
-
Trypsinize and count the cells to be tested.
-
Resuspend the cells in 1x culture medium at a concentration of 2 x 10^4 cells/mL.
-
Prepare a 0.7% (w/v) agar solution and cool to 42°C.
-
Mix equal volumes of the cell suspension and the 0.7% agar solution to get a final cell concentration of 1 x 10^4 cells/mL in 0.35% agar.
-
Immediately layer 1 mL of this cell-agar suspension on top of the solidified base layer in each well.
-
-
Incubation and Treatment:
-
Allow the top layer to solidify at room temperature.
-
Add 2 mL of complete culture medium containing the desired concentration of the inhibitor (e.g., this compound) or vehicle control to each well.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Replenish the medium with fresh inhibitor or vehicle every 3-4 days.
-
-
Colony Staining and Quantification:
-
After 14-21 days, stain the colonies for visualization. A common staining solution is 0.005% crystal violet in phosphate-buffered saline (PBS).
-
Incubate with the staining solution for 1-2 hours.
-
Carefully wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.
-
Ras-Induced Membrane Ruffling Assay
Membrane ruffling is a dynamic process of actin cytoskeleton reorganization that results in the formation of sheet-like protrusions of the plasma membrane. It is involved in cell migration, macropinocytosis, and is often enhanced in cancer cells.
Principle:
Cells are grown on coverslips and stimulated to induce membrane ruffling, typically by the activation of Ras or related signaling molecules. The effect of inhibitors on the formation of these ruffles is then observed and quantified using microscopy.
Detailed Protocol (adapted from studies on Ras-transformed fibroblasts):
-
Cell Culture and Transfection:
-
Seed fibroblast cells (e.g., Rat-1 or NIH 3T3) on glass coverslips in 6-well plates.
-
For transient expression, transfect the cells with a plasmid encoding an activated form of Ras (e.g., H-Ras V12) using a suitable transfection reagent. A co-transfected fluorescent protein (e.g., GFP) can be used to identify transfected cells.
-
Allow the cells to express the protein for 24-48 hours.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound at 5-25 µM) or vehicle control for a specified period (e.g., 4-6 hours).
-
-
Cell Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
To visualize the actin cytoskeleton and thus the membrane ruffles, stain the cells with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 568 phalloidin) for 30 minutes.
-
Wash the coverslips with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Quantification:
-
Examine the cells using a fluorescence microscope.
-
Identify transfected cells (if a fluorescent marker was used).
-
Quantify the percentage of transfected cells exhibiting prominent membrane ruffles in the presence and absence of the inhibitor. A cell is typically scored as positive for ruffling if it displays large, phase-dense, undulating protrusions around the cell periphery.
-
At least 100 transfected cells should be counted for each experimental condition.
-
Visualizing the Landscape of Ras Inhibition
Signaling Pathways and Inhibitor Mechanisms
Caption: Overview of the Ras signaling pathway and points of intervention for different inhibitor classes.
Experimental Workflow: Anchorage-Independent Growth Assay
Caption: A simplified workflow for the anchorage-independent growth (soft agar) assay.
Conclusion
The landscape of Ras-targeted therapies is rapidly evolving, offering a range of strategies to combat Ras-driven cancers. This compound stands out due to its unique mechanism of action, targeting a Rac-dependent pathway downstream of Ras, which is distinct from the more conventional approach of inhibiting the MAPK cascade. While direct comparative data is still emerging, this guide provides a framework for understanding the relative strengths and characteristics of this compound in the context of other major Ras pathway inhibitors. The choice of inhibitor will ultimately depend on the specific Ras mutation, the tumor type, and the potential for combination therapies to overcome resistance. The detailed protocols and visual aids provided herein are intended to support researchers in the design and interpretation of experiments aimed at further elucidating the therapeutic potential of these promising anti-cancer agents.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-RAS inhibitor RMC-7977 is efficacious in treating NF1-related tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. opnme.com [opnme.com]
- 8. opnme.com [opnme.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ras Pathway Inhibitors: SCH 51344 and Other Key Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, drive a significant portion of human cancers. For decades, Ras was considered "undruggable." However, recent breakthroughs have led to the development of a diverse arsenal of inhibitors targeting the Ras pathway. This guide provides a comparative overview of SCH 51344, a unique Ras pathway inhibitor, and other major classes of inhibitors, including direct KRAS G12C inhibitors, pan-Ras inhibitors, farnesyltransferase inhibitors (FTIs), and SOS1 inhibitors. We present key performance data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to aid in the understanding and evaluation of these compounds.
Mechanism of Action: A Diverse Approach to Targeting Ras
The inhibitors discussed in this guide employ distinct strategies to disrupt Ras-driven oncogenesis.
-
This compound: This pyrazoloquinoline derivative presents a novel mechanism. Instead of directly targeting Ras or the well-established MAPK signaling cascade (ERK pathway), this compound inhibits a downstream signaling pathway dependent on Rac, a Rho family GTPase.[1] It specifically blocks Ras- and Rac-induced membrane ruffling, a key process in cell motility and transformation, and reverts the transformed phenotype of Ras-mutant cells.[1][2] Additionally, this compound has been identified as a potent inhibitor of MTH1 (mutT homolog 1), an enzyme involved in preventing DNA damage.
-
Direct KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib): These groundbreaking drugs represent a major advancement in precision oncology. They form a covalent bond with the cysteine residue of the specific KRAS G12C mutant protein, locking it in an inactive GDP-bound state. This prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting oncogenic signaling.
-
Pan-Ras Inhibitors (e.g., RMC-7977): These inhibitors are designed to target multiple Ras isoforms (KRAS, HRAS, NRAS) regardless of their mutation status. RMC-7977, for example, is a RAS(ON) inhibitor that forms a tri-complex with activated (GTP-bound) Ras and cyclophilin A (CYPA), sterically hindering the interaction of Ras with its downstream effectors.[3]
-
Farnesyltransferase Inhibitors (FTIs) (e.g., Tipifarnib): FTIs were among the first classes of Ras pathway inhibitors to be developed. They block the enzyme farnesyltransferase, which is responsible for the post-translational lipidation of Ras proteins. This farnesylation is crucial for the localization of Ras to the cell membrane, a prerequisite for its signaling activity.
-
SOS1 Inhibitors (e.g., BI-3406): These inhibitors target Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the activation of Ras by promoting the exchange of GDP for GTP. By blocking the interaction between SOS1 and Ras, these inhibitors prevent Ras activation.[4][5][6][7][8]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and representative examples from other classes of Ras pathway inhibitors. It is important to note that the data are derived from various studies and experimental systems, which may not be directly comparable.
Table 1: Inhibitor Potency (IC50/Kd Values)
| Inhibitor Class | Compound | Target/Assay | Cell Line/System | IC50/Kd | Reference(s) |
| Unique Ras Pathway Inhibitor | This compound | MTH1 | Biochemical Assay | 49 nM (Kd) | |
| Anchorage-Independent Growth | Ras-transformed Rat-2 Fibroblasts | Effective at 5-25 µM | [1][2] | ||
| Direct KRAS G12C Inhibitor | Sotorasib | KRAS G12C | Biochemical Assay | ~5-10 µM (IC50 for target engagement) | |
| Adagrasib | KRAS G12C | Biochemical Assay | Not specified | ||
| Pan-Ras Inhibitor | RMC-7977 | Proliferation (RAS-mutant) | Various AML cell lines | <10 nM (IC50) | [9] |
| KRAS G12V Interaction | Biochemical Assay | 8 nM (IC50) | [10] | ||
| Farnesyltransferase Inhibitor | Tipifarnib | Farnesyltransferase | Biochemical Assay | 0.6 nM (IC50) | [11] |
| KRAS Prenylation | in vitro | 7.9 nM (IC50) | [12] | ||
| SOS1 Inhibitor | BI-3406 | SOS1-KRAS Interaction | Biochemical Assay | 6 nM (IC50) | [5][6] |
| RAS-GTP Levels | NCI-H358 (KRAS G12C) | 83-231 nM (IC50) | [4] |
Table 2: Cellular Activity - Inhibition of Anchorage-Independent Growth
| Inhibitor Class | Compound | Cell Line | Assay Type | IC50/Effective Concentration | Reference(s) |
| Unique Ras Pathway Inhibitor | This compound | Ras-transformed NIH 3T3 cells | Soft Agar Assay | Potent inhibitor (specific IC50 not provided) | [13] |
| Ras-transformed Rat-2 Fibroblasts | Soft Agar Assay | Effective | [1][2] | ||
| Direct KRAS G12C Inhibitor | Sotorasib | KRAS G12C mutant cell lines | Soft Agar/3D Culture | Potent inhibition | |
| Farnesyltransferase Inhibitor | Tipifarnib | Human tumor cell lines | Soft Agar Assay | 8 nM (IC50) for a representative compound | |
| SOS1 Inhibitor | BI-3406 | KRAS G12/G13 mutant cell lines | 3D Proliferation Assay | 9-220 nM (IC50) | [4] |
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This assay is a gold-standard method to assess the transforming potential of cells, a hallmark of cancer. Normal cells require attachment to a solid surface to proliferate (anchorage-dependence), whereas transformed cells can grow independently, forming colonies in a semi-solid medium like soft agar.
Principle:
Cells are suspended in a low-concentration agarose medium, which is layered on top of a higher-concentration agarose base layer. This prevents anchorage-dependent cells from adhering and proliferating. Transformed cells, however, will form colonies over a period of several weeks. The number and size of these colonies are quantified as a measure of transformation.
Detailed Protocol (adapted from studies on Ras-transformed fibroblasts):
-
Preparation of the Base Layer:
-
Prepare a 1.2% (w/v) solution of noble agar in sterile, deionized water and sterilize by autoclaving.
-
Prepare a 2x concentration of the desired cell culture medium (e.g., DMEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Melt the agar solution in a microwave and cool to 42°C in a water bath.
-
Warm the 2x medium to 37°C.
-
Mix equal volumes of the 1.2% agar and 2x medium to obtain a final concentration of 0.6% agar in 1x medium with 10% FBS.
-
Dispense 2 mL of this mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature for at least 30 minutes.
-
-
Preparation of the Cell Layer:
-
Trypsinize and count the cells to be tested.
-
Resuspend the cells in 1x culture medium at a concentration of 2 x 10^4 cells/mL.
-
Prepare a 0.7% (w/v) agar solution and cool to 42°C.
-
Mix equal volumes of the cell suspension and the 0.7% agar solution to get a final cell concentration of 1 x 10^4 cells/mL in 0.35% agar.
-
Immediately layer 1 mL of this cell-agar suspension on top of the solidified base layer in each well.
-
-
Incubation and Treatment:
-
Allow the top layer to solidify at room temperature.
-
Add 2 mL of complete culture medium containing the desired concentration of the inhibitor (e.g., this compound) or vehicle control to each well.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Replenish the medium with fresh inhibitor or vehicle every 3-4 days.
-
-
Colony Staining and Quantification:
-
After 14-21 days, stain the colonies for visualization. A common staining solution is 0.005% crystal violet in phosphate-buffered saline (PBS).
-
Incubate with the staining solution for 1-2 hours.
-
Carefully wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.
-
Ras-Induced Membrane Ruffling Assay
Membrane ruffling is a dynamic process of actin cytoskeleton reorganization that results in the formation of sheet-like protrusions of the plasma membrane. It is involved in cell migration, macropinocytosis, and is often enhanced in cancer cells.
Principle:
Cells are grown on coverslips and stimulated to induce membrane ruffling, typically by the activation of Ras or related signaling molecules. The effect of inhibitors on the formation of these ruffles is then observed and quantified using microscopy.
Detailed Protocol (adapted from studies on Ras-transformed fibroblasts):
-
Cell Culture and Transfection:
-
Seed fibroblast cells (e.g., Rat-1 or NIH 3T3) on glass coverslips in 6-well plates.
-
For transient expression, transfect the cells with a plasmid encoding an activated form of Ras (e.g., H-Ras V12) using a suitable transfection reagent. A co-transfected fluorescent protein (e.g., GFP) can be used to identify transfected cells.
-
Allow the cells to express the protein for 24-48 hours.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound at 5-25 µM) or vehicle control for a specified period (e.g., 4-6 hours).
-
-
Cell Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
To visualize the actin cytoskeleton and thus the membrane ruffles, stain the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 568 phalloidin) for 30 minutes.
-
Wash the coverslips with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Quantification:
-
Examine the cells using a fluorescence microscope.
-
Identify transfected cells (if a fluorescent marker was used).
-
Quantify the percentage of transfected cells exhibiting prominent membrane ruffles in the presence and absence of the inhibitor. A cell is typically scored as positive for ruffling if it displays large, phase-dense, undulating protrusions around the cell periphery.
-
At least 100 transfected cells should be counted for each experimental condition.
-
Visualizing the Landscape of Ras Inhibition
Signaling Pathways and Inhibitor Mechanisms
Caption: Overview of the Ras signaling pathway and points of intervention for different inhibitor classes.
Experimental Workflow: Anchorage-Independent Growth Assay
Caption: A simplified workflow for the anchorage-independent growth (soft agar) assay.
Conclusion
The landscape of Ras-targeted therapies is rapidly evolving, offering a range of strategies to combat Ras-driven cancers. This compound stands out due to its unique mechanism of action, targeting a Rac-dependent pathway downstream of Ras, which is distinct from the more conventional approach of inhibiting the MAPK cascade. While direct comparative data is still emerging, this guide provides a framework for understanding the relative strengths and characteristics of this compound in the context of other major Ras pathway inhibitors. The choice of inhibitor will ultimately depend on the specific Ras mutation, the tumor type, and the potential for combination therapies to overcome resistance. The detailed protocols and visual aids provided herein are intended to support researchers in the design and interpretation of experiments aimed at further elucidating the therapeutic potential of these promising anti-cancer agents.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-RAS inhibitor RMC-7977 is efficacious in treating NF1-related tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. opnme.com [opnme.com]
- 8. opnme.com [opnme.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SCH 51344 and Farnesyltransferase Inhibitors in Targeting Ras-Driven Oncogenesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of SCH 51344 and farnesyltransferase inhibitors (FTIs), two classes of compounds developed to counteract the effects of the Ras oncoprotein. While both target the Ras signaling pathway, they do so at distinct points, leading to different biological outcomes.
Currently, there is a lack of published studies that directly compare the efficacy of this compound with farnesyltransferase inhibitors in the same experimental systems. Therefore, this guide will present the available data for each compound class separately to facilitate an informed understanding of their individual characteristics and therapeutic potential.
Differentiated Mechanisms of Action
Farnesyltransferase inhibitors (FTIs) were developed as upstream antagonists of Ras signaling. They function by inhibiting the farnesyltransferase enzyme, which is responsible for attaching a farnesyl lipid group to the C-terminus of the Ras protein. This farnesylation step is critical for Ras to anchor to the plasma membrane, a prerequisite for its signal-transducing functions. By preventing membrane localization, FTIs effectively block Ras from activating its downstream effector pathways. However, the efficacy of FTIs can be limited by alternative prenylation of K-Ras and N-Ras by the enzyme geranylgeranyltransferase-I, a known resistance mechanism.
In contrast, this compound, a pyrazoloquinoline derivative, operates downstream of Ras. It was identified for its ability to revert the transformed phenotype of Ras-mutant cells without significantly affecting the well-known Ras-Raf-ERK signaling cascade. Instead, this compound specifically disrupts the Ras/Rac-mediated cell morphology pathway, leading to the inhibition of membrane ruffling and cytoskeletal reorganization, which are crucial for cancer cell motility and invasion. This novel mechanism suggests that this compound targets a distinct set of Ras effector functions related to cell morphology and anchorage-independent growth.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and two prominent farnesyltransferase inhibitors, Lonafarnib and Tipifarnib. It is critical to note that these data are compiled from different studies and experimental conditions, and therefore do not represent a direct, head-to-head comparison.
Table 1: Efficacy of this compound
| Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| Rat-2 (transformed by oncogenic RAS and RAC) | Anchorage-Independent Growth | - | Effective Inhibition | |
| Human Tumor Lines (with activated ras) | Anchorage-Independent Growth | - | Potent Inhibitor | |
| U2OS (Osteosarcoma) | Not Specified | EC50 | > 20 µM |
Table 2: Efficacy of Farnesyltransferase Inhibitors (FTIs)
| Compound | Cell Line/Target | Assay Type | Efficacy Metric | Value | Reference |
| Lonafarnib | H-Ras, K-Ras, N-Ras | Farnesyltransferase Inhibition | IC50 | 1.9 nM, 5.2 nM, 2.8 nM | |
| NIH-K (Ras-transformed) | Anchorage-Independent Growth | IC50 | 500 nM | ||
| SMMC-7721, QGY-7703 (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | IC50 (48h) | 20.29 µM, 20.35 µM | ||
| Tipifarnib | Farnesyltransferase | Enzyme Inhibition | IC50 | 0.6 nM | |
| H-Ras transformed NIH3T3 | Ras Processing | EC50 | 1.6 - 2.0 nM | ||
| T-cell Lymphoma Lines (panel of 25) | Cell Viability | IC50 (96h) | < 100 nM (in 60% of lines) | ||
| CCRF-CEM (Leukemia) | Daunorubicin Efflux Inhibition | IC50 | < 0.5 µM |
Signaling Pathways and Points of Inhibition
The distinct mechanisms of this compound and FTIs are best visualized through their points of intervention in the Ras signaling pathway.
Caption: Points of intervention for FTIs and this compound in the Ras signaling pathway.
Experimental Protocols
Detailed methodologies for the key assays cited in the efficacy tables are provided below.
Farnesyltransferase (FTase) Activity Assay
This assay quantifies the enzymatic activity of FTase and is used to determine the IC50 values of FTIs.
-
Principle: A non-radioactive, fluorimetric method is commonly employed. In this assay, FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The resulting farnesylated, dansylated product generates a fluorescent signal.
-
Reagents: Assay buffer, farnesyl pyrophosphate, dansyl-peptide substrate, purified FTase enzyme, and the test inhibitor (e.g., Lonafarnib, Tipifarnib) at various concentrations.
-
Procedure:
-
Prepare a working reagent mix containing the assay buffer, farnesyl pyrophosphate, and the peptide substrate.
-
In a 384-well microplate, add the FTase enzyme solution to each well.
-
Add the test inhibitor at a range of concentrations to the respective wells.
-
Initiate the reaction by adding the working reagent to all wells.
-
Measure the fluorescence intensity (e.g., λex/em = 340/550 nm) at time zero and after a set incubation period (e.g., 60 minutes) at room temperature.
-
-
Data Analysis: The change in fluorescence over time is proportional to the FTase activity. The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of transformed cells to grow without attachment to a solid surface, a hallmark of malignant transformation. It is a key method for evaluating the anti-cancer efficacy of compounds like this compound and FTIs.
-
Principle: Cancer cells, unlike normal cells, can proliferate in a semi-solid medium like soft agar (B569324), forming colonies. The assay quantifies the inhibition of this ability.
-
Procedure:
-
Base Layer: Prepare a solution of 0.5-0.7% agar in complete culture medium. Pipette this solution into 6-well plates or 60 mm dishes and allow it to solidify at room temperature, forming the base layer.
-
Cell Layer: Harvest and count the cells to be tested. Resuspend the cells in a 0.3-0.4% agar solution in complete culture medium containing the test compound (this compound or an FTI) at various concentrations.
-
Carefully layer the cell-agar suspension on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 14-28 days. Add a small amount of complete medium to the top of the agar periodically to prevent drying.
-
Quantification: After the incubation period, stain the colonies with a solution like Crystal Violet or a tetrazolium salt (e.g., MTT). Count the number and measure the size of the colonies using a microscope and imaging software.
-
-
Data Analysis: The number of colonies in treated wells is compared to the number in untreated control wells to determine the percentage of inhibition of anchorage-independent growth. The IC50 value is the concentration of the compound that causes a 50% reduction in colony formation.
Caption: Workflow for the anchorage-independent growth (soft agar) assay.
Membrane Ruffling Assay
This assay is particularly relevant for assessing the mechanism of action of this compound. It visualizes and quantifies the formation of actin-rich protrusions on the cell surface.
-
Principle: Cells are stimulated to form membrane ruffles, and the effect of an inhibitor is observed by staining the actin cytoskeleton and imaging with fluorescence microscopy.
-
Procedure:
-
Cell Culture: Plate cells (e.g., fibroblasts) on glass coverslips and allow them to adhere.
-
Treatment: Treat the cells with the test compound (e.g., this compound) for a specified period.
-
Stimulation: Induce membrane ruffling by adding a growth factor like Platelet-Derived Growth Factor (PDGF) or Epidermal Growth Factor (EGF) for a short period (e.g., 5-15 minutes).
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize them with a detergent like Triton X-100, and stain the F-actin filaments with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Rhodamine-phalloidin).
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
-
Data Analysis: The percentage of cells exhibiting prominent membrane ruffles in the drug-treated group is compared to the stimulated control group. The intensity and area of ruffling can also be quantified using image analysis software.
Conclusion
This compound and farnesyltransferase inhibitors represent two distinct strategies for targeting the oncogenic activity of Ras. FTIs act as an upstream blockade, preventing Ras from reaching its site of action at the cell membrane. In contrast, this compound acts downstream, selectively inhibiting the cytoskeletal and morphological changes induced by Ras and Rac, without affecting the canonical ERK pathway.
The available preclinical data indicate that both classes of compounds can effectively inhibit the growth of Ras-transformed cells. FTIs like Lonafarnib and Tipifarnib show potent enzymatic inhibition in the nanomolar range, though cellular efficacy can vary and is influenced by factors such as alternative prenylation. This compound demonstrates potent inhibition of anchorage-independent growth, highlighting the importance of the cell morphology pathway in Ras-mediated transformation.
The choice between these therapeutic strategies may depend on the specific genetic context of the tumor, including the Ras isoform mutated and the status of other signaling pathways. The novel mechanism of this compound suggests it could be effective in tumors where the Ras-ERK pathway is not the sole driver of malignancy or as a potential combination therapy to overcome resistance to agents targeting other nodes in the Ras network. Further research, including direct comparative studies, is warranted to fully elucidate the relative efficacy and optimal clinical application of these two classes of Ras-targeted agents.
A Comparative Analysis of SCH 51344 and Farnesyltransferase Inhibitors in Targeting Ras-Driven Oncogenesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of SCH 51344 and farnesyltransferase inhibitors (FTIs), two classes of compounds developed to counteract the effects of the Ras oncoprotein. While both target the Ras signaling pathway, they do so at distinct points, leading to different biological outcomes.
Currently, there is a lack of published studies that directly compare the efficacy of this compound with farnesyltransferase inhibitors in the same experimental systems. Therefore, this guide will present the available data for each compound class separately to facilitate an informed understanding of their individual characteristics and therapeutic potential.
Differentiated Mechanisms of Action
Farnesyltransferase inhibitors (FTIs) were developed as upstream antagonists of Ras signaling. They function by inhibiting the farnesyltransferase enzyme, which is responsible for attaching a farnesyl lipid group to the C-terminus of the Ras protein. This farnesylation step is critical for Ras to anchor to the plasma membrane, a prerequisite for its signal-transducing functions. By preventing membrane localization, FTIs effectively block Ras from activating its downstream effector pathways. However, the efficacy of FTIs can be limited by alternative prenylation of K-Ras and N-Ras by the enzyme geranylgeranyltransferase-I, a known resistance mechanism.
In contrast, this compound, a pyrazoloquinoline derivative, operates downstream of Ras. It was identified for its ability to revert the transformed phenotype of Ras-mutant cells without significantly affecting the well-known Ras-Raf-ERK signaling cascade. Instead, this compound specifically disrupts the Ras/Rac-mediated cell morphology pathway, leading to the inhibition of membrane ruffling and cytoskeletal reorganization, which are crucial for cancer cell motility and invasion. This novel mechanism suggests that this compound targets a distinct set of Ras effector functions related to cell morphology and anchorage-independent growth.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and two prominent farnesyltransferase inhibitors, Lonafarnib and Tipifarnib. It is critical to note that these data are compiled from different studies and experimental conditions, and therefore do not represent a direct, head-to-head comparison.
Table 1: Efficacy of this compound
| Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| Rat-2 (transformed by oncogenic RAS and RAC) | Anchorage-Independent Growth | - | Effective Inhibition | |
| Human Tumor Lines (with activated ras) | Anchorage-Independent Growth | - | Potent Inhibitor | |
| U2OS (Osteosarcoma) | Not Specified | EC50 | > 20 µM |
Table 2: Efficacy of Farnesyltransferase Inhibitors (FTIs)
| Compound | Cell Line/Target | Assay Type | Efficacy Metric | Value | Reference |
| Lonafarnib | H-Ras, K-Ras, N-Ras | Farnesyltransferase Inhibition | IC50 | 1.9 nM, 5.2 nM, 2.8 nM | |
| NIH-K (Ras-transformed) | Anchorage-Independent Growth | IC50 | 500 nM | ||
| SMMC-7721, QGY-7703 (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | IC50 (48h) | 20.29 µM, 20.35 µM | ||
| Tipifarnib | Farnesyltransferase | Enzyme Inhibition | IC50 | 0.6 nM | |
| H-Ras transformed NIH3T3 | Ras Processing | EC50 | 1.6 - 2.0 nM | ||
| T-cell Lymphoma Lines (panel of 25) | Cell Viability | IC50 (96h) | < 100 nM (in 60% of lines) | ||
| CCRF-CEM (Leukemia) | Daunorubicin Efflux Inhibition | IC50 | < 0.5 µM |
Signaling Pathways and Points of Inhibition
The distinct mechanisms of this compound and FTIs are best visualized through their points of intervention in the Ras signaling pathway.
Caption: Points of intervention for FTIs and this compound in the Ras signaling pathway.
Experimental Protocols
Detailed methodologies for the key assays cited in the efficacy tables are provided below.
Farnesyltransferase (FTase) Activity Assay
This assay quantifies the enzymatic activity of FTase and is used to determine the IC50 values of FTIs.
-
Principle: A non-radioactive, fluorimetric method is commonly employed. In this assay, FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The resulting farnesylated, dansylated product generates a fluorescent signal.
-
Reagents: Assay buffer, farnesyl pyrophosphate, dansyl-peptide substrate, purified FTase enzyme, and the test inhibitor (e.g., Lonafarnib, Tipifarnib) at various concentrations.
-
Procedure:
-
Prepare a working reagent mix containing the assay buffer, farnesyl pyrophosphate, and the peptide substrate.
-
In a 384-well microplate, add the FTase enzyme solution to each well.
-
Add the test inhibitor at a range of concentrations to the respective wells.
-
Initiate the reaction by adding the working reagent to all wells.
-
Measure the fluorescence intensity (e.g., λex/em = 340/550 nm) at time zero and after a set incubation period (e.g., 60 minutes) at room temperature.
-
-
Data Analysis: The change in fluorescence over time is proportional to the FTase activity. The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of transformed cells to grow without attachment to a solid surface, a hallmark of malignant transformation. It is a key method for evaluating the anti-cancer efficacy of compounds like this compound and FTIs.
-
Principle: Cancer cells, unlike normal cells, can proliferate in a semi-solid medium like soft agar, forming colonies. The assay quantifies the inhibition of this ability.
-
Procedure:
-
Base Layer: Prepare a solution of 0.5-0.7% agar in complete culture medium. Pipette this solution into 6-well plates or 60 mm dishes and allow it to solidify at room temperature, forming the base layer.
-
Cell Layer: Harvest and count the cells to be tested. Resuspend the cells in a 0.3-0.4% agar solution in complete culture medium containing the test compound (this compound or an FTI) at various concentrations.
-
Carefully layer the cell-agar suspension on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 14-28 days. Add a small amount of complete medium to the top of the agar periodically to prevent drying.
-
Quantification: After the incubation period, stain the colonies with a solution like Crystal Violet or a tetrazolium salt (e.g., MTT). Count the number and measure the size of the colonies using a microscope and imaging software.
-
-
Data Analysis: The number of colonies in treated wells is compared to the number in untreated control wells to determine the percentage of inhibition of anchorage-independent growth. The IC50 value is the concentration of the compound that causes a 50% reduction in colony formation.
Caption: Workflow for the anchorage-independent growth (soft agar) assay.
Membrane Ruffling Assay
This assay is particularly relevant for assessing the mechanism of action of this compound. It visualizes and quantifies the formation of actin-rich protrusions on the cell surface.
-
Principle: Cells are stimulated to form membrane ruffles, and the effect of an inhibitor is observed by staining the actin cytoskeleton and imaging with fluorescence microscopy.
-
Procedure:
-
Cell Culture: Plate cells (e.g., fibroblasts) on glass coverslips and allow them to adhere.
-
Treatment: Treat the cells with the test compound (e.g., this compound) for a specified period.
-
Stimulation: Induce membrane ruffling by adding a growth factor like Platelet-Derived Growth Factor (PDGF) or Epidermal Growth Factor (EGF) for a short period (e.g., 5-15 minutes).
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize them with a detergent like Triton X-100, and stain the F-actin filaments with a fluorescently-labeled phalloidin conjugate (e.g., Rhodamine-phalloidin).
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
-
Data Analysis: The percentage of cells exhibiting prominent membrane ruffles in the drug-treated group is compared to the stimulated control group. The intensity and area of ruffling can also be quantified using image analysis software.
Conclusion
This compound and farnesyltransferase inhibitors represent two distinct strategies for targeting the oncogenic activity of Ras. FTIs act as an upstream blockade, preventing Ras from reaching its site of action at the cell membrane. In contrast, this compound acts downstream, selectively inhibiting the cytoskeletal and morphological changes induced by Ras and Rac, without affecting the canonical ERK pathway.
The available preclinical data indicate that both classes of compounds can effectively inhibit the growth of Ras-transformed cells. FTIs like Lonafarnib and Tipifarnib show potent enzymatic inhibition in the nanomolar range, though cellular efficacy can vary and is influenced by factors such as alternative prenylation. This compound demonstrates potent inhibition of anchorage-independent growth, highlighting the importance of the cell morphology pathway in Ras-mediated transformation.
The choice between these therapeutic strategies may depend on the specific genetic context of the tumor, including the Ras isoform mutated and the status of other signaling pathways. The novel mechanism of this compound suggests it could be effective in tumors where the Ras-ERK pathway is not the sole driver of malignancy or as a potential combination therapy to overcome resistance to agents targeting other nodes in the Ras network. Further research, including direct comparative studies, is warranted to fully elucidate the relative efficacy and optimal clinical application of these two classes of Ras-targeted agents.
A Comparative Analysis of SCH 51344 and (S)-crizotinib as MTH1 Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two key MTH1 inhibitors. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols.
The sanitation of the cellular nucleotide pool is a critical process for maintaining genomic integrity, particularly in cancer cells which exhibit high levels of reactive oxygen species (ROS). The MTH1 (MutT Homolog 1) enzyme, a nudix hydrolase, plays a pivotal role in this process by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, thereby preventing their incorporation into DNA.[1][2] This dependence of cancer cells on MTH1 has made it an attractive target for anticancer therapies. This guide presents a comparative analysis of two small molecule inhibitors of MTH1: SCH 51344, an experimental small molecule, and (S)-crizotinib, the therapeutically inactive enantiomer of the approved kinase inhibitor crizotinib.
Quantitative Comparison of Inhibitory Activity
The potency of this compound and (S)-crizotinib as MTH1 inhibitors has been evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data from published studies.
| Inhibitor | Assay Type | Parameter | Value | Reference |
| This compound | Isothermal Titration Calorimetry (ITC) | Kd | 49 nM | [3] |
| (S)-crizotinib | MTH1 Catalytic Assay | IC50 | 72 nM | [4][5] |
| (S)-crizotinib | MTH1 Catalytic Assay (vs. 8-oxo-dGTP) | IC50 | 330 nM | [3] |
| (S)-crizotinib | MTH1 Catalytic Assay (vs. 2-OH-dATP) | IC50 | 408 nM | [3] |
| (R)-crizotinib | MTH1 Catalytic Assay | IC50 | >10 µM | [3] |
Table 1: Biochemical Potency of MTH1 Inhibitors. This table highlights the direct inhibitory activity of the compounds against the MTH1 enzyme. (S)-crizotinib demonstrates potent, low nanomolar inhibition of MTH1, while its enantiomer, (R)-crizotinib, is significantly less active.
| Inhibitor | Cell Line | Assay Type | Effect | Reference |
| This compound | SW480, PANC1 | Colony Formation Assay | Inhibition of colony formation | [3] |
| (S)-crizotinib | SW480, PANC1 | Colony Formation Assay | Inhibition of colony formation | [3] |
| This compound | SW480 | DNA Damage (Comet Assay) | Induction of DNA single-strand breaks | [3][6] |
| (S)-crizotinib | SW480 | DNA Damage (Comet Assay) | Induction of DNA single-strand breaks | [3][6] |
| (S)-crizotinib | SW480 Xenograft | Tumor Growth | Suppression of tumor growth | [3][6] |
Table 2: Cellular and In Vivo Efficacy of MTH1 Inhibitors. This table showcases the biological consequences of MTH1 inhibition in cancer cell models. Both this compound and (S)-crizotinib effectively suppress cancer cell proliferation and induce DNA damage. Notably, (S)-crizotinib has demonstrated anti-tumor activity in a mouse xenograft model.
Signaling Pathways and Mechanism of Action
MTH1 inhibition disrupts the homeostasis of the nucleotide pool, leading to the incorporation of damaged bases into DNA during replication.[7][8] This, in turn, triggers a DNA damage response (DDR), ultimately causing cancer cell death.[9][10][11] The efficacy of MTH1 inhibitors is particularly pronounced in cancer cells with activated RAS signaling, which are known to have elevated levels of ROS and a greater reliance on MTH1 for survival.[7][12][13]
Figure 1: This diagram illustrates the proposed mechanism of action for MTH1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and (S)-crizotinib.
MTH1 Catalytic Assay
This assay measures the enzymatic activity of MTH1 and its inhibition by the compounds.
-
Principle: The hydrolysis of a substrate (e.g., 8-oxo-dGTP) by MTH1 produces pyrophosphate (PPi). The amount of PPi generated is quantified, typically using a luminescence-based detection kit.
-
Procedure:
-
Recombinant MTH1 protein is incubated with serial dilutions of the inhibitor in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the MTH1 substrate.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A detection reagent is added to measure the amount of PPi produced.
-
Luminescence is read on a plate reader.
-
IC50 values are calculated by fitting the data to a dose-response curve.[4]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity of an inhibitor to its target protein.
-
Principle: ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Procedure:
-
A solution of the MTH1 protein is placed in the sample cell of the calorimeter.
-
A solution of the inhibitor is loaded into the injection syringe.
-
The inhibitor solution is injected in small aliquots into the protein solution.
-
The heat change associated with each injection is measured.
-
The data are integrated and fit to a binding model to determine the thermodynamic parameters of the interaction.[3]
-
Cellular Assays
Colony Formation Assay
This assay assesses the long-term effect of a compound on the proliferative capacity of cells.
-
Procedure:
-
Cells are seeded at a low density in multi-well plates.
-
The following day, cells are treated with various concentrations of the inhibitor or vehicle control (DMSO).
-
Cells are incubated for 7-10 days to allow for colony formation.
-
Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
The number and size of colonies are quantified.[4]
-
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
-
Procedure:
-
Cells are treated with the inhibitor for a specified time.
-
Cells are embedded in a low-melting-point agarose (B213101) on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.
-
The slides are subjected to electrophoresis under alkaline conditions, which denatures the DNA and allows broken DNA fragments to migrate out of the nucleus, forming a "comet tail".
-
The DNA is stained with a fluorescent dye and visualized by microscopy.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[3][6]
-
Figure 2: This diagram outlines the typical experimental workflow for characterizing MTH1 inhibitors.
Conclusion
Both this compound and (S)-crizotinib have proven to be valuable tool compounds for studying the biological role of MTH1 and for validating it as a potential anticancer target. (S)-crizotinib, in particular, exhibits potent and selective inhibition of MTH1, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells, and has demonstrated efficacy in preclinical in vivo models. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research in this promising area of drug discovery.
References
- 1. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Influence of Chirality of Crizotinib on Its MTH1 Protein Inhibitory Activity: Insight from Molecular Dynamics Simulations and Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SCH 51344 and (S)-crizotinib as MTH1 Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two key MTH1 inhibitors. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols.
The sanitation of the cellular nucleotide pool is a critical process for maintaining genomic integrity, particularly in cancer cells which exhibit high levels of reactive oxygen species (ROS). The MTH1 (MutT Homolog 1) enzyme, a nudix hydrolase, plays a pivotal role in this process by hydrolyzing oxidized purine nucleoside triphosphates, thereby preventing their incorporation into DNA.[1][2] This dependence of cancer cells on MTH1 has made it an attractive target for anticancer therapies. This guide presents a comparative analysis of two small molecule inhibitors of MTH1: SCH 51344, an experimental small molecule, and (S)-crizotinib, the therapeutically inactive enantiomer of the approved kinase inhibitor crizotinib.
Quantitative Comparison of Inhibitory Activity
The potency of this compound and (S)-crizotinib as MTH1 inhibitors has been evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data from published studies.
| Inhibitor | Assay Type | Parameter | Value | Reference |
| This compound | Isothermal Titration Calorimetry (ITC) | Kd | 49 nM | [3] |
| (S)-crizotinib | MTH1 Catalytic Assay | IC50 | 72 nM | [4][5] |
| (S)-crizotinib | MTH1 Catalytic Assay (vs. 8-oxo-dGTP) | IC50 | 330 nM | [3] |
| (S)-crizotinib | MTH1 Catalytic Assay (vs. 2-OH-dATP) | IC50 | 408 nM | [3] |
| (R)-crizotinib | MTH1 Catalytic Assay | IC50 | >10 µM | [3] |
Table 1: Biochemical Potency of MTH1 Inhibitors. This table highlights the direct inhibitory activity of the compounds against the MTH1 enzyme. (S)-crizotinib demonstrates potent, low nanomolar inhibition of MTH1, while its enantiomer, (R)-crizotinib, is significantly less active.
| Inhibitor | Cell Line | Assay Type | Effect | Reference |
| This compound | SW480, PANC1 | Colony Formation Assay | Inhibition of colony formation | [3] |
| (S)-crizotinib | SW480, PANC1 | Colony Formation Assay | Inhibition of colony formation | [3] |
| This compound | SW480 | DNA Damage (Comet Assay) | Induction of DNA single-strand breaks | [3][6] |
| (S)-crizotinib | SW480 | DNA Damage (Comet Assay) | Induction of DNA single-strand breaks | [3][6] |
| (S)-crizotinib | SW480 Xenograft | Tumor Growth | Suppression of tumor growth | [3][6] |
Table 2: Cellular and In Vivo Efficacy of MTH1 Inhibitors. This table showcases the biological consequences of MTH1 inhibition in cancer cell models. Both this compound and (S)-crizotinib effectively suppress cancer cell proliferation and induce DNA damage. Notably, (S)-crizotinib has demonstrated anti-tumor activity in a mouse xenograft model.
Signaling Pathways and Mechanism of Action
MTH1 inhibition disrupts the homeostasis of the nucleotide pool, leading to the incorporation of damaged bases into DNA during replication.[7][8] This, in turn, triggers a DNA damage response (DDR), ultimately causing cancer cell death.[9][10][11] The efficacy of MTH1 inhibitors is particularly pronounced in cancer cells with activated RAS signaling, which are known to have elevated levels of ROS and a greater reliance on MTH1 for survival.[7][12][13]
Figure 1: This diagram illustrates the proposed mechanism of action for MTH1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and (S)-crizotinib.
MTH1 Catalytic Assay
This assay measures the enzymatic activity of MTH1 and its inhibition by the compounds.
-
Principle: The hydrolysis of a substrate (e.g., 8-oxo-dGTP) by MTH1 produces pyrophosphate (PPi). The amount of PPi generated is quantified, typically using a luminescence-based detection kit.
-
Procedure:
-
Recombinant MTH1 protein is incubated with serial dilutions of the inhibitor in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the MTH1 substrate.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A detection reagent is added to measure the amount of PPi produced.
-
Luminescence is read on a plate reader.
-
IC50 values are calculated by fitting the data to a dose-response curve.[4]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity of an inhibitor to its target protein.
-
Principle: ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Procedure:
-
A solution of the MTH1 protein is placed in the sample cell of the calorimeter.
-
A solution of the inhibitor is loaded into the injection syringe.
-
The inhibitor solution is injected in small aliquots into the protein solution.
-
The heat change associated with each injection is measured.
-
The data are integrated and fit to a binding model to determine the thermodynamic parameters of the interaction.[3]
-
Cellular Assays
Colony Formation Assay
This assay assesses the long-term effect of a compound on the proliferative capacity of cells.
-
Procedure:
-
Cells are seeded at a low density in multi-well plates.
-
The following day, cells are treated with various concentrations of the inhibitor or vehicle control (DMSO).
-
Cells are incubated for 7-10 days to allow for colony formation.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number and size of colonies are quantified.[4]
-
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
-
Procedure:
-
Cells are treated with the inhibitor for a specified time.
-
Cells are embedded in a low-melting-point agarose on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.
-
The slides are subjected to electrophoresis under alkaline conditions, which denatures the DNA and allows broken DNA fragments to migrate out of the nucleus, forming a "comet tail".
-
The DNA is stained with a fluorescent dye and visualized by microscopy.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[3][6]
-
Figure 2: This diagram outlines the typical experimental workflow for characterizing MTH1 inhibitors.
Conclusion
Both this compound and (S)-crizotinib have proven to be valuable tool compounds for studying the biological role of MTH1 and for validating it as a potential anticancer target. (S)-crizotinib, in particular, exhibits potent and selective inhibition of MTH1, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells, and has demonstrated efficacy in preclinical in vivo models. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research in this promising area of drug discovery.
References
- 1. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Influence of Chirality of Crizotinib on Its MTH1 Protein Inhibitory Activity: Insight from Molecular Dynamics Simulations and Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SCH 51344's Effects with Genetic Knockdown of MTH1: A Comparative Guide
This guide provides an objective comparison of the pharmacological inhibition of the MTH1 enzyme by SCH 51344 and the genetic knockdown of the MTH1 gene. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the validation of MTH1 as a therapeutic target in oncology.
Introduction to MTH1 and this compound
MTH1 (MutT Homologue 1) , also known as NUDT1, is a crucial enzyme in cellular "housekeeping." Its primary function is to sanitize the pool of deoxynucleoside triphosphates (dNTPs) by hydrolyzing oxidized purines, such as 8-oxo-dGTP and 2-OH-dATP. This action prevents the incorporation of damaged bases into DNA during replication, thereby averting DNA damage, mutations, and subsequent cell death. Cancer cells, which typically exhibit high levels of reactive oxygen species (ROS) and oxidative stress, often overexpress MTH1 to survive. This dependency makes MTH1 an attractive target for cancer therapy.
This compound is a small molecule that was initially identified as an inhibitor of the Ras/Rac-mediated cell morphology pathway. Subsequent research, however, revealed that its potent anti-cancer effects are primarily due to the inhibition of MTH1. A chemical proteomic approach identified MTH1 as the main cellular target of this compound. This guide cross-validates this finding by comparing the cellular phenotypes induced by this compound with those resulting from the genetic silencing of MTH1.
Comparative Analysis of Pharmacological Inhibition vs. Genetic Knockdown
The central hypothesis is that if this compound's anti-proliferative effects are on-target, they should be phenocopied by the genetic knockdown of MTH1. Conversely, overexpression of MTH1 should confer resistance to this compound. Experimental data from various studies support this hypothesis.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from key experiments comparing the effects of this compound treatment with MTH1 genetic knockdown (siRNA/shRNA) in cancer cell lines.
| Experimental Endpoint | This compound Treatment | MTH1 Genetic Knockdown (siRNA/shRNA) | Cell Lines | Reference |
| Binding Affinity (Kd) | 49 nM | Not Applicable | In vitro | |
| Colony Formation | Impaired colony formation | Phenocopied the inhibitor's effect | SW480, DLD1 | |
| Cell Viability | Reduced cell viability | Reduced cell viability | SW480 | |
| DNA Damage (53BP1 foci) | Significant increase in 53BP1 foci | Induced an increase in 53BP1 foci | SW480 | |
| DNA Single-Strand Breaks (Comet Assay) | Significant increase in mean tail moment | Phenocopied the inhibitor's effect | SW480 | |
| Rescue by MTH1 Overexpression | Reduced sensitivity to this compound | Not Applicable | SW480 | |
| Gemcitabine Sensitivity (MCF7-R) | Not directly tested | 1.75-fold increase in sensitivity | MCF7-R | |
| Protein Knockdown Efficiency | Not Applicable | ~77% reduction in MTH1 protein | MCF7-R |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the MTH1 signaling pathway and the experimental logic for cross-validation.
Caption: MTH1 pathway inhibition by this compound or genetic knockdown.
Caption: Experimental workflow for cross-validating MTH1 as the target of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparative analysis. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
MTH1 Genetic Knockdown using siRNA
-
Objective: To transiently reduce the expression of MTH1 protein.
-
Materials:
-
Human cancer cells (e.g., SW480, MCF7-R).
-
MTH1-specific siRNA and non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Standard cell culture reagents.
-
-
Protocol:
-
Seed cells in 6-well plates to be 30-50% confluent at the time of transfection.
-
For each well, dilute siRNA (e.g., 25 pmol) in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex drop-wise to the cells.
-
Incubate cells for 24-72 hours.
-
Harvest cells for downstream analysis (Western Blot to confirm knockdown, or use in functional assays).
-
DNA Damage Assessment: Comet Assay (Alkaline)
-
Objective: To detect DNA single-strand breaks.
-
Materials:
-
Treated and control cells.
-
Comet Assay Kit (containing Lysis Solution, Alkaline Unwinding Solution, Electrophoresis Buffer, and DNA stain).
-
Microscope slides.
-
Horizontal gel electrophoresis tank.
-
Fluorescence microscope.
-
-
Protocol:
-
Harvest and resuspend ~1x10^5 cells in ice-cold PBS.
-
Combine cells with molten low-melting-point agarose (B213101) and immediately pipette onto a coated microscope slide.
-
Immerse slides in Lysis Solution at 4°C for at least 1 hour.
-
Immerse slides in Alkaline Unwinding Solution for 20-60 minutes at room temperature in the dark.
-
Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-30 minutes.
-
Gently rinse slides with a neutralization buffer and stain with a fluorescent DNA dye (e.g., SYBR Green).
-
Visualize slides using a fluorescence microscope. Quantify DNA damage by measuring the "tail moment" using appropriate software. An increased tail moment indicates more DNA damage.
-
DNA Damage Assessment: 53BP1 Immunofluorescence
-
Objective: To visualize and quantify DNA double-strand breaks by staining for 53BP1 foci.
-
Materials:
-
Treated and control cells grown on coverslips.
-
4% Paraformaldehyde (PFA).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody (anti-53BP1).
-
Alexa Fluor-conjugated secondary antibody.
-
DAPI nuclear counterstain.
-
Fluorescence microscope.
-
-
Protocol:
-
Fix cells on coverslips with 4% PFA for 15 minutes.
-
Permeabilize cells for 10 minutes.
-
Block non-specific antibody binding for 1 hour.
-
Incubate with primary anti-53BP1 antibody overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides.
-
Image cells using a fluorescence microscope and count the number of 53BP1 foci per nucleus. An increase in foci indicates elevated DNA damage.
-
Conclusion
Cross-Validation of SCH 51344's Effects with Genetic Knockdown of MTH1: A Comparative Guide
This guide provides an objective comparison of the pharmacological inhibition of the MTH1 enzyme by SCH 51344 and the genetic knockdown of the MTH1 gene. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the validation of MTH1 as a therapeutic target in oncology.
Introduction to MTH1 and this compound
MTH1 (MutT Homologue 1) , also known as NUDT1, is a crucial enzyme in cellular "housekeeping." Its primary function is to sanitize the pool of deoxynucleoside triphosphates (dNTPs) by hydrolyzing oxidized purines, such as 8-oxo-dGTP and 2-OH-dATP. This action prevents the incorporation of damaged bases into DNA during replication, thereby averting DNA damage, mutations, and subsequent cell death. Cancer cells, which typically exhibit high levels of reactive oxygen species (ROS) and oxidative stress, often overexpress MTH1 to survive. This dependency makes MTH1 an attractive target for cancer therapy.
This compound is a small molecule that was initially identified as an inhibitor of the Ras/Rac-mediated cell morphology pathway. Subsequent research, however, revealed that its potent anti-cancer effects are primarily due to the inhibition of MTH1. A chemical proteomic approach identified MTH1 as the main cellular target of this compound. This guide cross-validates this finding by comparing the cellular phenotypes induced by this compound with those resulting from the genetic silencing of MTH1.
Comparative Analysis of Pharmacological Inhibition vs. Genetic Knockdown
The central hypothesis is that if this compound's anti-proliferative effects are on-target, they should be phenocopied by the genetic knockdown of MTH1. Conversely, overexpression of MTH1 should confer resistance to this compound. Experimental data from various studies support this hypothesis.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from key experiments comparing the effects of this compound treatment with MTH1 genetic knockdown (siRNA/shRNA) in cancer cell lines.
| Experimental Endpoint | This compound Treatment | MTH1 Genetic Knockdown (siRNA/shRNA) | Cell Lines | Reference |
| Binding Affinity (Kd) | 49 nM | Not Applicable | In vitro | |
| Colony Formation | Impaired colony formation | Phenocopied the inhibitor's effect | SW480, DLD1 | |
| Cell Viability | Reduced cell viability | Reduced cell viability | SW480 | |
| DNA Damage (53BP1 foci) | Significant increase in 53BP1 foci | Induced an increase in 53BP1 foci | SW480 | |
| DNA Single-Strand Breaks (Comet Assay) | Significant increase in mean tail moment | Phenocopied the inhibitor's effect | SW480 | |
| Rescue by MTH1 Overexpression | Reduced sensitivity to this compound | Not Applicable | SW480 | |
| Gemcitabine Sensitivity (MCF7-R) | Not directly tested | 1.75-fold increase in sensitivity | MCF7-R | |
| Protein Knockdown Efficiency | Not Applicable | ~77% reduction in MTH1 protein | MCF7-R |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the MTH1 signaling pathway and the experimental logic for cross-validation.
Caption: MTH1 pathway inhibition by this compound or genetic knockdown.
Caption: Experimental workflow for cross-validating MTH1 as the target of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparative analysis. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
MTH1 Genetic Knockdown using siRNA
-
Objective: To transiently reduce the expression of MTH1 protein.
-
Materials:
-
Human cancer cells (e.g., SW480, MCF7-R).
-
MTH1-specific siRNA and non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Standard cell culture reagents.
-
-
Protocol:
-
Seed cells in 6-well plates to be 30-50% confluent at the time of transfection.
-
For each well, dilute siRNA (e.g., 25 pmol) in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex drop-wise to the cells.
-
Incubate cells for 24-72 hours.
-
Harvest cells for downstream analysis (Western Blot to confirm knockdown, or use in functional assays).
-
DNA Damage Assessment: Comet Assay (Alkaline)
-
Objective: To detect DNA single-strand breaks.
-
Materials:
-
Treated and control cells.
-
Comet Assay Kit (containing Lysis Solution, Alkaline Unwinding Solution, Electrophoresis Buffer, and DNA stain).
-
Microscope slides.
-
Horizontal gel electrophoresis tank.
-
Fluorescence microscope.
-
-
Protocol:
-
Harvest and resuspend ~1x10^5 cells in ice-cold PBS.
-
Combine cells with molten low-melting-point agarose and immediately pipette onto a coated microscope slide.
-
Immerse slides in Lysis Solution at 4°C for at least 1 hour.
-
Immerse slides in Alkaline Unwinding Solution for 20-60 minutes at room temperature in the dark.
-
Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-30 minutes.
-
Gently rinse slides with a neutralization buffer and stain with a fluorescent DNA dye (e.g., SYBR Green).
-
Visualize slides using a fluorescence microscope. Quantify DNA damage by measuring the "tail moment" using appropriate software. An increased tail moment indicates more DNA damage.
-
DNA Damage Assessment: 53BP1 Immunofluorescence
-
Objective: To visualize and quantify DNA double-strand breaks by staining for 53BP1 foci.
-
Materials:
-
Treated and control cells grown on coverslips.
-
4% Paraformaldehyde (PFA).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody (anti-53BP1).
-
Alexa Fluor-conjugated secondary antibody.
-
DAPI nuclear counterstain.
-
Fluorescence microscope.
-
-
Protocol:
-
Fix cells on coverslips with 4% PFA for 15 minutes.
-
Permeabilize cells for 10 minutes.
-
Block non-specific antibody binding for 1 hour.
-
Incubate with primary anti-53BP1 antibody overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides.
-
Image cells using a fluorescence microscope and count the number of 53BP1 foci per nucleus. An increase in foci indicates elevated DNA damage.
-
Conclusion
The Synergistic Potential of Farnesyltransferase Inhibitors in Combination Cancer Therapy: A Comparative Analysis
While direct experimental evidence for the synergistic effects of SCH 51344 with other anticancer agents remains unpublished, extensive research into other farnesyltransferase inhibitors (FTIs), such as lonafarnib (B1684561) (SCH66336) and tipifarnib (B1682913), has demonstrated significant synergistic potential in combination with a variety of cytotoxic and targeted agents. This guide provides a comparative overview of the preclinical and clinical findings for these related compounds, offering insights into the potential utility of this drug class in combination cancer therapy.
Farnesyltransferase inhibitors were initially developed to target the Ras signaling pathway, which is frequently dysregulated in cancer. By inhibiting the farnesylation of Ras proteins, a critical step for their membrane localization and activation, FTIs were expected to block downstream pro-proliferative and survival signals. However, their mechanism of action is now understood to be more complex, affecting other farnesylated proteins and influencing multiple cellular processes, which may contribute to their synergistic activity with other anticancer drugs.
Synergy of Farnesyltransferase Inhibitors with Chemotherapeutic Agents
Studies have shown that FTIs can enhance the efficacy of conventional chemotherapies, including platinum-based agents and taxanes.
Combination with Platinum Compounds
The combination of the FTI lonafarnib (SCH66336) with cisplatin (B142131) has been shown to produce additive to synergistic antiproliferative effects in a cell-line and sequence-dependent manner.[1] For instance, synergy was observed in A549 non-small cell lung cancer cells and T98G glioblastoma cells.[1] The synergistic effect was most pronounced when cells were exposed to lonafarnib prior to cisplatin, leading to enhanced apoptosis.[1]
Table 1: Synergistic Effects of Lonafarnib (SCH66336) and Cisplatin
| Cell Line | Cancer Type | Outcome |
| A549 | Non-Small Cell Lung Cancer | Additive to Synergistic |
| T98G | Glioblastoma | Additive to Synergistic |
| MCF-7 | Breast Cancer | Less than Additive |
| HCT116 | Colon Cancer | Less than Additive |
| BxPC-3 | Pancreatic Adenocarcinoma | Less than Additive |
Source: Adjei, A. A., et al. (2000). Synergy of the protein farnesyltransferase inhibitor SCH66336 and cisplatin in human cancer cell lines. Clinical Cancer Research, 6(8), 3297-3304.[1]
Combination with Taxanes
Lonafarnib has also demonstrated synergistic effects when combined with taxanes like paclitaxel (B517696) and docetaxel (B913) in a broad range of cancer cell lines, including those from breast, colon, lung, ovary, prostate, and pancreas.[2] This synergy is attributed, in part, to the enhanced stabilization of microtubules, leading to mitotic arrest and cell death.[3] A phase I clinical trial of lonafarnib in combination with paclitaxel in patients with solid tumors established a recommended dose for further studies and showed promising antitumor activity, including in patients who had previously failed taxane (B156437) therapy.[4]
Synergy with Targeted Therapies
The combination of FTIs with other targeted agents is an area of active investigation, with promising results in preclinical models.
Combination with mTOR Inhibitors
The combination of the FTI tipifarnib with the mTOR inhibitor rapamycin (B549165) has been shown to synergistically inhibit the growth of leukemia cells.[5] This combination induced apoptosis and cell-cycle arrest, and was also effective in tipifarnib-resistant cells.[5]
Combination with PI3Kα Inhibitors
In head and neck squamous cell carcinoma (HNSCC) models with PIK3CA and HRAS alterations, the combination of tipifarnib and the PI3Kα inhibitor alpelisib (B612111) resulted in synergistic cytotoxicity and tumor regression.[6]
Experimental Methodologies
The assessment of synergy in the cited studies typically involves the following experimental protocols:
In Vitro Synergy Assessment
-
Cell Lines and Culture: A panel of human cancer cell lines representing various tumor types are cultured under standard conditions.
-
Drug Treatment: Cells are treated with the FTI and the other anticancer agent, both as single agents and in combination, across a range of concentrations.
-
Assessment of Cell Viability and Proliferation: Assays such as the MTT assay, colony formation assays, or flow cytometry for cell cycle analysis are used to determine the effects of the drug combinations on cell growth and survival.
-
Calculation of Combination Index (CI): The synergistic, additive, or antagonistic effects of the drug combinations are quantified using the median-effect analysis, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Synergy Assessment
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to establish tumor xenografts.
-
Drug Administration: Once tumors reach a specified size, the mice are treated with the FTI, the other anticancer agent, or the combination, following a defined dosing schedule and route of administration.
-
Tumor Growth Inhibition: Tumor volume is measured regularly to assess the antitumor efficacy of the different treatment regimens.
-
Pharmacodynamic and Mechanistic Studies: Tumor tissues may be collected to analyze the effects of the combination on relevant signaling pathways and biomarkers.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of FTIs with other anticancer agents are often attributed to their ability to modulate multiple signaling pathways and cellular processes.
References
- 1. Synergy of the protein farnesyltransferase inhibitor SCH66336 and cisplatin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The farnesyl protein transferase inhibitor SCH66336 synergizes with taxanes in vitro and enhances their antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination of tipifarnib and rapamycin synergistically inhibits the growth of leukemia cells and overcomes resistance to tipifarnib via alteration of cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
The Synergistic Potential of Farnesyltransferase Inhibitors in Combination Cancer Therapy: A Comparative Analysis
While direct experimental evidence for the synergistic effects of SCH 51344 with other anticancer agents remains unpublished, extensive research into other farnesyltransferase inhibitors (FTIs), such as lonafarnib (SCH66336) and tipifarnib, has demonstrated significant synergistic potential in combination with a variety of cytotoxic and targeted agents. This guide provides a comparative overview of the preclinical and clinical findings for these related compounds, offering insights into the potential utility of this drug class in combination cancer therapy.
Farnesyltransferase inhibitors were initially developed to target the Ras signaling pathway, which is frequently dysregulated in cancer. By inhibiting the farnesylation of Ras proteins, a critical step for their membrane localization and activation, FTIs were expected to block downstream pro-proliferative and survival signals. However, their mechanism of action is now understood to be more complex, affecting other farnesylated proteins and influencing multiple cellular processes, which may contribute to their synergistic activity with other anticancer drugs.
Synergy of Farnesyltransferase Inhibitors with Chemotherapeutic Agents
Studies have shown that FTIs can enhance the efficacy of conventional chemotherapies, including platinum-based agents and taxanes.
Combination with Platinum Compounds
The combination of the FTI lonafarnib (SCH66336) with cisplatin has been shown to produce additive to synergistic antiproliferative effects in a cell-line and sequence-dependent manner.[1] For instance, synergy was observed in A549 non-small cell lung cancer cells and T98G glioblastoma cells.[1] The synergistic effect was most pronounced when cells were exposed to lonafarnib prior to cisplatin, leading to enhanced apoptosis.[1]
Table 1: Synergistic Effects of Lonafarnib (SCH66336) and Cisplatin
| Cell Line | Cancer Type | Outcome |
| A549 | Non-Small Cell Lung Cancer | Additive to Synergistic |
| T98G | Glioblastoma | Additive to Synergistic |
| MCF-7 | Breast Cancer | Less than Additive |
| HCT116 | Colon Cancer | Less than Additive |
| BxPC-3 | Pancreatic Adenocarcinoma | Less than Additive |
Source: Adjei, A. A., et al. (2000). Synergy of the protein farnesyltransferase inhibitor SCH66336 and cisplatin in human cancer cell lines. Clinical Cancer Research, 6(8), 3297-3304.[1]
Combination with Taxanes
Lonafarnib has also demonstrated synergistic effects when combined with taxanes like paclitaxel and docetaxel in a broad range of cancer cell lines, including those from breast, colon, lung, ovary, prostate, and pancreas.[2] This synergy is attributed, in part, to the enhanced stabilization of microtubules, leading to mitotic arrest and cell death.[3] A phase I clinical trial of lonafarnib in combination with paclitaxel in patients with solid tumors established a recommended dose for further studies and showed promising antitumor activity, including in patients who had previously failed taxane therapy.[4]
Synergy with Targeted Therapies
The combination of FTIs with other targeted agents is an area of active investigation, with promising results in preclinical models.
Combination with mTOR Inhibitors
The combination of the FTI tipifarnib with the mTOR inhibitor rapamycin has been shown to synergistically inhibit the growth of leukemia cells.[5] This combination induced apoptosis and cell-cycle arrest, and was also effective in tipifarnib-resistant cells.[5]
Combination with PI3Kα Inhibitors
In head and neck squamous cell carcinoma (HNSCC) models with PIK3CA and HRAS alterations, the combination of tipifarnib and the PI3Kα inhibitor alpelisib resulted in synergistic cytotoxicity and tumor regression.[6]
Experimental Methodologies
The assessment of synergy in the cited studies typically involves the following experimental protocols:
In Vitro Synergy Assessment
-
Cell Lines and Culture: A panel of human cancer cell lines representing various tumor types are cultured under standard conditions.
-
Drug Treatment: Cells are treated with the FTI and the other anticancer agent, both as single agents and in combination, across a range of concentrations.
-
Assessment of Cell Viability and Proliferation: Assays such as the MTT assay, colony formation assays, or flow cytometry for cell cycle analysis are used to determine the effects of the drug combinations on cell growth and survival.
-
Calculation of Combination Index (CI): The synergistic, additive, or antagonistic effects of the drug combinations are quantified using the median-effect analysis, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Synergy Assessment
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to establish tumor xenografts.
-
Drug Administration: Once tumors reach a specified size, the mice are treated with the FTI, the other anticancer agent, or the combination, following a defined dosing schedule and route of administration.
-
Tumor Growth Inhibition: Tumor volume is measured regularly to assess the antitumor efficacy of the different treatment regimens.
-
Pharmacodynamic and Mechanistic Studies: Tumor tissues may be collected to analyze the effects of the combination on relevant signaling pathways and biomarkers.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of FTIs with other anticancer agents are often attributed to their ability to modulate multiple signaling pathways and cellular processes.
References
- 1. Synergy of the protein farnesyltransferase inhibitor SCH66336 and cisplatin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The farnesyl protein transferase inhibitor SCH66336 synergizes with taxanes in vitro and enhances their antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination of tipifarnib and rapamycin synergistically inhibits the growth of leukemia cells and overcomes resistance to tipifarnib via alteration of cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Unveiling the Impact of SCH 51344 on Ras-Driven Malignancies: A Comparative Analysis
For Immediate Publication
Kenilworth, NJ – November 20, 2025 – In the intricate landscape of cancer research, targeting the notorious Ras family of oncoproteins remains a formidable challenge. The small molecule inhibitor, SCH 51344, has emerged as a noteworthy agent that disrupts Ras-mediated cellular transformation through a novel mechanism. This guide provides a comprehensive comparison of the effects of this compound on various Ras mutant cell lines, supported by key experimental data and detailed protocols for researchers in oncology and drug development.
This compound, a pyrazoloquinoline derivative, distinguishes itself by inhibiting Ras transformation not through the well-trodden ERK pathway, but by targeting a distinct signaling cascade that controls cell morphology.[1][2] Specifically, it blocks membrane ruffling induced by activated forms of H-Ras, K-Ras, and N-Ras, a crucial process in cell motility and transformation.[1][3][4] This unique mechanism of action makes this compound a valuable tool for dissecting Ras signaling and a potential therapeutic candidate.
Comparative Efficacy of this compound on Ras-Transformed Cells
Table 1: Effect of this compound on Anchorage-Independent Growth of Ras-Transformed Fibroblast Cell Lines
| Cell Line | Oncogenic Driver | Assay | Key Findings | Reference |
| Rat-2 Fibroblasts | Oncogenic H-Ras, K-Ras, N-Ras, and RAC V12 | Anchorage-Independent Growth | This compound was effective in inhibiting the anchorage-independent growth. | [1][4] |
| NIH 3T3 Cells | H-Ras | Soft-Agar Colony Formation | This compound demonstrated a dose-dependent inhibition of colony formation. | [5] |
| NIH 3T3 Cells | v-abl, v-mos, v-raf, mutant active MAP kinase kinase | Soft-Agar Colony Formation | This compound inhibited the ability of these oncogene-transformed cells to grow in soft agar (B569324). | [5] |
| NIH 3T3 Cells | v-fos | Soft-Agar Colony Formation | These cells were found to be resistant to the treatment of this compound. | [5] |
Mechanism of Action: A Departure from the Conventional
The Ras signaling network is complex, with multiple downstream effector pathways. As illustrated in the diagram below, Ras activation typically leads to the stimulation of the Raf-MEK-ERK (MAPK) pathway, which drives cell proliferation. However, this compound's activity is independent of this canonical pathway.[1][2][5] Instead, it targets the pathway involving Rac, a Rho family GTPase, which is responsible for cytoskeletal rearrangements and membrane ruffling.[1][3]
Experimental Protocols
The following is a detailed methodology for the anchorage-independent growth assay, a key experiment to evaluate the efficacy of compounds like this compound.
Anchorage-Independent Growth (Soft-Agar) Assay
This assay measures the ability of cells to proliferate in a semi-solid medium, a characteristic of transformed cells.
Materials:
-
Base agar solution (e.g., 1.2% agar in sterile water)
-
Top agar solution (e.g., 0.7% agar in sterile water)
-
2x cell culture medium (e.g., DMEM) supplemented with 20% Fetal Bovine Serum (FBS)
-
Ras-transformed cells (e.g., NIH 3T3 H-Ras)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
6-well tissue culture plates
-
Sterile tubes and pipettes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Base Layer:
-
Melt the base agar solution and cool to 42-45°C in a water bath.
-
Warm the 2x cell culture medium to 37°C.
-
Mix equal volumes of the base agar and 2x medium to create a final concentration of 0.6% agar in 1x medium with 10% FBS.
-
Pipette 2 mL of this mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature for at least 30 minutes.
-
-
Prepare Cell Layer:
-
Trypsinize and count the Ras-transformed cells.
-
Resuspend the cells in 1x cell culture medium at a concentration of 1 x 10⁴ cells/mL.
-
Melt the top agar solution and cool to 40°C.
-
In a sterile tube, mix 0.5 mL of the cell suspension with 1 mL of 1x medium containing the desired concentration of this compound (and a vehicle control).
-
Add 0.5 mL of the 0.7% top agar solution to the tube and mix gently by inverting. The final agar concentration will be approximately 0.35%.
-
-
Plating and Incubation:
-
Immediately overlay 2 mL of the cell/top agar mixture onto the solidified base layer in each well.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 14-21 days.
-
Feed the cells every 3-4 days by adding 100 µL of fresh medium containing the appropriate concentration of this compound.
-
-
Quantification:
-
After the incubation period, stain the colonies with a solution like 0.005% crystal violet.
-
Count the number of colonies in each well using a microscope or a colony counter.
-
Calculate the percentage of inhibition of colony formation for each concentration of this compound compared to the vehicle control.
-
Conclusion and Future Directions
This compound presents a unique approach to targeting Ras-driven cancers by inhibiting a non-canonical signaling pathway essential for the transformed phenotype. The available data robustly supports its efficacy in inhibiting the anchorage-independent growth of cells transformed by various Ras isoforms. While the current body of research provides a strong foundation, further studies are warranted to delineate the comparative sensitivity of a broader panel of cancer cell lines with specific, clinically relevant Ras mutations. Such investigations will be crucial in identifying the patient populations most likely to benefit from this novel therapeutic strategy and in guiding its future clinical development.
Contact: Media Relations Global Communications [email protected]
References
- 1. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ras-mutant cancers are sensitive to small molecule inhibition of V-type ATPases in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of SCH 51344 on Ras-Driven Malignancies: A Comparative Analysis
For Immediate Publication
Kenilworth, NJ – November 20, 2025 – In the intricate landscape of cancer research, targeting the notorious Ras family of oncoproteins remains a formidable challenge. The small molecule inhibitor, SCH 51344, has emerged as a noteworthy agent that disrupts Ras-mediated cellular transformation through a novel mechanism. This guide provides a comprehensive comparison of the effects of this compound on various Ras mutant cell lines, supported by key experimental data and detailed protocols for researchers in oncology and drug development.
This compound, a pyrazoloquinoline derivative, distinguishes itself by inhibiting Ras transformation not through the well-trodden ERK pathway, but by targeting a distinct signaling cascade that controls cell morphology.[1][2] Specifically, it blocks membrane ruffling induced by activated forms of H-Ras, K-Ras, and N-Ras, a crucial process in cell motility and transformation.[1][3][4] This unique mechanism of action makes this compound a valuable tool for dissecting Ras signaling and a potential therapeutic candidate.
Comparative Efficacy of this compound on Ras-Transformed Cells
Table 1: Effect of this compound on Anchorage-Independent Growth of Ras-Transformed Fibroblast Cell Lines
| Cell Line | Oncogenic Driver | Assay | Key Findings | Reference |
| Rat-2 Fibroblasts | Oncogenic H-Ras, K-Ras, N-Ras, and RAC V12 | Anchorage-Independent Growth | This compound was effective in inhibiting the anchorage-independent growth. | [1][4] |
| NIH 3T3 Cells | H-Ras | Soft-Agar Colony Formation | This compound demonstrated a dose-dependent inhibition of colony formation. | [5] |
| NIH 3T3 Cells | v-abl, v-mos, v-raf, mutant active MAP kinase kinase | Soft-Agar Colony Formation | This compound inhibited the ability of these oncogene-transformed cells to grow in soft agar. | [5] |
| NIH 3T3 Cells | v-fos | Soft-Agar Colony Formation | These cells were found to be resistant to the treatment of this compound. | [5] |
Mechanism of Action: A Departure from the Conventional
The Ras signaling network is complex, with multiple downstream effector pathways. As illustrated in the diagram below, Ras activation typically leads to the stimulation of the Raf-MEK-ERK (MAPK) pathway, which drives cell proliferation. However, this compound's activity is independent of this canonical pathway.[1][2][5] Instead, it targets the pathway involving Rac, a Rho family GTPase, which is responsible for cytoskeletal rearrangements and membrane ruffling.[1][3]
Experimental Protocols
The following is a detailed methodology for the anchorage-independent growth assay, a key experiment to evaluate the efficacy of compounds like this compound.
Anchorage-Independent Growth (Soft-Agar) Assay
This assay measures the ability of cells to proliferate in a semi-solid medium, a characteristic of transformed cells.
Materials:
-
Base agar solution (e.g., 1.2% agar in sterile water)
-
Top agar solution (e.g., 0.7% agar in sterile water)
-
2x cell culture medium (e.g., DMEM) supplemented with 20% Fetal Bovine Serum (FBS)
-
Ras-transformed cells (e.g., NIH 3T3 H-Ras)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
6-well tissue culture plates
-
Sterile tubes and pipettes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Base Layer:
-
Melt the base agar solution and cool to 42-45°C in a water bath.
-
Warm the 2x cell culture medium to 37°C.
-
Mix equal volumes of the base agar and 2x medium to create a final concentration of 0.6% agar in 1x medium with 10% FBS.
-
Pipette 2 mL of this mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature for at least 30 minutes.
-
-
Prepare Cell Layer:
-
Trypsinize and count the Ras-transformed cells.
-
Resuspend the cells in 1x cell culture medium at a concentration of 1 x 10⁴ cells/mL.
-
Melt the top agar solution and cool to 40°C.
-
In a sterile tube, mix 0.5 mL of the cell suspension with 1 mL of 1x medium containing the desired concentration of this compound (and a vehicle control).
-
Add 0.5 mL of the 0.7% top agar solution to the tube and mix gently by inverting. The final agar concentration will be approximately 0.35%.
-
-
Plating and Incubation:
-
Immediately overlay 2 mL of the cell/top agar mixture onto the solidified base layer in each well.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 14-21 days.
-
Feed the cells every 3-4 days by adding 100 µL of fresh medium containing the appropriate concentration of this compound.
-
-
Quantification:
-
After the incubation period, stain the colonies with a solution like 0.005% crystal violet.
-
Count the number of colonies in each well using a microscope or a colony counter.
-
Calculate the percentage of inhibition of colony formation for each concentration of this compound compared to the vehicle control.
-
Conclusion and Future Directions
This compound presents a unique approach to targeting Ras-driven cancers by inhibiting a non-canonical signaling pathway essential for the transformed phenotype. The available data robustly supports its efficacy in inhibiting the anchorage-independent growth of cells transformed by various Ras isoforms. While the current body of research provides a strong foundation, further studies are warranted to delineate the comparative sensitivity of a broader panel of cancer cell lines with specific, clinically relevant Ras mutations. Such investigations will be crucial in identifying the patient populations most likely to benefit from this novel therapeutic strategy and in guiding its future clinical development.
Contact: Media Relations Global Communications [email protected]
References
- 1. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ras-mutant cancers are sensitive to small molecule inhibition of V-type ATPases in mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SCH 51344's Dual-Action Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SCH 51344's performance with alternative compounds, supported by experimental data. This compound has garnered interest for its novel mechanism in inhibiting Ras-induced cellular transformation. Initial studies identified its role in disrupting the Ras/Rac signaling pathway, specifically by inhibiting membrane ruffling, a key morphological change associated with oncogenic transformation, independent of the ERK pathway.[1][2][3] Subsequent research has unveiled a second, potent mechanism of action: the inhibition of the human mutT homolog MTH1 (NUDT1), a nucleotide pool-sanitizing enzyme. This guide will delve into both mechanisms, presenting comparative data for this compound and alternative inhibitors.
Part 1: Inhibition of the Ras/Rac-Mediated Cell Morphology Pathway
This compound was first identified for its ability to revert the transformed phenotype of Ras-mutant cells.[4] Its mechanism was distinguished from other Ras pathway inhibitors by its minimal impact on the ERK signaling cascade.[3][4] Instead, this compound specifically disrupts the formation of membrane ruffles, a process downstream of Rac activation.[1][3]
Comparative Analysis of Rac Pathway Inhibitors
While a specific IC50 value for this compound's inhibition of membrane ruffling is not prominently reported in the literature, its effect is well-documented qualitatively. For a quantitative comparison, we can examine the IC50 values of other well-characterized Rac inhibitors that target Rac activation, the direct upstream event of membrane ruffling.
| Compound | Target | IC50 | Cell Line/Assay Condition |
| NSC23766 | Rac1-GEF Interaction | ~50 µM | Cell-free assay (TrioN and Tiam1) |
| Rac1 Activation | 95.0 µM | MDA-MB-435 cells | |
| EHop-016 | Rac Activation | 1.1 µM | MDA-MB-435 cells |
Part 2: Inhibition of the MTH1 Nucleotide Sanitizing Enzyme
More recent studies have identified MTH1 as a direct and potent target of this compound. MTH1 is responsible for hydrolyzing oxidized nucleotides, preventing their incorporation into DNA and thereby averting DNA damage and cell death. Cancer cells, with their high metabolic rate, are particularly reliant on MTH1 to manage oxidative stress.
Comparative Analysis of MTH1 Inhibitors
Several other potent and specific MTH1 inhibitors have been developed, allowing for a direct comparison of their biochemical and cellular activities with this compound.
| Compound | MTH1 Inhibition (Biochemical Assay) | Cell Viability (EC50) |
| Kd | IC50 | |
| This compound | 49 nM | 215 nM (dGTP), 410 nM (8-oxo-dGTP) |
| (S)-crizotinib | Not Reported | Not Reported |
| TH287 | Not Reported | Not Reported |
| TH588 | Not Reported | Not Reported |
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This assay is a gold-standard method for assessing cellular transformation in vitro.
Principle: Transformed cells, unlike their normal counterparts, can proliferate without attachment to a solid substrate. This anchorage-independent growth is measured by their ability to form colonies in a semi-solid medium like soft agar (B569324).
Protocol:
-
Base Agar Layer: A layer of 0.5-0.6% agar in culture medium is prepared in 6-well plates and allowed to solidify.
-
Cell Suspension: Cells are trypsinized, counted, and resuspended in a 0.3-0.4% top agar solution in culture medium containing the test compounds (e.g., this compound or alternatives) at various concentrations.
-
Plating: The cell-containing top agar is layered onto the base agar.
-
Incubation: Plates are incubated for 2-3 weeks at 37°C in a humidified incubator.
-
Analysis: Colonies are stained (e.g., with crystal violet) and counted. The number and size of colonies are indicative of the degree of transformation and the efficacy of the inhibitory compound.
Membrane Ruffling Assay
This assay visualizes and quantifies changes in cell morphology, specifically the formation of membrane ruffles, which are dynamic actin-rich protrusions on the cell surface.
Principle: Activation of the Rac GTPase pathway leads to the formation of lamellipodia and membrane ruffles. This process can be visualized using microscopy, and the effect of inhibitors can be quantified.
Protocol:
-
Cell Plating: Cells are seeded onto glass coverslips and allowed to adhere.
-
Starvation and Stimulation: Cells are typically serum-starved to reduce basal signaling and then stimulated with a growth factor (e.g., PDGF or EGF) to induce membrane ruffling. Test compounds are added prior to stimulation.
-
Fixation and Staining: Cells are fixed and stained for F-actin using fluorescently labeled phalloidin. Nuclei are counterstained with DAPI.
-
Imaging: Cells are imaged using fluorescence microscopy.
-
Quantification: The percentage of cells exhibiting membrane ruffles is determined by counting at least 100 cells per condition. Alternatively, the area of ruffling per cell can be quantified using image analysis software.
Visualizations
Signaling Pathways and Experimental Logic
Caption: Dual mechanisms of this compound action.
Caption: Workflow for key validation experiments.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Independent Verification of SCH 51344's Dual-Action Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SCH 51344's performance with alternative compounds, supported by experimental data. This compound has garnered interest for its novel mechanism in inhibiting Ras-induced cellular transformation. Initial studies identified its role in disrupting the Ras/Rac signaling pathway, specifically by inhibiting membrane ruffling, a key morphological change associated with oncogenic transformation, independent of the ERK pathway.[1][2][3] Subsequent research has unveiled a second, potent mechanism of action: the inhibition of the human mutT homolog MTH1 (NUDT1), a nucleotide pool-sanitizing enzyme. This guide will delve into both mechanisms, presenting comparative data for this compound and alternative inhibitors.
Part 1: Inhibition of the Ras/Rac-Mediated Cell Morphology Pathway
This compound was first identified for its ability to revert the transformed phenotype of Ras-mutant cells.[4] Its mechanism was distinguished from other Ras pathway inhibitors by its minimal impact on the ERK signaling cascade.[3][4] Instead, this compound specifically disrupts the formation of membrane ruffles, a process downstream of Rac activation.[1][3]
Comparative Analysis of Rac Pathway Inhibitors
While a specific IC50 value for this compound's inhibition of membrane ruffling is not prominently reported in the literature, its effect is well-documented qualitatively. For a quantitative comparison, we can examine the IC50 values of other well-characterized Rac inhibitors that target Rac activation, the direct upstream event of membrane ruffling.
| Compound | Target | IC50 | Cell Line/Assay Condition |
| NSC23766 | Rac1-GEF Interaction | ~50 µM | Cell-free assay (TrioN and Tiam1) |
| Rac1 Activation | 95.0 µM | MDA-MB-435 cells | |
| EHop-016 | Rac Activation | 1.1 µM | MDA-MB-435 cells |
Part 2: Inhibition of the MTH1 Nucleotide Sanitizing Enzyme
More recent studies have identified MTH1 as a direct and potent target of this compound. MTH1 is responsible for hydrolyzing oxidized nucleotides, preventing their incorporation into DNA and thereby averting DNA damage and cell death. Cancer cells, with their high metabolic rate, are particularly reliant on MTH1 to manage oxidative stress.
Comparative Analysis of MTH1 Inhibitors
Several other potent and specific MTH1 inhibitors have been developed, allowing for a direct comparison of their biochemical and cellular activities with this compound.
| Compound | MTH1 Inhibition (Biochemical Assay) | Cell Viability (EC50) |
| Kd | IC50 | |
| This compound | 49 nM | 215 nM (dGTP), 410 nM (8-oxo-dGTP) |
| (S)-crizotinib | Not Reported | Not Reported |
| TH287 | Not Reported | Not Reported |
| TH588 | Not Reported | Not Reported |
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This assay is a gold-standard method for assessing cellular transformation in vitro.
Principle: Transformed cells, unlike their normal counterparts, can proliferate without attachment to a solid substrate. This anchorage-independent growth is measured by their ability to form colonies in a semi-solid medium like soft agar.
Protocol:
-
Base Agar Layer: A layer of 0.5-0.6% agar in culture medium is prepared in 6-well plates and allowed to solidify.
-
Cell Suspension: Cells are trypsinized, counted, and resuspended in a 0.3-0.4% top agar solution in culture medium containing the test compounds (e.g., this compound or alternatives) at various concentrations.
-
Plating: The cell-containing top agar is layered onto the base agar.
-
Incubation: Plates are incubated for 2-3 weeks at 37°C in a humidified incubator.
-
Analysis: Colonies are stained (e.g., with crystal violet) and counted. The number and size of colonies are indicative of the degree of transformation and the efficacy of the inhibitory compound.
Membrane Ruffling Assay
This assay visualizes and quantifies changes in cell morphology, specifically the formation of membrane ruffles, which are dynamic actin-rich protrusions on the cell surface.
Principle: Activation of the Rac GTPase pathway leads to the formation of lamellipodia and membrane ruffles. This process can be visualized using microscopy, and the effect of inhibitors can be quantified.
Protocol:
-
Cell Plating: Cells are seeded onto glass coverslips and allowed to adhere.
-
Starvation and Stimulation: Cells are typically serum-starved to reduce basal signaling and then stimulated with a growth factor (e.g., PDGF or EGF) to induce membrane ruffling. Test compounds are added prior to stimulation.
-
Fixation and Staining: Cells are fixed and stained for F-actin using fluorescently labeled phalloidin. Nuclei are counterstained with DAPI.
-
Imaging: Cells are imaged using fluorescence microscopy.
-
Quantification: The percentage of cells exhibiting membrane ruffles is determined by counting at least 100 cells per condition. Alternatively, the area of ruffling per cell can be quantified using image analysis software.
Visualizations
Signaling Pathways and Experimental Logic
Caption: Dual mechanisms of this compound action.
Caption: Workflow for key validation experiments.
References
- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of SCH 51344 and Other Rac Inhibitors for Researchers
For researchers and drug development professionals navigating the complex landscape of small molecule inhibitors, this guide provides a head-to-head comparison of SCH 51344 and other notable Rac GTPase inhibitors. This document synthesizes available experimental data to offer an objective overview of their biochemical potency and cellular effects, supplemented with detailed experimental protocols and pathway visualizations to support further research and development.
Introduction to Rac Inhibition
Rac, a member of the Rho family of small GTPases, is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Its aberrant activation is implicated in the pathology of numerous diseases, most notably cancer, where it plays a key role in tumor progression and metastasis. This has made Rac and its signaling pathways a compelling target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target Rac activation and its downstream signaling. This guide focuses on a comparative analysis of this compound, a compound identified for its ability to inhibit the Ras/Rac-mediated cell morphology pathway, against other well-characterized Rac inhibitors: NSC23766, EHT 1864, EHop-016, and MBQ-167.
Biochemical Potency and Cellular Effects: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and other selected Rac inhibitors, providing a comparative view of their biochemical potency and their effects on key cellular processes relevant to cancer research.
Table 1: Biochemical Potency of Rac Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50/Kd for Rac1 |
| This compound | Ras/Rac-mediated cell morphology pathway | Inhibits a critical component of the membrane ruffling pathway downstream from Rac.[1] | Not explicitly reported in reviewed literature. |
| NSC23766 | Rac1 | Inhibits Rac1 activation by preventing its interaction with the guanine (B1146940) nucleotide exchange factors (GEFs) Trio and Tiam1. | ~50 µM (in a cell-free assay)[2] |
| EHT 1864 | Rac family GTPases (Rac1, Rac1b, Rac2, Rac3) | Binds to Rac and promotes the loss of bound nucleotide, thus inhibiting both guanine nucleotide association and GEF-stimulated exchange. | Kd = 40 nM for Rac1 |
| EHop-016 | Rac1, Rac3 (and Cdc42 at higher concentrations) | Inhibits the interaction of Rac with its GEF Vav2. | 1.1 µM (in MDA-MB-435 cells) |
| MBQ-167 | Rac1/2/3, Cdc42 | Dual inhibitor of Rac and Cdc42. | 103 nM (for Rac1/2/3 in MDA-MB-231 cells)[3] |
Table 2: Cellular Effects of Rac Inhibitors
| Inhibitor | Effect on Cell Proliferation/Anchorage-Independent Growth | Effect on Cell Migration & Invasion |
| This compound | Potent inhibitor of anchorage-independent growth of Ras- and Rac-transformed cells.[1][4] | Specifically blocks membrane ruffling induced by activated Ras and Rac.[1][4] |
| NSC23766 | Inhibits proliferation and anchorage-independent growth of PC-3 prostate cancer cells.[2] | Inhibits PC-3 cell invasion by 85% at 25 µM.[2] |
| EHT 1864 | Reverses cell transformation induced by constitutively activated Rac1 and Tiam1. | Selectively inhibits Rac-induced lamellipodia formation. |
| EHop-016 | Reduces viability of MDA-MB-435 cells by 20% at effective concentrations (<5 µM). | Decreases directed migration of metastatic cancer cells. |
| MBQ-167 | Reduces viability and induces apoptosis in metastatic breast cancer cell lines.[3] | Inhibits breast cancer cell migration. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the Rac signaling pathway and the general workflows for key assays used to evaluate Rac inhibitors.
References
A Head-to-Head Comparison of SCH 51344 and Other Rac Inhibitors for Researchers
For researchers and drug development professionals navigating the complex landscape of small molecule inhibitors, this guide provides a head-to-head comparison of SCH 51344 and other notable Rac GTPase inhibitors. This document synthesizes available experimental data to offer an objective overview of their biochemical potency and cellular effects, supplemented with detailed experimental protocols and pathway visualizations to support further research and development.
Introduction to Rac Inhibition
Rac, a member of the Rho family of small GTPases, is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Its aberrant activation is implicated in the pathology of numerous diseases, most notably cancer, where it plays a key role in tumor progression and metastasis. This has made Rac and its signaling pathways a compelling target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target Rac activation and its downstream signaling. This guide focuses on a comparative analysis of this compound, a compound identified for its ability to inhibit the Ras/Rac-mediated cell morphology pathway, against other well-characterized Rac inhibitors: NSC23766, EHT 1864, EHop-016, and MBQ-167.
Biochemical Potency and Cellular Effects: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and other selected Rac inhibitors, providing a comparative view of their biochemical potency and their effects on key cellular processes relevant to cancer research.
Table 1: Biochemical Potency of Rac Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50/Kd for Rac1 |
| This compound | Ras/Rac-mediated cell morphology pathway | Inhibits a critical component of the membrane ruffling pathway downstream from Rac.[1] | Not explicitly reported in reviewed literature. |
| NSC23766 | Rac1 | Inhibits Rac1 activation by preventing its interaction with the guanine nucleotide exchange factors (GEFs) Trio and Tiam1. | ~50 µM (in a cell-free assay)[2] |
| EHT 1864 | Rac family GTPases (Rac1, Rac1b, Rac2, Rac3) | Binds to Rac and promotes the loss of bound nucleotide, thus inhibiting both guanine nucleotide association and GEF-stimulated exchange. | Kd = 40 nM for Rac1 |
| EHop-016 | Rac1, Rac3 (and Cdc42 at higher concentrations) | Inhibits the interaction of Rac with its GEF Vav2. | 1.1 µM (in MDA-MB-435 cells) |
| MBQ-167 | Rac1/2/3, Cdc42 | Dual inhibitor of Rac and Cdc42. | 103 nM (for Rac1/2/3 in MDA-MB-231 cells)[3] |
Table 2: Cellular Effects of Rac Inhibitors
| Inhibitor | Effect on Cell Proliferation/Anchorage-Independent Growth | Effect on Cell Migration & Invasion |
| This compound | Potent inhibitor of anchorage-independent growth of Ras- and Rac-transformed cells.[1][4] | Specifically blocks membrane ruffling induced by activated Ras and Rac.[1][4] |
| NSC23766 | Inhibits proliferation and anchorage-independent growth of PC-3 prostate cancer cells.[2] | Inhibits PC-3 cell invasion by 85% at 25 µM.[2] |
| EHT 1864 | Reverses cell transformation induced by constitutively activated Rac1 and Tiam1. | Selectively inhibits Rac-induced lamellipodia formation. |
| EHop-016 | Reduces viability of MDA-MB-435 cells by 20% at effective concentrations (<5 µM). | Decreases directed migration of metastatic cancer cells. |
| MBQ-167 | Reduces viability and induces apoptosis in metastatic breast cancer cell lines.[3] | Inhibits breast cancer cell migration. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the Rac signaling pathway and the general workflows for key assays used to evaluate Rac inhibitors.
References
Safety Operating Guide
Navigating the Disposal of SCH 51344: A Guide for Laboratory Professionals
A Safety Data Sheet (SDS) from one supplier indicates that SCH 51344 is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008. However, another supplier advises that the compound should be considered hazardous until more comprehensive toxicological data is available. Given this discrepancy, a cautious approach is warranted. Unused material should be disposed of as chemical waste in accordance with all applicable federal, state, and local environmental regulations.
Key Operational and Safety Information
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
Spill and Exposure Procedures:
-
In case of a spill: Absorb the spill with an inert material and place it in a suitable container for disposal.
-
If inhaled: Move the individual to fresh air.
-
In case of skin contact: Wash the affected area thoroughly with soap and water.
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
Chemical and Physical Properties of this compound
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₀N₄O₃ |
| Molecular Weight | 316.36 g/mol |
| CAS Number | 171927-40-5 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and ethanol |
Logical Workflow for Disposal Decision-Making
The following diagram outlines a logical workflow to guide researchers in the proper handling and disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Logical workflow for the safe handling and disposal of this compound.
Navigating the Disposal of SCH 51344: A Guide for Laboratory Professionals
A Safety Data Sheet (SDS) from one supplier indicates that SCH 51344 is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008. However, another supplier advises that the compound should be considered hazardous until more comprehensive toxicological data is available. Given this discrepancy, a cautious approach is warranted. Unused material should be disposed of as chemical waste in accordance with all applicable federal, state, and local environmental regulations.
Key Operational and Safety Information
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
Spill and Exposure Procedures:
-
In case of a spill: Absorb the spill with an inert material and place it in a suitable container for disposal.
-
If inhaled: Move the individual to fresh air.
-
In case of skin contact: Wash the affected area thoroughly with soap and water.
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
Chemical and Physical Properties of this compound
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₀N₄O₃ |
| Molecular Weight | 316.36 g/mol |
| CAS Number | 171927-40-5 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and ethanol |
Logical Workflow for Disposal Decision-Making
The following diagram outlines a logical workflow to guide researchers in the proper handling and disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Logical workflow for the safe handling and disposal of this compound.
Personal protective equipment for handling SCH 51344
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the proper handling and disposal of SCH 51344. Adherence to these procedures is critical to ensure a safe laboratory environment and to maintain compliance with safety regulations.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. Provides protection against splashes and airborne particles. |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are recommended due to their resistance to common solvents like DMSO, which is often used to dissolve this compound. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory | Respirator (e.g., N95 or higher) | Required when there is a potential for generating dust or aerosols, or when handling the powder outside of a certified chemical fume hood. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial. The following workflow outlines the key steps from preparation to final waste disposal.
Caption: Workflow for safe handling and disposal of this compound.
Procedural Guidance
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Personal Protective Equipment (PPE): Wear all the required PPE as specified in the table above.
-
Prepare the Workspace: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
2. Handling:
-
Weighing: As this compound is a powder, all weighing must be conducted within a chemical fume hood to prevent inhalation of airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly. This compound is soluble in DMSO.
3. Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent material. Clean the area with a suitable decontamination solution.
-
Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Disposal:
-
Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Waste Storage: Store the hazardous waste container in a designated and secure satellite accumulation area.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.
Personal protective equipment for handling SCH 51344
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the proper handling and disposal of SCH 51344. Adherence to these procedures is critical to ensure a safe laboratory environment and to maintain compliance with safety regulations.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. Provides protection against splashes and airborne particles. |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are recommended due to their resistance to common solvents like DMSO, which is often used to dissolve this compound. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory | Respirator (e.g., N95 or higher) | Required when there is a potential for generating dust or aerosols, or when handling the powder outside of a certified chemical fume hood. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial. The following workflow outlines the key steps from preparation to final waste disposal.
Caption: Workflow for safe handling and disposal of this compound.
Procedural Guidance
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Personal Protective Equipment (PPE): Wear all the required PPE as specified in the table above.
-
Prepare the Workspace: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
2. Handling:
-
Weighing: As this compound is a powder, all weighing must be conducted within a chemical fume hood to prevent inhalation of airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly. This compound is soluble in DMSO.
3. Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent material. Clean the area with a suitable decontamination solution.
-
Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Disposal:
-
Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Waste Storage: Store the hazardous waste container in a designated and secure satellite accumulation area.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
